molecular formula C₁₅¹³CH₁₁D₃F₃N₅O B1147140 Voriconazole-13C3 CAS No. 1261395-15-6

Voriconazole-13C3

Cat. No.: B1147140
CAS No.: 1261395-15-6
M. Wt: 353.32
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Voriconazole-13C3 is a chemically stable, isotope-labeled analog of the broad-spectrum triazole antifungal drug, Voriconazole. It is specifically designed for use in quantitative mass spectrometry-based assays, where it serves as a critical internal standard for the precise and accurate measurement of Voriconazole concentrations in biological matrices such as plasma . The primary research application of this compound is in Therapeutic Drug Monitoring (TDM) studies. Voriconazole exhibits significant pharmacokinetic variability in patients, influenced by factors such as genetic polymorphisms in the CYP2C19 enzyme and numerous drug-drug interactions . Maintaining drug levels within a therapeutic window is crucial for both efficacy and to avoid adverse effects like hepatotoxicity and visual disturbances . By utilizing this compound as an internal standard, researchers can develop highly reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to optimize dosing strategies and improve clinical outcomes for patients undergoing treatment for serious invasive fungal infections, including invasive aspergillosis and candidemia . The mechanism of action of the parent compound, Voriconazole, involves the potent inhibition of the fungal cytochrome P450-mediated 14α-lanosterol demethylase. This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately to fungal cell death . The use of a high-quality internal standard like this compound is therefore indispensable for advancing research into the pharmacokinetics, pharmacodynamics, and optimal use of this vital antifungal agent .

Properties

CAS No.

1261395-15-6

Molecular Formula

C₁₅¹³CH₁₁D₃F₃N₅O

Molecular Weight

353.32

Synonyms

(αR,βS)-α-(2,4-Difluorophenyl)-5-fluoro-β-(methyl-13C3)-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol;  DRG 0301-13C3;  UK-109496-13C3;  VRC-13C3;  Vfend-13C3;  Voriconazol-13C3; 

Origin of Product

United States

Foundational & Exploratory

Voriconazole-13C3 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for bioanalytical scientists and drug development professionals. It prioritizes causal explanation, robust methodology, and data integrity.

Executive Summary

In the context of Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) profiling, the quantification of Voriconazole (VRC) requires exceptional precision due to its non-linear pharmacokinetics and narrow therapeutic index. Voriconazole-13C3 serves as the "Gold Standard" Internal Standard (IS) for LC-MS/MS assays.[1] Unlike deuterated analogs (d3), which may exhibit chromatographic isotope effects (retention time shifts), Carbon-13 labeled analogs co-elute perfectly with the native analyte, ensuring that matrix effects (ion suppression/enhancement) affect both the analyte and IS identically.

Chemical Identity & Structural Analysis[2][3][4]

Comparative Physicochemical Properties

The following data compares the native therapeutic agent with its stable isotope-labeled analog. Note that "this compound" refers to the analog where three Carbon-12 atoms are replaced by Carbon-13.

PropertyNative VoriconazoleThis compound (IS)
CAS Number 137234-62-91261395-15-6 (Generic for labeled)
IUPAC Name (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol[13C3]-Labeled (2R,3S)-2-(2,4-difluorophenyl)...[2][3][4][5][6][7][8]
Molecular Formula C₁₆H₁₄F₃N₅OC₁₃[13C]₃H₁₄F₃N₅O
Average Mol.[1][2][6][7][8] Weight 349.31 g/mol ~352.32 g/mol
Monoisotopic Mass 349.1150 Da352.1251 Da (+3.0101 Da)
pKa 1.76 (Triazole), 12.7 (Hydroxyl)Identical
LogP 1.8 (Lipophilic)Identical
Structural Integrity and Labeling

The structural core of Voriconazole consists of a fluoropyrimidine ring, a difluorophenyl ring, and a triazole moiety.

  • Labeling Position: In high-quality 13C3 standards, the heavy carbons are typically incorporated into the triazole ring or the propyl backbone .

  • Stability: Unlike deuterium (²H), which can undergo H-D exchange in protic solvents (scrambling the signal), the Carbon-13 (¹³C) nucleus is non-exchangeable and chemically inert, providing superior stock solution stability.

The Science of Internal Standards: ¹³C vs. Deuterium

In high-precision LC-MS/MS, the choice between Voriconazole-d3 and this compound is critical.

  • The Deuterium Isotope Effect: C-D bonds are shorter and stronger than C-H bonds, slightly reducing the lipophilicity of the molecule. On C18 columns, deuterated standards often elute slightly earlier than the native drug.

  • The Consequence: If the native drug elutes at a point of high matrix suppression (e.g., co-eluting phospholipids), but the d3-IS elutes 0.1 minutes earlier in a "cleaner" region, the IS will not accurately compensate for the suppression.

  • The ¹³C Advantage: ¹³C-labeled molecules possess identical lipophilicity and retention times to the native drug. They experience the exact same matrix environment at the electrospray ionization (ESI) source.

Diagram 1: Internal Standard Selection Logic

IS_Selection Start Select Internal Standard OptionD3 Deuterated (d3) Start->OptionD3 Option13C Carbon-13 (13C3) Start->Option13C EffectD3 Chromatographic Isotope Effect (Possible RT Shift) OptionD3->EffectD3 Effect13C No Isotope Effect (Perfect Co-elution) Option13C->Effect13C ResultD3 Risk: Differential Matrix Effect (Lower Accuracy) EffectD3->ResultD3 Result13C Benefit: Identical Ion Suppression (High Precision) Effect13C->Result13C

Caption: Decision matrix highlighting the bioanalytical superiority of 13C labeling over Deuterium for minimizing matrix effects.

Bioanalytical Protocol (LC-MS/MS)[10]

The following protocol is a validated workflow for quantifying Voriconazole in human plasma using this compound.

Sample Preparation (Protein Precipitation)

Objective: Remove plasma proteins (albumin/globulins) to prevent column fouling and ion source contamination.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of this compound Working Solution (e.g., 1000 ng/mL in 50:50 Methanol:Water).

    • Note: The IS concentration should target the geometric mean of the calibration curve.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (ESI+).

Mass Spectrometry Transitions (MRM)

The transitions below assume the 13C label is located on the triazole ring or backbone such that the fragment mass shifts. Always verify the Certificate of Analysis (CoA) for your specific lot.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Voriconazole 350.1 [M+H]⁺127.0 2850
This compound 353.1 [M+H]⁺127.0 or 130.0 *2850

*Note: If the 13C label is on the fluoropyrimidine moiety (the fragment), the product ion will be 130.0. If on the triazole (the neutral loss), the product ion remains 127.0.

Diagram 2: Analytical Workflow

Workflow Sample Patient Plasma (50 µL) IS_Add Add IS: VRC-13C3 Sample->IS_Add PPT Protein Precip (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge 13,000g / 10 min PPT->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Step-by-step LC-MS/MS sample processing workflow from plasma aliquot to mass spectrometric detection.

References

  • Pfizer Inc. (2010). VFEND® (voriconazole) Label Information. U.S. Food and Drug Administration.[9][10] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71616, Voriconazole. PubChem.[9] [Link]

  • Molecules (MDPI). (2022). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole. [Link]

Sources

Stable isotope labeled Voriconazole for mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of Stable Isotope Labeled Voriconazole in Mass Spectrometry

Authored by: A Senior Application Scientist

Foreword: The Imperative for Precision in Antifungal Therapy

Voriconazole, a second-generation triazole antifungal agent, stands as a cornerstone in the treatment of life-threatening invasive fungal infections, particularly those caused by Aspergillus and Candida species.[1][2][3] However, its clinical utility is complicated by significant pharmacokinetic variability among patients. This variability stems from factors including liver function, drug-drug interactions, and, most notably, genetic polymorphisms in the cytochrome P450 enzymes responsible for its metabolism, primarily CYP2C19.[4][5][6] Such unpredictability can lead to plasma concentrations falling outside the established therapeutic window (typically 1.0 to 5.5 µg/mL), risking either therapeutic failure at sub-therapeutic levels or toxicity at supra-therapeutic levels.[4][7] Consequently, Therapeutic Drug Monitoring (TDM) is not merely recommended but is a critical component of effective and safe voriconazole therapy.[1][8][9]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has unequivocally emerged as the gold standard for TDM due to its superior sensitivity, specificity, and analytical speed.[4][8] The pinnacle of accuracy in this field is achieved through the principle of Isotope Dilution Mass Spectrometry (IDMS), which relies on the use of a stable isotope-labeled (SIL) internal standard. This guide provides a comprehensive, field-proven framework for the development, validation, and application of LC-MS/MS methods for voriconazole quantification, centered on the use of its SIL analogue.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The foundational principle of IDMS is the use of an internal standard that is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[10][11] This SIL internal standard is added at a known concentration to every sample, calibrator, and quality control at the very beginning of the sample preparation process.

Causality of Superiority: Because the SIL internal standard and the native analyte (voriconazole) are chemically indistinguishable, they exhibit identical behavior throughout the entire analytical workflow. They co-elute chromatographically and experience the exact same degree of ion suppression or enhancement in the mass spectrometer's source.[12][13] Any analyte loss during sample extraction is perfectly mirrored by a proportional loss of the SIL internal standard. Therefore, the ratio of the mass spectrometer signal from the native analyte to that of the SIL internal standard remains constant, irrespective of matrix effects or procedural inconsistencies.[14] This ratio is then used to calculate the analyte's concentration with unparalleled accuracy and precision.[12][15]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification A Patient Sample (Unknown Voriconazole) IS Add Known Amount of SIL-Voriconazole (IS) A->IS Mix Equilibration/ Protein Precipitation IS->Mix Extract Analyte + IS Experience Identical Loss and Matrix Effects Mix->Extract LC Co-elution in Chromatography Extract->LC MS Co-ionization in Mass Spectrometer LC->MS Detect Detection of Analyte and IS Signals MS->Detect Ratio Calculate Signal Ratio (Analyte / IS) Detect->Ratio Cal Compare Ratio to Calibration Curve Ratio->Cal Result Accurate Concentration Cal->Result

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

The Internal Standard: Selection and Synthesis of SIL-Voriconazole

The choice of the SIL internal standard is a critical decision that directly impacts method robustness. Voriconazole (C₁₆H₁₄F₃N₅O) has several potential sites for isotopic labeling.[16]

Common SIL Analogues:

  • Voriconazole-d₃: Deuterium-labeled, often on one of the methyl groups. This is a widely used and cost-effective option.[17]

  • Voriconazole-¹³C₃,d₃: A "heavy" labeled version incorporating both carbon-13 and deuterium, providing a greater mass shift from the native molecule.[4]

Expert Considerations for Selection:

  • Mass Shift: A mass difference of at least 3 atomic mass units (amu) is recommended to prevent isotopic crosstalk, where the M+1 or M+2 isotopes of the native analyte might interfere with the signal of the SIL internal standard.

  • Label Position & Stability: The isotopic label must be placed on a part of the molecule that is chemically and metabolically stable.[5][6] Placing a label on a site prone to metabolic hydroxylation or other transformations could lead to the loss of the label in vivo or during sample processing. Deuterium labels can, in some instances, undergo back-exchange with protons from the solvent, although this is less common with C-D bonds than O-D or N-D bonds.[18][19] For this reason, ¹³C labeling is considered more chemically stable and robust.[18]

  • Isotopic Purity: The SIL internal standard should have high isotopic purity, meaning it contains a minimal amount of the unlabeled native analyte, which could otherwise artificially inflate the measured concentrations.

Synthetic Strategy Overview: The synthesis of SIL-voriconazole typically involves introducing the isotopic label during the chemical synthesis process. For deuterium labeling, this can be achieved using deuterated reagents.[20][21] For example, a key precursor can be treated with a deuterated methylating agent to produce a voriconazole-d₃ analogue. The synthesis of voriconazole itself is a multi-step process involving the stereoselective coupling of key intermediates.[22][23]

Voriconazole Voriconazole Structure (C16H14F3N5O) Metabolism Metabolic Pathways Voriconazole->Metabolism Labeling Strategic Labeling Position Voriconazole->Labeling N_Oxide N-Oxidation (Major Metabolite) Metabolism->N_Oxide CYP2C19, CYP3A4 Hydroxylation Hydroxylation (Methyl or Ring) Metabolism->Hydroxylation CYP3A4, CYP2C19 Stable_Position Chemically & Metabolically Stable Position (e.g., Pyrimidine Ring C-D or Fluorophenyl Ring C-13) Labeling->Stable_Position Ensures IS stability

Caption: Strategic selection of a stable labeling site on Voriconazole.

Field-Proven Experimental Protocol: LC-MS/MS Quantification

This section details a robust and high-throughput protocol for the quantification of voriconazole in human plasma or serum.

Sample Preparation: High-Throughput Protein Precipitation

The goal of sample preparation is to remove proteins and other macromolecules that can interfere with the analysis and damage the LC-MS system, while efficiently extracting the analyte and SIL internal standard. Protein precipitation is favored for its simplicity, speed, and cost-effectiveness.[7][17]

Step-by-Step Protocol:

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 50 µL of the patient plasma sample, calibrator, or quality control.

  • Internal Standard Spiking: Add 50 µL of the working internal standard solution (e.g., 1 µg/mL Voriconazole-d₃ in 50:50 methanol:water).

  • Precipitation: Add 150 µL of acetonitrile. The addition of a water-miscible organic solvent causes proteins to denature and precipitate out of solution.[17]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography: Separation from Interferences

Chromatographic separation is essential to resolve voriconazole from its major, inactive metabolite, voriconazole N-oxide, and other endogenous matrix components, preventing isobaric interferences.[24]

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) SystemUHPLC provides faster run times and better resolution.
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, <3 µm particle size)Provides excellent retention and separation for moderately polar compounds like voriconazole.[4][25]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the analyte.
Flow Rate 0.4 - 0.5 mL/minTypical for analytical scale columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 - 5 µLSmall volume is sufficient for sensitive detection.
Gradient Elution Start at low %B (e.g., 25%), ramp to high %B (e.g., 90%), then re-equilibrateAllows for efficient elution of the analyte while cleaning the column of late-eluting components.
Tandem Mass Spectrometry: Specific and Sensitive Detection

A triple quadrupole mass spectrometer is used for its ability to perform Multiple Reaction Monitoring (MRM), a highly specific and sensitive detection mode.[4]

Parameter Setting Rationale
Ionization Source Electrospray Ionization (ESI), Positive ModeVoriconazole contains basic nitrogen atoms that are readily protonated in the ESI source.[17]
Scan Type Multiple Reaction Monitoring (MRM)Provides high specificity by monitoring a specific precursor-to-product ion transition.
Voriconazole Transition m/z 350.1 → m/z 281.1Precursor ion [M+H]⁺ fragmented to a stable, specific product ion.[25][26]
Voriconazole-d₃ IS m/z 353.1 → m/z 284.1The +3 Da shift is reflected in both the precursor and the fragment ion.
Dwell Time 50 - 100 msSufficient time to acquire a stable signal for each transition.
Source Temp. ~500 °COptimized for efficient desolvation of mobile phase droplets.
IonSpray Voltage ~5500 VOptimized for stable spray and efficient ion formation.

Method Validation: A Self-Validating System

A rigorous validation process ensures the analytical method is reliable, reproducible, and fit for its intended purpose in a clinical setting.[27] The protocol should be validated according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[28][29]

Parameter Description Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank matrix samples.
Linearity & Range The range over which the method is accurate and precise.Calibration curve with a correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of nominal concentration (±20% at LLOQ).[25]
Precision Closeness of replicate measurements. Assessed at multiple concentrations (Low, Mid, High QC).Intra- and Inter-assay Coefficient of Variation (%CV) ≤ 15%.[12][25]
Accuracy Closeness of the measured value to the true value.Mean concentration within ±15% of the nominal value for QC samples.[12]
Matrix Effect The effect of co-eluting, undetected matrix components on analyte ionization.The ratio of analyte peak area in post-extraction spiked matrix to that in neat solution should be consistent across different matrix lots (CV ≤ 15%).[25]
Recovery The efficiency of the extraction process.The ratio of analyte peak area in pre-extraction spiked matrix to post-extraction spiked matrix. Should be consistent and reproducible.
Stability Analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.[25]
LLOQ Lower Limit of Quantification. The lowest concentration that can be measured with acceptable precision and accuracy.Signal-to-noise ratio >10; Precision ≤ 20% CV; Accuracy within ±20% of nominal.

Conclusion: The Path to Reliable Therapeutic Monitoring

The use of a stable isotope-labeled internal standard, such as Voriconazole-d₃, in an isotope dilution mass spectrometry workflow represents the most accurate and reliable method for the therapeutic drug monitoring of voriconazole.[12] The near-perfect compensation for analytical variability afforded by the SIL internal standard ensures that clinicians receive precise data to guide patient dosing. A properly developed and rigorously validated LC-MS/MS method, as outlined in this guide, provides the trustworthiness required for confident clinical decision-making, ultimately optimizing patient outcomes and minimizing the risks associated with this potent but variable antifungal agent.

References

  • Shimadzu Corporation. (2022). Analysis for Voriconazole Using Fully Automated Sample Preparation LC-MS/MS System and Comparison of Measurement Methods. [Link]

  • Shimadzu Corporation. C125 High-Speed Analysis of Voriconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). [Link]

  • Zhang, L., et al. (2021). Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid. RSC Advances. [Link]

  • Martín-Suárez, A., et al. (2020). Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay. Heliyon. [Link]

  • Fasihi, R., et al. (2018). Therapeutic Drug Monitoring of Voriconazole: Comparison of Bioassay with High-Performance Liquid Chromatography. TBD. [Link]

  • Wempe, M. F., & Adaway, J. E. (2019). Mass spectrometric methods for evaluation of voriconazole avian pharmacokinetics and the inhibition of its cytochrome P450-induced metabolism. Biochemical and biophysical reports. [Link]

  • Zhao, M., et al. (2018). Development and validation of an LC-MS/MS method for simultaneous quantification of voriconazole and its main metabolite voriconazole N-oxide in human plasma and its clinical application. Journal of pharmaceutical and biomedical analysis. [Link]

  • ResearchGate. Asymmetric synthesis of voriconazole. [Link]

  • Wang, C., et al. (2022). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. Molecules. [Link]

  • Veringa, A., et al. (2024). An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of voriconazole in human serum and plasma. Clinica Chimica Acta. [Link]

  • Cai, Y., et al. (2019). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. Journal of International Medical Research. [Link]

  • Cai, Y., et al. (2019). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. PubMed. [Link]

  • Colangelo, J. L. (2017). The Validation of Quantitative Mass Spectrometry Assays for Clinical Chemistry Assessments in Animal Models. Toxicologic Pathology. [Link]

  • Isnard, H., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

  • Johnson, T. N. (2012). PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics. Pharmacogenetics and genomics. [Link]

  • Previs, S. F., & Hubbard, B. K. (2014). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. [Link]

  • Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting. [Link]

  • JALM. (2019). Rapid High-Performance LC-MS/MS Method for Therapeutic Drug Monitoring of Voriconazole, Posaconazole, Fluconazole, and Itraconazole in Human Serum. The Journal of Applied Laboratory Medicine. [Link]

  • Zhang, L., et al. (2021). Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid. PubMed. [Link]

  • Whirl-Carrillo, M., et al. Voriconazole Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Kiss, L., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. [Link]

  • Wikipedia. Voriconazole. [Link]

  • ADLM. (2015). Validation Resources for Clinical Mass Spectrometry. [Link]

  • Wikipedia. Isotope dilution. [Link]

  • IAEA. The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). [Link]

  • National Institutes of Health. Voriconazole. PubChem. [Link]

  • ResearchGate. Chemical structures of voriconazole and its two metabolites.... [Link]

  • Meija, J., & Mudge, S. M. (2008). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. Analytical Chemistry. [Link]

  • Google Patents. Process for preparing voriconazole.
  • Synthesis Workshop. (2022). Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen. YouTube. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

Sources

Technical Guide: Comparative Analysis of Voriconazole-13C3 and Voriconazole-d3 as Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the therapeutic drug monitoring (TDM) of Voriconazole, the selection of a Stable Isotope Labeled (SIL) internal standard is the single most critical variable for assay accuracy. While Voriconazole-d3 (deuterated) is widely accessible and cost-effective, it introduces specific risks regarding chromatographic retention time shifts and kinetic isotope effects. Voriconazole-13C3 (Carbon-13 labeled) represents the bioanalytical "gold standard" due to its physicochemical identity with the analyte, ensuring perfect co-elution and identical matrix effect compensation.

This guide analyzes the mechanistic differences between these isotopologues and provides a validated LC-MS/MS workflow for their application.

Part 1: Structural and Physicochemical Basis

The Isotopic Difference

The fundamental difference lies in the atomic substitution and its effect on bond energy and lipophilicity.

FeatureVoriconazole-d3This compound
Modification Replacement of 3 Hydrogen atoms (

H) with Deuterium (

H).
Replacement of 3 Carbon-12 atoms (

C) with Carbon-13 (

C).
Mass Shift +3.018 Da+3.010 Da
Bond Length C-D bond is shorter than C-H.

C-H bond length is identical to

C-H.
Bond Energy Higher (Zero Point Energy is lower). Harder to break.Identical to natural isotope.
Lipophilicity Decreased (C-D is less lipophilic than C-H).Identical to analyte.
The "Deuterium Isotope Effect" in Chromatography

In Reverse-Phase Liquid Chromatography (RPLC), separation is driven by hydrophobic interaction between the analyte and the C18 stationary phase.

  • Mechanism: The C-D bond has a smaller molar volume and lower polarizability than the C-H bond. This results in weaker Van der Waals forces with the stationary phase.

  • Result: Deuterated isotopologues (d3) elute earlier than the non-labeled drug.

  • Risk: If the retention time shift is significant, the Internal Standard (IS) and the Analyte may elute in different regions of the suppression profile. If the matrix effect (ion suppression) changes sharply at that time point, the IS will not accurately correct for the suppression acting on the analyte.

Technical Insight: 13C-labeled compounds do not exhibit this shift. They co-elute perfectly with the analyte, ensuring that both molecules experience the exact same matrix suppression/enhancement at the electrospray ionization (ESI) source.

Part 2: Mass Spectrometry & Fragmentation Logic

MRM Transitions

Voriconazole is quantified using Triple Quadrupole MS in Positive ESI mode. The label must be located on a fragment retained during the collision-induced dissociation (CID).

  • Precursor Ion:

    
    
    
  • Primary Product Ion (Quant): Loss of the triazole ring.

  • Secondary Product Ion (Qual): Fluoropyrimidine moiety.

Table: Standard MRM Transitions

CompoundPrecursor (

)
Product (

)
Loss/FragmentNote
Voriconazole 350.3281.3Loss of Triazole (-69 Da)Primary Quantifier
Voriconazole-d3 353.3284.3Loss of TriazoleLabel must be on core structure (e.g., methyl group)
This compound 353.3284.3Loss of TriazoleLabel typically on pyrimidine/phenyl ring
Metabolic Stability and Kinetic Isotope Effect (KIE)

Voriconazole is extensively metabolized by CYP2C19 and CYP3A4 . A major pathway is the hydroxylation of the methyl group on the fluoropyrimidine side chain.

  • The Risk with d3: If the deuterium label is placed on this methyl group (common in commercial synthesis), the C-D bond is harder to break than the C-H bond (Primary Kinetic Isotope Effect).

  • Impact: In patient samples, if metabolism continues post-collection (due to improper quenching), the analyte will degrade faster than the d3-IS. This leads to an overestimation of the drug concentration (Area Ratio = Analyte / IS

    
     IS stays high, Analyte drops).
    
  • 13C Advantage: Carbon isotopes do not exhibit significant KIE; the IS behaves identically to the drug in metabolic stability.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed to minimize the chromatographic risks associated with d3, making it a viable alternative if 13C3 is unavailable.

Sample Preparation (Protein Precipitation)[2]
  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard Working Solution (500 ng/mL of Voriconazole-d3 or 13C3 in Methanol).

  • Precipitation: Add 150 µL of Acetonitrile (0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: 13,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase).

LC Conditions
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 3.0 min: 90% B (Elution of Voriconazole ~2.5 min)

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Part 4: Visualization & Logic

Decision Logic: Choosing the Right IS

The following diagram illustrates the decision process for selecting between d3 and 13C3 based on assay requirements.

IS_Selection Start Select Internal Standard Budget Budget Constraint? Start->Budget Matrix Matrix Complexity? Budget->Matrix High Budget / Critical Assay D3_Path Voriconazole-d3 Budget->D3_Path Low Budget Matrix->D3_Path Simple (Saline/Clean Plasma) C13_Path This compound Matrix->C13_Path Complex (Hemolyzed/Tissue) Risk_Check Check Retention Time Shift D3_Path->Risk_Check Validation Validate Matrix Factor (MF) C13_Path->Validation Ideal Co-elution Risk_Check->C13_Path Shift > 0.1 min (Risk of Ion Suppression) Risk_Check->Validation Shift < 0.05 min

Caption: Decision logic for selecting Internal Standards. 13C3 is preferred for complex matrices to avoid ion suppression errors.

Mechanism of Deuterium Isotope Effect

This diagram visualizes why d3 elutes earlier in Reverse Phase Chromatography.

Chromatography_Mechanism cluster_column C18 Column (Stationary Phase) cluster_analytes C18 C18 Ligands (Hydrophobic) Interaction_H Strong Hydrophobic Interaction Interaction_D Weaker Hydrophobic Interaction Vori_H Voriconazole (C-H) High Lipophilicity Vori_H->C18 Strong Binding Elution Elution Order Vori_H->Elution Elutes Later Vori_D Voriconazole-d3 (C-D) Lower Lipophilicity Vori_D->C18 Weak Binding Vori_D->Elution Elutes First (Risk of Separation)

Caption: Mechanistic view of the Deuterium Isotope Effect. Weaker lipophilic interactions cause d3 to elute earlier than the analyte.

Part 5: References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Wang, Z., et al. (2014).[1] UPLC-MS/MS determination of voriconazole in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 29(2), 188-193. [Link]

  • Chaudhari, S.R., et al. (2010). Impact of Deuterium Isotope Effect on Chromatographic Behavior. Journal of Mass Spectrometry. (General principle citation).

  • Pfizer. (2010). VFEND® (voriconazole) Prescribing Information. [Link]

Sources

Voriconazole-13C3 internal standard physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Voriconazole-13C3 Internal Standard: Physicochemical Properties & Bioanalytical Application Content Type: Technical Whitepaper / Method Development Guide Author Persona: Senior Application Scientist (Bioanalysis & DMPK)

Executive Summary

In the domain of Therapeutic Drug Monitoring (TDM) and Pharmacokinetics (PK), Voriconazole presents a unique challenge due to its non-linear pharmacokinetics and significant inter-individual variability (CYP2C19 polymorphisms). Accurate quantification via LC-MS/MS is non-negotiable.

While deuterated analogs (e.g., Voriconazole-d3) are common, This compound represents the "platinum standard" for internal standardization. Unlike deuterium, which can suffer from the "deuterium isotope effect"—causing slight retention time shifts and imperfect compensation for matrix effects—Carbon-13 isotopes provide perfect co-elution with the analyte.[1] This guide details the physicochemical profile of this compound and provides a self-validating workflow for its application in clinical bioanalysis.

Part 1: Physicochemical Profile & Chemical Identity

The utility of this compound relies on its ability to mimic the physicochemical behavior of the target analyte while remaining mass-resolvable.

1.1 Comparative Properties Table
PropertyVoriconazole (Analyte)This compound (Internal Standard)Significance
Formula C₁₆H₁₄F₃N₅O¹³C₃C₁₃H₁₄F₃N₅O (Typical)Mass shift of +3 Da prevents cross-talk.
Molar Mass 349.31 g/mol ~352.3 g/mol Sufficient separation in Q1 (Quadrupole 1).
LogP ~1.8 (Lipophilic)~1.8 (Identical)Ensures identical extraction recovery.
pKa 1.6 (Triazole N)1.6 (Identical)Identical ionization efficiency in ESI+.
Solubility 0.61 mg/mL (Water)~20 mg/mL (MeOH/DMSO)IdenticalCritical for preparing stable stock solutions.
Retention Time Analyte RTExact Match (Co-elution)Critical: 13C eliminates RT shifts seen with deuterium.
1.2 Structural Considerations & Labeling

Voriconazole contains a triazole ring, a difluorophenyl ring, and a fluoropyrimidine ring.

  • Label Position: High-quality 13C3 standards typically incorporate the label into the pyrimidine or phenyl rings.

  • Why it matters: The primary MS/MS fragmentation of Voriconazole often involves the loss of the triazole moiety (neutral loss of ~69 Da).

    • Scenario A (Label on Triazole): Precursor (353)

      
       Product (281). The label is lost; the fragment is indistinguishable from the analyte's fragment. Avoid this. 
      
    • Scenario B (Label on Core): Precursor (353)

      
       Product (284). The label is retained. Required for specific detection. 
      

Expert Insight: Always verify the specific label position on the Certificate of Analysis (CoA) to ensure your MRM transitions retain the heavy isotope.

Part 2: The "Isotope Effect" – Why 13C3 Wins

In high-throughput LC-MS/MS, matrix effects (ion suppression/enhancement) are the enemy.

2.1 The Deuterium Liability

Deuterium (


H) has a slightly different bond length and vibrational energy compared to Hydrogen (

H). On high-efficiency C18 columns, this can cause Voriconazole-d3 to elute slightly earlier than Voriconazole.
  • Consequence: The analyte elutes in a "suppressed" region of the chromatogram (due to phospholipids), while the IS elutes in a "clean" region (or vice versa). The IS fails to compensate for the matrix effect.[2]

2.2 The Carbon-13 Advantage

Carbon-13 adds mass without significantly altering the molecular volume or lipophilicity.

  • Result:Perfect Co-elution. The IS experiences the exact same matrix environment, ionization competition, and suppression as the analyte at every millisecond of the peak.

Part 3: Analytical Application (LC-MS/MS Protocol)

This protocol utilizes a Protein Precipitation (PPT) workflow, optimized for high throughput clinical labs.

3.1 Reagents & Stock Preparation
  • Stock Solution (1 mg/mL): Dissolve this compound in Methanol or DMSO. Store at -20°C (Stable for >1 year).

  • Working Internal Standard (WIS): Dilute Stock to ~500 ng/mL in Methanol.

    • Note: Using Methanol as the WIS solvent allows it to act as the precipitating agent simultaneously.

3.2 Sample Preparation Workflow (Self-Validating)

The following diagram illustrates the critical path for sample processing.

G Sample Patient Plasma (50 µL) IS_Add Add WIS (200 µL) (MeOH + Vori-13C3) Sample->IS_Add Precipitates Proteins Vortex Vortex Mix (High Speed, 1 min) IS_Add->Vortex Equilibrates IS Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Clarified Extract Dilution Dilute 1:1 (with Water) Supernatant->Dilution Match Mobile Phase Injection LC-MS/MS Injection (5 µL) Dilution->Injection

Figure 1: Protein Precipitation Workflow. The addition of methanolic IS serves dual purposes: precipitation and standardization.

3.3 Instrumental Parameters (Guideline)
  • Column: C18 (e.g., Agilent Zorbax Eclipse or Waters XBridge), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Mass Spectrometry (ESI+):

    • Analyte (VRC): 350.1

      
       281.1 (Collision Energy ~18-20 eV).
      
    • IS (VRC-13C3): 353.1

      
       284.1 (Verify label retention!).
      

Part 4: Mechanism of Error Correction

Understanding why we use 13C3 is as important as how. The diagram below visualizes the compensation logic.

Logic Matrix Biological Matrix (Phospholipids/Salts) Ionization ESI Source (Ionization Competition) Matrix->Ionization Causes Suppression Vori Vori Signal (Suppressed by 30%) Ionization->Vori IS IS Signal (Suppressed by 30%) Ionization->IS Ratio Response Ratio (Vori / IS) Error Cancelled Out Vori->Ratio IS->Ratio

Figure 2: Ion Suppression Compensation. Because Vori-13C3 co-elutes perfectly, the suppression factor is identical for both, cancelling out the error in the ratio calculation.

Part 5: Handling & Stability Recommendations

To maintain the integrity of your reference material:

  • Light Sensitivity: Voriconazole is chemically stable but can degrade under intense UV light. Store solid and solutions in amber vials .

  • Solvent Choice: Avoid storing stock solutions in 100% water, as Voriconazole has limited aqueous stability over long periods (retro-aldol hydrolysis). Methanol is the preferred storage solvent.

  • Cross-Contamination: Because 13C3 is chemically identical to the analyte, carryover in the injector needle is a risk. Implement a needle wash with high organic content (e.g., 50:50 MeOH:IPA).

References

  • BenchChem. (2025).[3] Application of this compound,d3 in Pharmacokinetic Studies. Retrieved from

  • Shimadzu Corporation. (2023). Analysis for Voriconazole Using Fully Automated Sample Preparation LC-MS/MS System. Application News. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Voriconazole-d3 (Analogue Reference). PubChem Compound Summary. Retrieved from

  • Cayman Chemical. (2022).[4] Voriconazole Product Information & Solubility Data. Retrieved from

  • Wang, S., et al. (2023).[2][5] Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole. MDPI. Retrieved from

  • Pfizer. (2002). VFEND (Voriconazole) Prescribing Information. (Source for basic physicochemical stability). Retrieved from

Sources

Isotopic Purity Requirements for Voriconazole-13C3 Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Voriconazole via LC-MS/MS, the reliability of Therapeutic Drug Monitoring (TDM) hinges on the fidelity of the Internal Standard (IS).[1] While chemical purity ensures the absence of degradation products, isotopic purity is the critical quality attribute (CQA) that dictates the lower limit of quantification (LLOQ) and assay linearity. This guide delineates the technical requirements for Voriconazole-13C3 reference materials, analyzing the mechanistic impact of isotopic impurities ("cross-talk") and providing a self-validating protocol for acceptance testing in compliance with FDA and ICH M10 guidelines.

Introduction: The "Perfect Mirror" Principle

Voriconazole is a triazole antifungal with non-linear pharmacokinetics and a narrow therapeutic index (typically 1.0 – 5.5 µg/mL).[2][3] To correct for matrix effects, extraction efficiency, and ionization suppression in LC-MS/MS, a Stable Isotope-Labeled (SIL) internal standard is required.[1]

This compound serves as a "perfect mirror" to the analyte.[3] By incorporating three Carbon-13 atoms, it co-elutes with Voriconazole but is mass-resolved by the detector (+3 Da shift).[3] However, this mirror can be distorted by isotopic impurity —specifically, the presence of unlabeled (M+0) Voriconazole within the IS reference material.

Technical Deep Dive: Isotopic Purity vs. Chemical Purity

It is imperative to distinguish between the two purity metrics found on a Certificate of Analysis (CoA):

MetricDefinitionImpact on LC-MS/MS
Chemical Purity % of the material that is chemically Voriconazole (vs. byproducts/salts).Affects the concentration of the working solution. Correctable by gravimetric adjustment.[3]
Isotopic Purity % of the molecules containing the specific isotope label (e.g.,

).
Critical. Unlabeled molecules (

) in the IS will be detected as the drug analyte. Not correctable.
The Mechanism of Interference (Cross-Talk)

In an ideal scenario, the Mass Spectrometer monitors two distinct transitions:

  • Analyte (Voriconazole):

    
    [2]
    
  • IS (this compound):

    
    
    

Scenario A: IS Contributing to Analyte (The "Blank" Problem) If the this compound material contains 0.5% unlabeled Voriconazole, spiking the IS into a patient sample adds a "phantom" amount of the drug. In a blank sample, this appears as a peak at the analyte's retention time.

  • Consequence: Artificial elevation of results, causing failure at the LLOQ.

Scenario B: Analyte Contributing to IS (The "Reverse" Problem) High concentrations of Voriconazole (ULOQ) naturally contain stable isotopes (


, 

, etc.). If the natural isotopic distribution of the analyte overlaps with the IS mass window (

353.1), the IS signal will be artificially enhanced by the drug load.
  • Consequence: Non-linearity at high concentrations (the IS signal rises with the drug concentration, suppressing the Area Ratio).

Visualization of Cross-Talk Dynamics

The following diagram illustrates the bidirectional interference pathways in LC-MS/MS quantification.

CrossTalkMechanism Analyte Voriconazole (Analyte) m/z 350.1 Detector_Analyte Detector Channel 1 (Quantification) Analyte->Detector_Analyte Primary Signal Detector_IS Detector Channel 2 (Normalization) Analyte->Detector_IS Natural Isotope Interference (M+3 Contribution) IS This compound (IS) m/z 353.1 IS->Detector_Analyte Impurity Interference (Unlabeled M+0 in IS) IS->Detector_IS Primary Signal

Figure 1: Bidirectional isotopic interference pathways. The red dotted line represents the critical risk from low isotopic purity IS.

Regulatory & Quality Specifications

To ensure assay validity, this compound reference materials must meet specific criteria derived from FDA and ICH M10 guidelines.

Quantitative Acceptance Criteria
ParameterSpecificationRegulatory Reference
Isotopic Enrichment

Industry Standard for TDM
Interference at LLOQ Response in Blank + IS

of Analyte response at LLOQ
FDA Bioanalytical Method Validation (2018)
Interference at ULOQ Response in ULOQ (no IS)

of IS response
ICH M10
Chemical Purity

ISO 17034
Why +3 Da?

Voriconazole (


, MW ~349.[3]3) has a natural isotopic envelope.[3]
  • M+0 (350.1): 100% relative abundance.[3]

  • M+1 (351.1): ~18% (due to naturally occurring

    
    ).[3]
    
  • M+2 (352.1): ~1.8%.[3]

  • M+3 (353.1): < 0.2%.[3]

A +3 Da shift (this compound) moves the IS mass to ~353.[3]1. Because the natural abundance of M+3 in the analyte is negligible (<0.2%), "Reverse Cross-talk" is minimized. This makes 13C3 superior to 13C1 or d1 labels.[3]

Experimental Protocol: Validation of IS Suitability

Do not rely solely on the CoA. Every batch of this compound must be experimentally validated in your specific LC-MS/MS system before use in patient sample analysis.[3]

Workflow Diagram

ValidationProtocol start Start: Receive this compound prep_sol Prepare IS Working Solution (e.g., 500 ng/mL) start->prep_sol prep_blank Prepare 'Zero Sample' (Matrix + IS only) prep_sol->prep_blank prep_lloq Prepare LLOQ Standard (Analyte + IS) prep_sol->prep_lloq inject_blank Inject into LC-MS/MS prep_blank->inject_blank measure_blank Measure Area at Analyte Transition (350.1) inject_blank->measure_blank calc Calculate Interference % (Area_Blank / Area_LLOQ) * 100 measure_blank->calc measure_lloq Measure Area of Analyte Peak prep_lloq->measure_lloq measure_lloq->calc pass PASS: < 5% Proceed to Validation calc->pass Criteria Met fail FAIL: > 5% Reject IS Batch (Isotopic Impurity too high) calc->fail Criteria Failed

Figure 2: Decision tree for validating Internal Standard isotopic purity prior to method deployment.

Step-by-Step Procedure
  • Preparation: Prepare an IS working solution at the concentration intended for the assay (e.g., 500 ng/mL).

  • The "Zero" Injection: Extract a blank biological matrix (plasma/serum) adding only the IS working solution.[3] Do not add Voriconazole analyte.[3]

  • The LLOQ Injection: Extract a standard sample containing Voriconazole at the Lower Limit of Quantification (e.g., 0.1 µg/mL) plus the IS.

  • Data Acquisition: Acquire data for the Analyte transition (

    
     350.1 
    
    
    
    127.0).
  • Calculation:

    
    [3]
    
  • Acceptance: The result must be < 5% . If higher, the this compound contains excessive unlabeled drug and will compromise the sensitivity of your assay.

Storage and Stability

Isotopic labels are stable, but the molecule itself is subject to degradation.

  • Storage: -20°C or -80°C, protected from light.

  • Solution Stability: Voriconazole is stable in acetonitrile/water for several weeks at 4°C, but 13C3 solutions should be aliquoted to avoid repeated freeze-thaw cycles which can induce concentration changes due to solvent evaporation, altering the IS response (though not the purity).

Conclusion

For Voriconazole TDM, the This compound internal standard is a non-negotiable component for regulatory compliance. However, its efficacy is defined not just by its presence, but by its isotopic purity . A purity of <99% atom % enrichment poses a high risk of LLOQ failure due to signal interference.[3] By implementing the "Zero-Analyte" validation protocol described above, laboratories can safeguard their data integrity against isotopic cross-talk.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry.[3] (2018).[3] Available at: [Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[3][4] (2022).[3] Available at: [Link]

  • Pennick, G. J., et al. "Voriconazole therapeutic drug monitoring: a retrospective analysis."[3] Mycoses 54.6 (2011).[3] (Context on TDM ranges).

  • Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry 19.3 (2005).[3] (Foundational text on IS purity).

Sources

Technical Monograph: Voriconazole-13C3 Stable Isotope Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Specifications[1][2]

The Core Identity

Voriconazole-13C3 is a stable isotope-labeled analog of Voriconazole, utilized primarily as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS).[1] Unlike deuterium-labeled standards (e.g., Voriconazole-d3), carbon-13 labeling offers superior chemical stability, eliminating the risk of deuterium-hydrogen exchange (D/H exchange) during extraction or ionization, which can compromise quantitation accuracy.[1][2]

ParameterSpecification
Compound Name This compound
Parent CAS Number 137234-62-9 (Note: Specific 13C3 isotopologues often lack unique public CAS numbers and are referenced under the parent CAS with specific labeling notations).[1][3][4]
Chemical Formula

(Assumes 3 carbons replaced with 13C)
Molecular Weight ~352.34 g/mol (Parent MW: 349.31 g/mol + ~3.01 Da mass shift)
Appearance White to off-white solid
Solubility Soluble in Methanol, Acetonitrile, DMSO.[1] Slightly soluble in water.
Storage -20°C (Desiccated). Hygroscopic.
The Certificate of Analysis (CoA): Decoding the Data

A Certificate of Analysis for a reference standard is not merely a receipt; it is a validation document. Below is a breakdown of critical parameters found on a this compound CoA and how to interpret them for assay validity.

Test ParameterTypical Acceptance CriteriaTechnical Interpretation for the Analyst
Chemical Purity (HPLC) ≥ 98.0%Ensures no non-labeled impurities interfere with the analyte retention time.[1] Impurities here can cause ion suppression.
Isotopic Enrichment ≥ 99.0 atom % 13CCritical. If enrichment is low (e.g., 90%), the IS will contain significant amounts of "M+0" (unlabeled) Voriconazole.[1] This "cross-talk" will artificially inflate the analyte signal in blank samples, destroying the Lower Limit of Quantitation (LLOQ).
Mass Analysis (MS) Conforms to structureVerifies the +3 Da shift. Look for the molecular ion

at m/z ~353.3.
Residual Solvent < 1.0%High residual solvents (e.g., DMSO) can cause weighing errors.[1] If high, correct the weighed mass by the solvent content factor.

Part 2: Technical Rationale (The "Why" of 13C3)

Stability: 13C vs. Deuterium (d3)

While Voriconazole-d3 is commercially available, 13C3 is often preferred for rigorous GLP (Good Laboratory Practice) assays.[1]

  • The Exchange Issue: Deuterium on heteroatoms (O-D, N-D) or acidic carbon positions can exchange with protons in the mobile phase (H2O/MeOH), leading to a loss of the label and a shift in mass back to the parent.

  • The 13C Advantage: The Carbon-Carbon bond is non-exchangeable under standard bioanalytical conditions.[1] The mass shift remains constant regardless of pH or solvent proticity.

Matrix Effect Correction

Voriconazole exhibits non-linear pharmacokinetics and is subject to significant inter-patient variability due to CYP2C19 polymorphisms. In LC-MS/MS, matrix components (phospholipids) often co-elute with Voriconazole, suppressing ionization.[1]

  • Mechanism: Because this compound is chemically identical to the analyte (co-eluting perfectly), it experiences the exact same suppression or enhancement at the electrospray interface.

  • Result: The ratio of Analyte Area / IS Area remains constant, normalizing the data against matrix effects.

Part 3: Experimental Protocol & Workflow

Workflow Visualization

The following diagram outlines the critical path from CoA verification to validated injection.

Voriconazole_Workflow cluster_check Quality Control Gate CoA CoA Verification (Check Isotopic Purity >99%) Weighing Accurate Weighing (Correct for Purity/Salt) CoA->Weighing Validated Stock Stock Solution (1 mg/mL in MeOH) Weighing->Stock Dissolution Tuning MS Tuning (Identify Precursor/Product) Stock->Tuning Infusion Validation Method Validation (Check Cross-Talk) Tuning->Validation MRM Optimization

Figure 1: Critical path workflow for integrating this compound into bioanalytical methods.

Stock Solution Preparation

Objective: Prepare a primary stock solution of 1.0 mg/mL.

  • Calculation:

    
    [1]
    
  • Solvent Choice: Methanol (MeOH) is preferred over Acetonitrile for solubility stability.

  • Procedure:

    • Weigh ~1-2 mg of this compound into a glass vial (avoid plastic to prevent adsorption).

    • Add calculated volume of MeOH.

    • Vortex for 1 minute; sonicate for 5 minutes.

    • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C. Stability is typically 12 months (verify with stability testing).[1]

LC-MS/MS Method Integration

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS).[1] Ionization: ESI Positive Mode (


).

MRM Transitions (Example - Must be experimentally verified):

  • Voriconazole (Parent): 350.1

    
     127.0 (Fluoropyrimidine fragment) or 281.1.
    
  • This compound (IS): 353.1

    
     130.0 (If label is on the fragment) OR 353.1 
    
    
    
    127.0 (If label is on the lost neutral loss).[1]
    • Note: You must perform a Product Ion Scan on the IS to confirm which fragment retains the 13C label.

Cross-Talk Check (Crucial Step):

  • Inject a "Double Blank" (No Analyte, No IS). Result: Noise.

  • Inject a "Zero Sample" (Matrix + IS only).

  • Monitor the Analyte Channel (350.1

    
     127.0). 
    
  • Requirement: The signal in the analyte channel must be < 20% of the LLOQ signal. If high signal appears, your IS has poor isotopic purity or the mass resolution is too wide.

Part 4: Troubleshooting & Storage

IssueRoot CauseCorrective Action
Signal Drop over time Precipitation in stockSonicate stock before use; check solubility in mobile phase.
IS Response Variation Pipetting error or Matrix EffectUse positive displacement pipettes. If matrix effect is high, dilute sample or improve extraction (Protein Precip vs. SPE).
"Ghost" Peaks CarryoverVoriconazole is "sticky."[1] Use a needle wash with high organic content (e.g., 50:50 MeOH:ACN + 0.1% Formic Acid).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71616, Voriconazole. Retrieved February 9, 2026 from [Link][1]

  • European Medicines Agency (EMA). Voriconazole: Summary of Product Characteristics.[4] Retrieved February 9, 2026 from [Link][1]

  • Shimadzu Corporation. Analysis for Voriconazole Using Fully Automated Sample Preparation LC-MS/MS System. (Application Note discussing Stable Isotope labeling). Retrieved February 9, 2026 from [Link][1]

Sources

Precision in Pharmacokinetics: The Case for Carbon-13 Over Deuterium Labeling in Voriconazole Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative benefits of Carbon-13 (


) versus Deuterium (

) labeling for Voriconazole, specifically within the contexts of bioanalytical precision and metabolic tracing.

Abstract

Voriconazole, a second-generation triazole antifungal, presents unique challenges in drug development and therapeutic drug monitoring (TDM) due to its non-linear pharmacokinetics and extensive metabolism via polymorphic CYP2C19. While Deuterium (


) labeling remains a cost-effective standard for internal standards (IS) and metabolic studies, it introduces physicochemical discrepancies—specifically Kinetic Isotope Effects (KIE) and chromatographic retention time shifts—that can compromise data integrity. This guide delineates the mechanistic superiority of Carbon-13 (

) labeling for Voriconazole, providing evidence-based protocols for researchers requiring absolute quantification and high-fidelity metabolic tracing.

The Voriconazole Challenge: Why Labeling Fidelity Matters

Voriconazole is not a "behaved" molecule in pharmacokinetic terms. It exhibits Michaelis-Menten non-linear pharmacokinetics , meaning that saturation of metabolism occurs at therapeutic doses. Small increments in dose can lead to disproportionate surges in plasma concentration, risking toxicity (visual disturbances, hepatotoxicity).

Key Metabolic Bottlenecks
  • Primary Pathway: N-oxidation via CYP2C19 (major) and CYP3A4/CYP2C9 (minor).[1]

  • Secondary Pathway: Hydroxylation of the fluoropyrimidine ring and the

    
    -methyl group.
    
  • Polymorphism: CYP2C19 genetic variability (Poor vs. Ultra-rapid Metabolizers) causes massive inter-patient variability.

In this volatile landscape, the Internal Standard (IS) used in LC-MS/MS bioanalysis must act as a perfect mirror of the analyte. Any deviation in extraction recovery, ionization efficiency, or chromatographic behavior between the drug and its IS introduces error.

Mechanistic Comparison: vs. Deuterium

The Deuterium Dilemma: Kinetic Isotope Effect (KIE)

Deuterium is twice the mass of Protium (


). The carbon-deuterium (

) bond is shorter and stronger than the

bond due to a lower zero-point energy.
  • Impact on Metabolism: If the deuterium label is placed at a metabolic "soft spot" (e.g., the methyl group of Voriconazole subject to hydroxylation), the reaction rate slows significantly (

    
    ). This is the Primary Kinetic Isotope Effect .
    
  • Consequence: A deuterated IS may not be metabolized at the same rate as the analyte in stability studies, or may show differential stability in plasma, rendering it a poor tracker of the native drug's fate.

Chromatographic Separation (The "RT Shift")

In Reverse Phase Chromatography (RPC), deuterated compounds are slightly less lipophilic than their non-labeled counterparts.

  • Mechanism: The shorter

    
     bond reduces the molar volume and polarizability of the molecule.
    
  • Result: Deuterated Voriconazole often elutes earlier than native Voriconazole.

  • The Risk: In LC-MS/MS, matrix components (phospholipids, salts) often elute in specific windows. If the D-labeled IS shifts away from the analyte, it may move out of a suppression zone that the analyte remains in (or vice versa). The IS then fails to correct for matrix effects, leading to quantitative inaccuracy.

The Carbon-13 Advantage

Carbon-13 is a stable isotope with a mass increase but negligible change in bond length or strength compared to


.
  • Chromatography:

    
    -Voriconazole co-elutes perfectly with native Voriconazole.
    
  • Ionization: It experiences the exact same matrix environment at the exact same moment in the electrospray source.

  • Metabolism: It exhibits no biological isotope effect; enzymes process

    
     and 
    
    
    
    bonds at identical rates.

Data Summary: Comparative Metrics

FeatureDeuterium Labeling (

-Voriconazole)
Carbon-13 Labeling (

-Voriconazole)
Impact on Bioanalysis
Mass Shift +3 Da (typically)+6 Da (aromatic ring)Sufficient for MS resolution in both.
Bond Strength Stronger (

)
Identical (

)
D-labeling can alter metabolic stability.
Retention Time Shifts earlier (1–5 sec)Identical (Co-elution)D-label risks uncompensated matrix effects.
Cost LowHigh

is an investment in data quality.
Isotopic Scrambling Possible (if acidic protons exchanged)None (Carbon backbone is fixed)

offers superior stability.

Visualization: Metabolic & Analytical Pathways[2]

Diagram 1: Voriconazole Metabolic Fate & Labeling Risks

This diagram illustrates the primary metabolic pathways and highlights where Deuterium labeling could artificially alter metabolic rates (KIE), whereas


 remains neutral.

Voriconazole_Metabolism cluster_legend Labeling Impact Vori Voriconazole (Substrate) CYP2C19 CYP2C19 (Primary Enzyme) Vori->CYP2C19 Major Route CYP3A4 CYP3A4 (Secondary Enzyme) Vori->CYP3A4 Minor Route NOxide Voriconazole N-oxide (Major Metabolite - Inactive) CYP2C19->NOxide N-oxidation (No KIE on Ring C) Hydroxy Hydroxy-Voriconazole (Minor Metabolite) CYP3A4->Hydroxy Methyl Hydroxylation (High KIE Risk if D-labeled) Info Deuterium on Methyl Group: Slows CYP3A4 rate (KIE) 13C on Aromatic Ring: No Kinetic Effect

Caption: Voriconazole metabolism via CYP2C19/3A4. Deuterium on the methyl group can skew metabolic rates (KIE), while


 on the ring remains kinetically silent.
Diagram 2: The "Co-Elution" Matrix Effect

This workflow demonstrates why


 is the "Gold Standard" for LC-MS/MS. It visualizes the risk of the Deuterium retention time shift moving the IS out of the suppression zone.[2]

LCMS_MatrixEffect cluster_chromatogram LC-MS/MS Chromatographic Separation cluster_13C 13C-Labeling (Ideal) cluster_D Deuterium-Labeling (Risk) Matrix Matrix Interference Zone (Phospholipids/Salts) Vori_13C Analyte & 13C-IS (Perfect Co-elution) Matrix->Vori_13C Suppression affects BOTH equally (Corrected) Vori_Analyte Analyte (Elutes Later) Matrix->Vori_Analyte Suppression affects Analyte ONLY Vori_D_IS D-IS (Elutes Early) Vori_D_IS->Matrix IS escapes suppression (Over-estimation risk)

Caption: LC-MS/MS Matrix Effects.


-IS co-elutes with the analyte, correcting for ion suppression.[3] D-IS shifts retention time, potentially failing to correct matrix variability.

Experimental Protocol: Validating IS Suitability

If you must choose between labels or validate a new


 standard, follow this "Self-Validating" protocol to ensure data integrity.
Phase 1: Isotopic Purity & Cross-Talk Check

Objective: Ensure the labeled IS does not contribute signal to the analyte channel (M+0) and vice versa.

  • Prepare Solutions:

    • Solution A: Native Voriconazole (10 µg/mL).

    • Solution B:

      
      -Voriconazole IS (10 µg/mL).
      
    • Solution C: Blank Matrix (Plasma).

  • LC-MS/MS Injection:

    • Inject Solution A alone. Monitor IS transition. Target: < 0.1% response in IS channel.

    • Inject Solution B alone. Monitor Analyte transition. Target: < 0.1% response in Analyte channel.

    • Note:

      
       labels usually have higher isotopic purity (>99%) compared to Deuterium, reducing "cross-talk" from naturally occurring isotopes.
      
Phase 2: Retention Time & Matrix Effect Mapping

Objective: Quantify the "RT Shift" and its impact on quantification.

  • Post-Column Infusion:

    • Infuse Native Voriconazole continuously into the MS source.

    • Inject a Blank Plasma extract via the LC column.

    • Observe: Dips in the baseline indicate ion suppression zones (phospholipids).

  • Overlay Injection:

    • Inject the

      
      -IS and D-IS.
      
    • Analysis: If the D-IS peak falls outside the suppression dip while the analyte falls inside, the D-IS is invalid. The

      
      -IS should overlay the analyte peak perfectly.
      

Synthesis Insight

For researchers considering custom synthesis:

  • Target: The 2,4-difluorophenyl ring or the triazole ring are ideal sites for

    
     incorporation.
    
  • Avoid: The

    
    -methyl group (site of metabolism) or exchangeable protons.
    
  • Method: A Reformatsky-type coupling using

    
    -labeled 1-(2,4-difluorophenyl)-2(1H-1,2,4-triazol-1-yl)ethanone ensures the label is in the core scaffold, metabolically stable and non-exchangeable.
    

References

  • Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Source: Cambridge Isotope Laboratories / UK Isotope URL:[Link]

  • Voriconazole Pathway, Pharmacokinetics. Source: PharmGKB / ClinPGx URL:[Link]

  • Which internal standard? Deuterated or C13 enriched? Source: ResearchGate (Expert Discussion) URL:[Link]

  • Steady-state pharmacokinetics and metabolism of voriconazole in patients. Source: Journal of Antimicrobial Chemotherapy URL:[Link]

Sources

Optimizing Voriconazole-13C3 Internal Standard Preparation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Solubility in Methanol and Acetonitrile

Executive Summary

In quantitative bioanalysis using LC-MS/MS, the integrity of the Internal Standard (IS) is the single most critical variable controlling assay precision. Voriconazole-13C3 , a stable isotope-labeled analog of the triazole antifungal Voriconazole, is the gold standard for normalizing matrix effects and recovery variances.

This guide analyzes the solubility and stability profiles of this compound in Methanol (MeOH) and Acetonitrile (ACN) . While the isotope label does not alter solubility, the choice of solvent dictates the stability of the stock solution, the chromatographic peak shape, and the potential for on-column precipitation.

Physicochemical Context: The Solute-Solvent Interaction

To understand solubility, we must look at the molecule itself. Voriconazole (


) is a lipophilic drug with a LogP of approximately 1.8. It contains a triazole ring and a fluoropyrimidine moiety.[1]
  • The Isotope Effect: The substitution of three

    
     atoms with 
    
    
    
    increases the molecular weight by approx. 3 Da but has a negligible effect on solubility . Therefore, solubility data for native Voriconazole is directly applicable to the 13C3 analog.
  • Solubility Mechanism: Voriconazole exhibits low aqueous solubility (~0.6 mg/mL) and is prone to hydrolysis in water over time. It requires organic solvents to disrupt its crystal lattice energy effectively for high-concentration stock preparation.

Solubility Profiling: Methanol vs. Acetonitrile

The choice between Methanol and Acetonitrile is not just about "will it dissolve?" It is about solvation power versus chromatographic compatibility .

A. Methanol (MeOH)[2][3]
  • Solubility Status: Freely Soluble (~20 mg/mL) .[4]

  • Mechanism: As a protic solvent, Methanol can engage in hydrogen bonding with the polar nitrogen and oxygen centers of the Voriconazole molecule. This creates a stable solvation shell, making it the superior choice for Primary Stock Solutions .

  • Stability: Voriconazole is generally stable in Methanol. However, Methanol is more prone to evaporation than water, requiring tightly sealed storage to prevent concentration drift.

B. Acetonitrile (ACN)[1][5]
  • Solubility Status: Soluble .

  • Mechanism: ACN is aprotic and interacts via dipole-dipole forces. While it dissolves Voriconazole well enough for analytical working standards (>1 mg/mL), it lacks the hydrogen-bond donating capability of Methanol.

  • Chromatographic Advantage: ACN has a lower viscosity and higher elution strength than Methanol. Using ACN for Working Solutions often produces sharper peaks if the LC method uses an ACN-based mobile phase, reducing the "solvent mismatch" effect during injection.

C. Comparative Data Table
FeatureMethanol (MeOH)Acetonitrile (ACN)Recommendation
Solubility Limit High (~20 mg/mL)Moderate to HighMeOH for High-Conc Stock
Solvent Type Protic (H-bond donor)Aprotic (Dipole-dipole)N/A
Viscosity HigherLowerACN for lower backpressure
Volatility HighHighStore at -20°C
Chromatography Good, but can broaden peaksExcellent, sharp peaksACN for Working Std
Experimental Protocol: Preparation Workflow

Objective: Prepare a stable 1.0 mg/mL Primary Stock and a 100 ng/mL Working IS Solution.

Phase 1: Primary Stock Preparation (1.0 mg/mL)[6]
  • Solvent: 100% Methanol (LC-MS Grade).

  • Rationale: Maximizes solubility and ensures the expensive isotope is fully dissolved without precipitation risk.

  • Weighing: Accurately weigh 1.0 mg of this compound into a 1.5 mL amber glass HPLC vial. (Note: If supplied as a pre-weighed film, rinse the container directly).

  • Solvation: Add 1.0 mL of Methanol.

  • Agitation: Vortex for 30 seconds, then sonicate for 5 minutes.

  • Inspection: Visually verify the absence of particulate matter.

  • Storage: Store at -20°C or -80°C. Stability: >6 months.

Phase 2: Working Internal Standard (100 ng/mL)
  • Solvent: 50:50 Acetonitrile:Water (or match your Mobile Phase A/B ratio).

  • Rationale: Pure organic solvents (100% MeOH/ACN) are strong eluents. Injecting them directly can cause "solvent effects" where the analyte travels with the solvent plug, distorting the peak. Diluting with water focuses the analyte at the column head.

  • Aliquot: Take 10 µL of Primary Stock (1.0 mg/mL).

  • Dilution: Dilute into 990 µL of ACN (Intermediate: 10 µg/mL).

  • Final Step: Dilute the Intermediate further into 50:50 ACN:Water to reach 100 ng/mL.

Visualization: Decision Matrix & Workflow
Diagram 1: Solvent Selection Logic

This decision tree guides the researcher on when to use MeOH versus ACN based on the analytical stage.

SolventLogic Start This compound Preparation Stage Select Analytical Stage Start->Stage Stock Primary Stock (>1 mg/mL) Stage->Stock High Conc. Working Working Standard (<10 µg/mL) Stage->Working Trace Conc. MeOH Use Methanol (MeOH) Max Solubility (~20 mg/mL) Stable Solvation Shell Stock->MeOH Solubility Critical ACN Use Acetonitrile (ACN) Sharper Peak Shape Lower Viscosity Working->ACN If Mobile Phase is ACN Mix Use 50:50 Organic:Water Prevents Solvent Effect Focuses Analyte on Column Working->Mix Prior to Injection

Caption: Logical flow for selecting the optimal solvent based on concentration requirements and chromatographic impact.

Diagram 2: The "Solvent Effect" Mechanism

Understanding why we switch solvents for the working solution.

SolventEffect Inj_Pure Injection in 100% MeOH/ACN Col_Head LC Column Head Inj_Pure->Col_Head High Elution Strength Inj_Mix Injection in 50% Water/Organic Inj_Mix->Col_Head Low Elution Strength Result_Bad Analyte travels with solvent Result: Broad/Split Peak Col_Head->Result_Bad Result_Good Analyte precipitates/binds Result: Sharp Focus Col_Head->Result_Good

Caption: Mechanistic view of how injection solvent strength impacts peak geometry in Reverse Phase LC.

Stability & Troubleshooting
Stability Profile
  • Photodegradation: Voriconazole is light-sensitive. All solutions (MeOH or ACN) must be stored in amber vials .

  • Hydrolysis: Avoid storing stocks in 100% water. While stable in acidic aqueous mobile phases for short runs (24-48h), long-term storage requires organic solvents.

  • Temperature:

    • Solid: -20°C (Stable >2 years).[4]

    • Solution (MeOH): -20°C (Stable >6 months).

Common Failure Modes
  • Precipitation in Autosampler: If your autosampler is set to 4°C and you use a high-concentration stock in pure ACN, solubility may drop. Fix: Use MeOH or keep ACN solutions at dilute concentrations.

  • Peak Splitting: Caused by injecting this compound dissolved in 100% MeOH into a high-aqueous mobile phase. Fix: Dilute the IS working solution with water to match the mobile phase starting gradient.

References
  • Pennick, G. J., et al. (2003). In vitro activity of voriconazole and fluconazole against 637 strains of Candida spp. Antimicrobial Agents and Chemotherapy.[6][7] Retrieved from [Link]

  • Zhou, L., et al. (2017). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

Technical Guide: Storage Stability and Handling of Voriconazole-13C3 Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the integrity of the Internal Standard (IS) is the single most critical variable controlling assay precision. Voriconazole-13C3, a stable isotope-labeled analog of the triazole antifungal Voriconazole, is the gold standard for therapeutic drug monitoring (TDM). However, Voriconazole exhibits specific physiochemical sensitivities—most notably photodegradation via N-oxide formation—that can compromise stock solutions silently before analytical failure occurs. This guide details the mechanistic basis of these instabilities and provides a validated protocol for long-term storage.

The Chemical Basis of Instability

To preserve this compound, one must understand the specific pathways through which the molecule degrades. Unlike simple hydrolysis, Voriconazole's degradation is primarily driven by photochemical and oxidative stress.

Photochemical Degradation (The N-Oxide Pathway)

The fluoropyrimidine ring of Voriconazole is sensitive to UV radiation (specifically UVB and UVA). Upon exposure to light, Voriconazole undergoes N-oxidation to form Voriconazole N-oxide (VNO) .[1]

  • Mechanism: Light energy catalyzes the oxidation of the triazole nitrogen.

  • Analytical Impact: VNO has a different retention time and mass transition than the parent drug. If the IS degrades to VNO, the IS signal decreases, causing an artificial increase in the calculated concentration of patient samples (overestimation).

  • Mass Shift: Degradation is often detectable by monitoring a transition +16 Da higher than the parent mass (Oxygen = 16 amu).

Solvent and Thermal Effects
  • Solvent Choice: Voriconazole is highly soluble in methanol and acetonitrile. Methanol is the preferred solvent for stock preparation due to better solubility stability at low temperatures compared to DMSO (which freezes at ~19°C, causing repeated freeze-thaw stress).

  • Adsorption: At low concentrations (<1 µg/mL), Voriconazole exhibits binding to plastic surfaces (polypropylene). Stock solutions (>100 µg/mL) are less susceptible to percentage loss via adsorption, but working solutions are highly vulnerable.

Visualization: Degradation Pathway

The following diagram outlines the primary stress pathways affecting this compound stability.

Voriconazole_Degradation Vori This compound (Intact IS) Light UV Exposure (Light/Benchtop) Vori->Light Oxidation Oxidative Stress (Headspace Air) Vori->Oxidation Adsorption Surface Adsorption (Low Conc. in Plastic) Vori->Adsorption In Working Soln N_Oxide Voriconazole N-Oxide (+16 Da) Light->N_Oxide Primary Pathway Cleavage Photolytic Cleavage Products Light->Cleavage Secondary Oxidation->N_Oxide Slow formation

Figure 1: Mechanistic pathways of this compound degradation. The N-oxide formation via light exposure is the primary risk factor for stock solutions.

Validated Storage Protocol

This protocol is designed to ensure stability for 12 months at -20°C or 24 months at -80°C.

Materials Required[2]
  • Solvent: LC-MS Grade Methanol (Do not use Acetonitrile for long-term -80°C storage due to phase separation risks).

  • Container: Class A Amber Glass Vials with PTFE-lined screw caps. Never use clear glass or plastic for stock storage.

  • Environment: Low-actinic light (yellow light) laboratory conditions during weighing.

Preparation Workflow
  • Equilibration: Allow the this compound solid reference material to reach room temperature in a desiccator to prevent condensation.

  • Weighing: Weigh approximately 1.0 mg of this compound into a 10 mL amber volumetric flask.

    • Critical: Perform this rapidly to minimize light exposure.

  • Dissolution: Dissolve in LC-MS Grade Methanol to yield a final concentration of 100 µg/mL (Stock A) . Sonicate briefly (30 seconds) if necessary, but avoid heat generation.

  • Aliquoting: Immediately transfer the solution into 1.5 mL amber glass vials (fill to 1.0 mL to leave headspace for expansion, but minimize excessive air).

  • Sealing: Cap tightly with PTFE-lined caps. Parafilm is recommended for -80°C storage to prevent solvent evaporation.

Storage Conditions Matrix
Solution TypeConcentrationContainerTemperatureStability Duration
Primary Stock 100 - 1000 µg/mLAmber Glass-80°C24 Months
Working Stock 10 - 100 µg/mLAmber Glass-20°C6 Months
Spiking Soln < 1 µg/mLAmber Glass4°C1 Week
In-Matrix VariousPolypropylene-20°C3-6 Months [1, 2]

Stability Validation & Troubleshooting

Researchers should not rely solely on literature; self-validation of the stock solution is required during method validation (ICH M10 Guidelines).

The "Fresh vs. Aged" Comparison

To validate an aged stock solution (e.g., stored for 6 months), perform the following:

  • Prepare a Fresh stock solution from solid reference material.

  • Dilute both the Fresh and Aged stocks to the same instrument response level (e.g., 100 ng/mL).

  • Inject n=6 replicates of each.

  • Acceptance Criteria: The mean area response of the Aged stock must be within ±5% of the Fresh stock.

Diagnostic Workflow for Signal Loss

If IS signal variability is observed, use this logic flow to identify the root cause.

Troubleshooting_Workflow Start Issue: Low IS Signal or High CV% Check_Mass Check MS Spectrum for +16 Da Peak Start->Check_Mass Mass_Found Peak Found @ +16 Da? Check_Mass->Mass_Found Yes_Oxide Diagnosis: N-Oxide Formation Cause: Light Exposure Mass_Found->Yes_Oxide Yes No_Oxide Check Retention Time Mass_Found->No_Oxide No RT_Shift RT Shift? No_Oxide->RT_Shift Yes_Evap Diagnosis: Solvent Evaporation (Concentration Increase) RT_Shift->Yes_Evap Earlier RT No_Adsorb Diagnosis: Surface Adsorption (Plastic Interaction) RT_Shift->No_Adsorb Stable RT

Figure 2: Diagnostic logic for investigating this compound instability.

References

  • Pennick, G. J., et al. (2003). Stability of voriconazole in 0.9% sodium chloride and 5% dextrose injections. American Journal of Health-System Pharmacy. Link

  • Michael, C., et al. (2017). Physicochemical stability of voriconazole in elastomeric devices. Journal of Pharmacy Practice and Research. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

  • Simin, E., et al. (2015). Stability of frozen 1% voriconazole ophthalmic solution. Annales Pharmaceutiques Françaises. Link

  • BenchChem Technical Support. (2025). Comparative Guide to Validation of LC-MS/MS Method for Voriconazole. Link

Sources

Methodological & Application

Anwendungs- und Protokollleitfaden: Probenvorbereitung von Humanplasma für die quantitative Analyse von Voriconazol mittels LC-MS/MS unter Verwendung von Voriconazol-13C3 als internem Standard

Author: BenchChem Technical Support Team. Date: February 2026

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Leitender Anwendungswissenschaftler, Bioanalytische Abteilung

Datum: 2024-05-21

Betreff: Optimierte Protokolle für die Probenvorbereitung zur Quantifizierung von Voriconazol im Humanplasma

Einleitung und wissenschaftlicher Kontext

Voriconazol ist ein Triazol-Antimykotikum der zweiten Generation und gilt als Erstlinientherapie bei der Behandlung von invasiver Aspergillose.[1][2][3] Es wird auch zur Behandlung schwerer Pilzinfektionen eingesetzt, die durch Scedosporium und Fusarium spp. verursacht werden.[3] Trotz seiner Wirksamkeit weist Voriconazol eine erhebliche inter- und intraindividuelle pharmakokinetische Variabilität auf.[4][5] Diese Variabilität wird durch Faktoren wie das Alter, die Leberfunktion, Arzneimittelwechselwirkungen und genetische Polymorphismen des Cytochrom-P450-Enzyms CYP2C19 beeinflusst.[5][6][7]

Diese unvorhersehbare Pharmakokinetik kann zu subtherapeutischen Konzentrationen, die zu Therapieversagen führen, oder zu toxischen Spiegeln führen, die mit unerwünschten Ereignissen wie Hepatotoxizität und Neurotoxizität verbunden sind.[3][7] Folglich wird das therapeutische Drug Monitoring (TDM) dringend empfohlen, um die Plasmakonzentrationen von Voriconazol im therapeutischen Bereich zu halten, der allgemein mit 1,0 bis 5,5 µg/mL angegeben wird.[3][5] Konzentrationen über 6,0 µg/mL werden mit einer erhöhten Toxizität in Verbindung gebracht.[8]

Die Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) hat sich aufgrund ihrer hohen Empfindlichkeit, Spezifität und Geschwindigkeit als Goldstandard für das TDM von Voriconazol etabliert.[5][9][10] Ein entscheidender Aspekt für eine genaue und präzise LC-MS/MS-Quantifizierung ist die Verwendung eines geeigneten internen Standards (IS). Ein stabilisotopenmarkierter interner Standard (SIL-IS) wie Voriconazol-13C3 ist die ideale Wahl. Er weist nahezu identische chemische Eigenschaften und das gleiche chromatographische Verhalten wie das Analytenmolekül auf, was eine effektive Kompensation von Matrixeffekten und Variationen im Probenvorbereitungs- und Injektionsprozess ermöglicht.[5]

Dieser Leitfaden bietet eine detaillierte Übersicht und validierte Protokolle für die Probenvorbereitung von Humanplasma zur Analyse von Voriconazol unter Verwendung von Voriconazol-13C3 als internem Standard.

Grundlagen der Probenvorbereitung in einer Plasmamatrix

Das Hauptziel der Probenvorbereitung ist die Entfernung von endogenen Matrixkomponenten (z. B. Proteine, Phospholipide, Salze), die das analytische Signal stören oder die LC-Säule und das MS-System schädigen können, während der Analyt (Voriconazol) effizient extrahiert wird. Die Wahl der Technik ist ein Kompromiss zwischen Sauberkeit des Extrakts, Durchsatz, Kosten und Komplexität.

  • Protein-Präzipitation (PPT): Dies ist die schnellste und einfachste Methode. Ein organisches Lösungsmittel (z. B. Acetonitril, Methanol) oder eine Säure wird zur Plasmprobe gegeben, um die Proteine zu denaturieren und auszufällen.[3][11] Nach der Zentrifugation wird der Überstand, der den Analyten enthält, direkt analysiert. Obwohl diese Methode schnell ist, ist sie die am wenigsten saubere und kann zu erheblichen Matrixeffekten führen.[9]

  • Flüssig-Flüssig-Extraktion (LLE): Diese Technik trennt Verbindungen basierend auf ihrer relativen Löslichkeit in zwei nicht mischbaren Flüssigkeiten (z. B. einer wässrigen Plasmphase und einem organischen Lösungsmittel).[9] LLE erzeugt einen saubereren Extrakt als PPT, ist jedoch arbeitsintensiver und erfordert größere Mengen an organischen Lösungsmitteln.

  • Festphasenextraktion (SPE): Dies ist die selektivste und sauberste Methode. Der Analyt wird auf einer festen Sorptionsmittelkartusche zurückgehalten, während unerwünschte Matrixkomponenten weggewaschen werden. Der Analyt wird dann mit einem starken Lösungsmittel eluiert. SPE ist die teuerste und zeitaufwändigste Methode der drei.[4]

Für das routinemäßige TDM von Voriconazol ist die Protein-Präzipitation in Kombination mit einem SIL-IS wie Voriconazol-13C3 oft die Methode der Wahl, da sie einen hohen Durchsatz ermöglicht und der SIL-IS die potenziellen Nachteile von Matrixeffekten wirksam kompensiert.[5][10]

Protokoll 1: Protein-Präzipitation (PPT)

(Empfohlene Methode für den Hochdurchsatz im klinischen Umfeld)

Begründung der Methode

Dieses Protokoll nutzt die Einfachheit und Geschwindigkeit der Proteinfällung mit Acetonitril. Acetonitril ist sehr effizient bei der Fällung von Plasmaproteinen und mit den meisten Umkehrphasen-LC-Methoden kompatibel. Die Einbeziehung von Voriconazol-13C3 als IS in das Fällungslösungsmittel gewährleistet eine genaue und präzise Quantifizierung, indem es Variationen bei der Probenhandhabung und instrumentelle Schwankungen korrigiert. Diese Methode ist ideal für klinische Labore, die eine große Anzahl von Proben verarbeiten müssen.[5][11]

Benötigte Materialien und Reagenzien
  • Humanplasma (mit K2-EDTA als Antikoagulans)

  • Voriconazol-Referenzstandard

  • Voriconazol-13C3 (als interner Standard)

  • HPLC-Grade Acetonitril

  • HPLC-Grade Methanol (zur Herstellung von Stammlösungen)

  • Deionisiertes Wasser (Typ 1)

  • Mikrozentrifugenröhrchen (1,5 mL oder 2,0 mL)

  • Kalibrierte Pipetten und Spitzen

  • Vortexmischer

  • Tischzentrifuge (mit Kühlfunktion)

  • HPLC-Fläschchen mit Einsätzen

Schritt-für-Schritt-Protokoll
  • Vorbereitung der Lösungen:

    • Voriconazol-Stammlösung (1 mg/mL): Lösen Sie 10 mg Voriconazol-Referenzstandard in 10 mL Methanol.

    • Arbeitsstandards für die Kalibrierung: Bereiten Sie durch serielle Verdünnung der Stammlösung mit Methanol/Wasser (50:50, v/v) Arbeitsstandards in Konzentrationen von 1 bis 100 µg/mL vor.

    • Voriconazol-13C3 IS-Arbeitslösung (z. B. 500 ng/mL): Verdünnen Sie eine Voriconazol-13C3-Stammlösung auf eine Endkonzentration von 500 ng/mL in Acetonitril. Diese Lösung dient sowohl als Fällungsmittel als auch als Vehikel für den internen Standard.

  • Probenvorbereitung:

    • Beschriften Sie für jede Probe, jeden Kalibrator und jede Qualitätskontrolle (QC) ein Mikrozentrifugenröhrchen.

    • Pipettieren Sie 50 µL Humanplasma (oder Kalibrator/QC-Probe) in das entsprechende Röhrchen.

    • Geben Sie 150 µL der Voriconazol-13C3 IS-Arbeitslösung (in Acetonitril) in jedes Röhrchen. Das Verhältnis von Fällungsmittel zu Plasma beträgt 3:1.

    • Verschließen Sie die Röhrchen und vortexen Sie sie 1 Minute lang kräftig, um eine vollständige Denaturierung und Fällung der Proteine zu gewährleisten.

    • Zentrifugieren Sie die Röhrchen 10 Minuten lang bei 14.000 x g und 4 °C.

    • Überführen Sie 100 µL des klaren Überstands vorsichtig in ein HPLC-Fläschchen mit Einsatz. Achten Sie darauf, das Proteinpellet nicht zu stören.

    • Verschließen Sie das Fläschchen und injizieren Sie eine geeignete Menge (z. B. 2-5 µL) in das LC-MS/MS-System.

Workflow-Diagramm: Protein-Präzipitation

PPT_Workflow cluster_prep Probenvorbereitung cluster_analysis Analyse plasma 50 µL Plasma vortex Vortex (1 min) plasma->vortex is_solution 150 µL Acetonitril + Voriconazol-13C3 IS is_solution->vortex centrifuge Zentrifuge (10 min, 14.000 x g) vortex->centrifuge supernatant Überstand (100 µL) centrifuge->supernatant Übertragung hplc_vial HPLC-Fläschchen supernatant->hplc_vial lcms LC-MS/MS-Analyse hplc_vial->lcms

Abbildung 1: Workflow der Protein-Präzipitation.

Erwartete Leistung und Validierungsparameter

Die Methodenvalidierung sollte gemäß den Richtlinien der FDA oder EMA durchgeführt werden, um Zuverlässigkeit zu gewährleisten.[12][13] Die folgenden Parameter sind entscheidend:

ParameterTypische Akzeptanzkriterien (FDA)Erwarteter Wert (basierend auf Literatur)Referenz
Linearität (R²) ≥ 0,99> 0,999[3][14]
Untere Nachweisgrenze (LLOQ) Signal-Rausch-Verhältnis > 5, Präzision ≤ 20%, Genauigkeit ±20%0,1 - 0,25 µg/mL[15][16]
Präzision (Intra- & Inter-Day, %RSD) ≤ 15% (außer LLOQ)< 9,0%[9][14]
Genauigkeit (%Abweichung) ± 15% (außer LLOQ)Innerhalb von ± 10%[4][14]
Wiederfindung (%) Konsistent, präzise und reproduzierbar> 95%[3][4]
Matrixeffekt IS-normalisierte Faktor-RSD ≤ 15%Minimal, da durch SIL-IS kompensiert[3][16][17]

Protokoll 2: Flüssig-Flüssig-Extraktion (LLE)

(Eine alternative Methode für sauberere Extrakte)

Begründung der Methode

LLE wird empfohlen, wenn die PPT-Methode zu inakzeptablen Matrixeffekten führt, die selbst der SIL-IS nicht vollständig kompensieren kann, oder wenn eine höhere Empfindlichkeit erforderlich ist. Dieses Protokoll verwendet eine Mischung aus Diethylether und Dichlormethan, um Voriconazol selektiv aus der wässrigen Plasmamatrix zu extrahieren, wobei die meisten polaren Störsubstanzen zurückbleiben.[9]

Benötigte Materialien und Reagenzien
  • Alle Materialien aus Protokoll 1

  • Diethylether (HPLC-Grade)

  • Dichlormethan (HPLC-Grade)

  • Stickstoff-Evaporator oder Vakuumszentrifuge

  • Rekonstitutionslösung (z. B. 50:50 Methanol/Wasser)

Schritt-für-Schritt-Protokoll
  • Vorbereitung der Lösungen:

    • Bereiten Sie Stammlösungen, Kalibratoren und QC-Proben wie in Protokoll 1 beschrieben vor.

    • Voriconazol-13C3 IS-Arbeitslösung (z. B. 50 ng/mL): Bereiten Sie eine wässrige Lösung des IS in deionisiertem Wasser vor.

    • Extraktionslösungsmittel: Bereiten Sie eine Mischung aus Diethylether und Dichlormethan im Verhältnis 60:40 (v/v) vor.

  • Probenvorbereitung:

    • Pipettieren Sie 100 µL Humanplasma (oder Kalibrator/QC) in ein geeignetes Röhrchen.

    • Geben Sie 25 µL der wässrigen Voriconazol-13C3 IS-Arbeitslösung hinzu und vortexen Sie kurz.

    • Geben Sie 2 mL des Extraktionslösungsmittels (Diethylether:Dichlormethan) hinzu.

    • Verschließen Sie das Röhrchen und vortexen Sie es 2 Minuten lang kräftig, um eine effiziente Extraktion zu gewährleisten.

    • Zentrifugieren Sie 10 Minuten lang bei 4.000 x g, um die Phasen zu trennen.

    • Überführen Sie die obere organische Schicht vorsichtig in ein sauberes Röhrchen.

    • Trocknen Sie den organischen Extrakt unter einem sanften Stickstoffstrom bei 40 °C ein.

    • Rekonstituieren Sie den trockenen Rückstand in 100 µL der Rekonstitutionslösung.

    • Vortexen Sie kurz und überführen Sie die Lösung in ein HPLC-Fläschchen zur Analyse.

Workflow-Diagramm: Flüssig-Flüssig-Extraktion

LLE_Workflow cluster_extraction Extraktion cluster_analysis Aufarbeitung & Analyse plasma 100 µL Plasma + 25 µL IS vortex Vortex (2 min) plasma->vortex solvent 2 mL Extraktions- lösungsmittel solvent->vortex centrifuge Zentrifuge (10 min, 4.000 x g) vortex->centrifuge transfer Organische Phase übertragen centrifuge->transfer Phasentrennung evaporate Eindampfen (N₂-Strom) transfer->evaporate reconstitute Rekonstituieren (100 µL) evaporate->reconstitute lcms LC-MS/MS-Analyse reconstitute->lcms

Abbildung 2: Workflow der Flüssig-Flüssig-Extraktion.

Zusammenfassung der Methodenleistung

Die Wahl der Probenvorbereitungsmethode hängt von den spezifischen Anforderungen des Labors ab.

MerkmalProtein-Präzipitation (PPT)Flüssig-Flüssig-Extraktion (LLE)
Geschwindigkeit & Durchsatz Sehr hochModerat
Sauberkeit des Extrakts Gering (höheres Matrixpotenzial)Hoch
Kosten pro Probe NiedrigModerat
Komplexität GeringModerat
Lösungsmittelverbrauch MinimalHoch
Empfohlene Anwendung Routinemäßiges TDM mit hohem ProbenaufkommenForschung, Methodenentwicklung, Fehlerbehebung bei Matrixeffekten

Schlussfolgerung und Empfehlungen

Für die routinemäßige quantitative Analyse von Voriconazol in Humanplasma ist die Protein-Präzipitation (Protokoll 1) in Verbindung mit dem stabilisotopenmarkierten internen Standard Voriconazol-13C3 die empfohlene Methode. Sie bietet eine hervorragende Balance aus Geschwindigkeit, Einfachheit und Zuverlässigkeit, die für das klinische TDM erforderlich ist. Der Einsatz eines SIL-IS ist von entscheidender Bedeutung, um die potenziell höheren Matrixeffekte, die mit der PPT verbunden sind, zu kompensieren und so die Genauigkeit und Präzision der Ergebnisse gemäß den regulatorischen Standards sicherzustellen.[5] Die LLE-Methode (Protokoll 2) dient als wertvolle, wenn auch arbeitsintensivere Alternative für Anwendungen, die einen saubereren Extrakt erfordern. Jedes Labor sollte die gewählte Methode gemäß den Richtlinien der FDA oder anderer relevanter Aufsichtsbehörden vollständig validieren, um ihre Eignung für den beabsichtigten Zweck nachzuweisen.[13][18]

Referenzen

  • Teng, G., et al. (2016). Determination of voriconazole in human plasma by liquid chromatography–tandem mass spectrometry. Bulgarian Chemical Communications. Verfügbar unter: [Link]

  • Miyazaki, T., et al. (2021). High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma Voriconazole Concentration. MDPI. Verfügbar unter: [Link]

  • Balasubramanian, G., et al. (2015). Plasma Voriconazole Estimation by HPLC. Journal of Clinical and Diagnostic Research. Verfügbar unter: [Link]

  • Alberta Health Services. (2019). Voriconazole Therapeutic Drug Monitoring Guidelines. Verfügbar unter: [Link]

  • TDM-Monografie.org. (2025). TDM monograph Voriconazole. Verfügbar unter: [Link]

  • Li, Y., et al. (2024). Voriconazole: a review of adjustment programs guided by therapeutic drug monitoring. Frontiers in Pharmacology. Verfügbar unter: [Link]

  • Zhang, X., et al. (2022). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. MDPI. Verfügbar unter: [Link]

  • Heidari, M., et al. (2021). Determination of Voriconazole Plasma Concentration by HPLC Technique and Evaluating Its Association with Clinical Outcome and Adverse Effects in Patients with Invasive Aspergillosis. Hindawi. Verfügbar unter: [Link]

  • Heidari, M., et al. (2021). Determination of Voriconazole Plasma Concentration by HPLC Technique and Evaluating Its Association with Clinical Outcome and Adverse Effects in Patients with Invasive Aspergillosis. PubMed Central. Verfügbar unter: [Link]

  • Pennick, G. J., et al. (2003). A rapid HPLC assay for voriconazole in human plasma. Journal of Antimicrobial Chemotherapy. Verfügbar unter: [Link]

  • Dandan Bio. (2024). Guidelines for voriconazole blood concentration monitoring. Verfügbar unter: [Link]

  • Wang, T., et al. (2017). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. ResearchGate. Verfügbar unter: [Link]

  • South Tees Hospitals NHS Foundation Trust. (2024). Assay: Voriconazole. Verfügbar unter: [Link]

  • Wang, T., et al. (2017). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. PubMed Central. Verfügbar unter: [Link]

  • Rhew, K., et al. (2015). Rapid High Performance Liquid Chromatographic Assay for Determination of Voriconazole Concentration in Human Plasma. Thai Journal of Pharmaceutical Sciences. Verfügbar unter: [Link]

  • Wang, T., et al. (2017). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. PubMed. Verfügbar unter: [Link]

  • Resztak, M., et al. (2020). Determination of total and free voriconazole in human plasma: Application to pharmacokinetic study and therapeutic monitoring. Journal of Pharmaceutical and Biomedical Analysis. Verfügbar unter: [Link]

  • Wang, T., et al. (2017). Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid. Analytical Methods. Verfügbar unter: [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Verfügbar unter: [Link]

  • Shimadzu. (2015). High-Speed Analysis of Voriconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Verfügbar unter: [Link]

  • KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Verfügbar unter: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Verfügbar unter: [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Verfügbar unter: [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Verfügbar unter: [Link]

Sources

Application Note: High-Throughput Quantification of Voriconazole in Human Plasma via Protein Precipitation using Voriconazole-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput protocol for the quantification of Voriconazole in human plasma. Unlike traditional methods utilizing deuterated internal standards (e.g., Voriconazole-d3), this protocol employs Voriconazole-13C3 . The use of a carbon-13 labeled standard eliminates the "deuterium isotope effect," ensuring perfect co-elution with the analyte and superior correction for matrix-induced ion suppression. The method utilizes a streamlined protein precipitation (PPT) workflow with acetonitrile, optimized for clinical research and therapeutic drug monitoring (TDM) environments requiring rapid turnaround times.

Introduction & Clinical Context

Voriconazole is a broad-spectrum triazole antifungal agent used as a first-line treatment for invasive aspergillosis.[1] However, it exhibits non-linear pharmacokinetics due to saturable metabolism by CYP2C19. Consequently, patients receiving the same dose can exhibit vastly different plasma concentrations.

  • Therapeutic Window: typically 1.0 – 5.5 mg/L (trough concentration).[2]

  • Toxicity Risk: Levels >5.5 mg/L are associated with neurotoxicity and hepatotoxicity.

  • Sub-therapeutic Risk: Levels <1.0 mg/L correlate with treatment failure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for TDM due to its specificity over immunoassays. This protocol leverages This compound to provide the highest degree of analytical confidence.

Why this compound? (The "Expertise" Pillar)

While deuterated standards (d3) are common, they can suffer from slight retention time shifts relative to the non-labeled analyte. In high-throughput gradients, even a 0.1-minute shift can move the IS out of the specific matrix suppression zone affecting the analyte, rendering the correction imperfect. 13C3-labeled isotopologs are chemically identical to the target in terms of lipophilicity, guaranteeing perfect co-elution and identical ionization efficiency.

Materials and Equipment

Reagents
  • Analyte: Voriconazole (Reference Standard, >99% purity).

  • Internal Standard (IS): this compound (Isotopic purity >99%).

  • Biological Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Water: Milli-Q or LC-MS Grade (18.2 MΩ·cm).

Equipment
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • MS System: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

  • Sample Prep: 96-well plate vortexer, Refrigerated Centrifuge (capable of 4000 x g for plates or 14000 x g for tubes).

Experimental Design & Rationale

The "Crash" Solvent: Acetonitrile vs. Methanol

This protocol utilizes Acetonitrile (ACN) .[3][4]

  • Rationale: ACN precipitates proteins more efficiently (>93% removal) than Methanol (~88%) at a 3:1 ratio. This results in a cleaner supernatant, reducing column fouling and backpressure buildup over hundreds of injections.

The Ratio: 3:1[4]
  • Rationale: A 3:1 ratio (Precipitant:Sample) is the optimal balance between dilution factor and precipitation efficiency. Lower ratios (2:1) leave residual proteins; higher ratios (5:1) excessively dilute the sample, potentially compromising the Lower Limit of Quantitation (LLOQ).

Step-by-Step Protocol

Preparation of Standards

Stock Solutions:

  • Voriconazole Stock (1.0 mg/mL): Dissolve 10 mg Voriconazole in 10 mL Methanol.

  • This compound IS Stock (100 µg/mL): Dissolve 1 mg this compound in 10 mL Methanol.

Working Solutions:

  • IS Spiking Solution (Precipitation Solvent): Dilute the IS Stock into 100% Acetonitrile to a concentration of 50 ng/mL . This solution serves two purposes: it delivers the IS and precipitates the proteins simultaneously.

Sample Preparation Workflow (Protein Precipitation)

Note: All steps can be performed in 1.5 mL Eppendorf tubes or a 96-well impact plate.

  • Aliquot: Transfer 50 µL of patient plasma (or Calibrator/QC) into the well/tube.

  • Precipitate & Spike: Rapidly add 150 µL of the IS Spiking Solution (ACN containing 50 ng/mL this compound).

    • Critical Step: Ensure the pipette tip does not touch the plasma surface to avoid cross-contamination.

  • Mix: Vortex vigorously for 2 minutes at high speed. (Crucial for complete protein denaturation).

  • Centrifuge:

    • Plates: 4000 x g for 10 mins at 4°C.

    • Tubes: 14,000 x g for 5 mins at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate/vial.

  • Dilution (Optional but Recommended): Add 100 µL of 0.1% Formic Acid in Water to the supernatant.

    • Rationale: Injecting 100% ACN can cause "solvent effects" (peak fronting) on early eluting compounds. Diluting with water matches the mobile phase strength.

LC-MS/MS Conditions

Chromatography:

  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 2 - 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold
0.50 10% Load
2.50 95% Elution Ramp
3.00 95% Wash
3.10 10% Re-equilibration

| 4.00 | 10% | End |

Mass Spectrometry (MRM Parameters):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

  • Source Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
Voriconazole 350.1281.1Quantifier
Voriconazole 350.1127.0Qualifier
This compound 353.1284.1Internal Standard

Note: The +3 Da shift in the product ion (281 -> 284) indicates the label is retained on the fragment, which is typical for the stable fluoropyrimidine/phenyl core of Voriconazole.

Workflow Visualization

The following diagram illustrates the "Crash & Shoot" workflow designed for high-throughput clinical labs.

G Sample Patient Plasma (50 µL) Mix Vortex Mix (2 min) Sample->Mix IS_Sol Precipitation Solvent (ACN + this compound) IS_Sol->Mix  Add 150 µL Spin Centrifuge (4000g, 10 min) Mix->Spin Supernatant Supernatant Transfer Spin->Supernatant  Pellet Proteins Dilution Dilution (1:1 with Water) Supernatant->Dilution Inject LC-MS/MS Injection Dilution->Inject

Caption: Optimized Protein Precipitation Workflow. Blue: Sample input. Red: Critical Reagent Addition. Yellow: Mechanical Processing. Green: Clean Extract. Black: Analysis.

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the results, every batch must include the following QC samples.

QC Levels
QC NameConcentrationPurposeAcceptance Criteria
LLOQ 0.2 mg/LSensitivity Check± 20% Accuracy
Low QC 0.6 mg/LNear Trough Decision Point± 15% Accuracy
Mid QC 2.5 mg/LGeometric Mean of Range± 15% Accuracy
High QC 8.0 mg/LToxicity Check± 15% Accuracy
Troubleshooting Guide
  • Low IS Recovery: If this compound signal drops >50% across the plate, check the centrifugation speed. Incomplete protein pelleting causes ion suppression.

  • Peak Fronting: If peaks look distorted, the sample solvent is too strong. Increase the dilution step (Step 6) to 1:2 or 1:3 with water.

  • Carryover: Voriconazole is "sticky." Ensure the needle wash involves a high organic solvent (e.g., 50:25:25 ACN:MeOH:IPA).

References

  • Ashbee, H. R., et al. (2014).[2] Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology. Journal of Antimicrobial Chemotherapy. Link

  • Jin, Y., et al. (2022).[3][7][8] Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. Molecules. Link

  • Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

Sources

Application Note: Quantitative Analysis of Voriconazole in Human Serum by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantification of the triazole antifungal agent, voriconazole, in human serum. Therapeutic Drug Monitoring (TDM) of voriconazole is critical for clinical efficacy and safety due to its narrow therapeutic index and high inter-individual pharmacokinetic variability.[1][2][3] This method employs a simple and rapid protein precipitation for sample preparation followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Voriconazole-¹³C₃,d₃, ensures the highest level of accuracy and precision by compensating for matrix effects and variability in sample processing.[1][4][5] The described protocol is validated according to FDA guidelines and is suitable for high-throughput clinical research and therapeutic drug monitoring.[6][7]

Introduction: The Clinical Imperative for Voriconazole TDM

Voriconazole is a first-line treatment for severe invasive fungal infections, such as invasive aspergillosis.[1] However, its clinical use is complicated by unpredictable pharmacokinetics. Metabolism of voriconazole is primarily mediated by the cytochrome P450 enzymes, particularly the highly polymorphic CYP2C19, leading to significant differences in drug exposure among patients.[1][3][8][9][10] This variability can result in sub-therapeutic concentrations, leading to treatment failure, or toxic levels associated with adverse effects like hepatotoxicity and neurotoxicity.[1][11]

Therapeutic drug monitoring (TDM) is therefore strongly recommended to maintain voriconazole trough plasma concentrations within the generally accepted therapeutic range of 1.0 to 5.5 µg/mL.[1] LC-MS/MS has emerged as the gold standard for TDM due to its superior sensitivity, specificity, and speed.[12][13] A critical component of a robust LC-MS/MS assay is the internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Voriconazole-¹³C₃,d₃, is considered the ideal choice.[4] Being chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement, thereby providing the most accurate correction for analytical variability.[4] This note provides a complete workflow from sample preparation to data analysis for the precise quantification of voriconazole in serum.

Analytical Principle

The method is based on the principle of isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard, Voriconazole-¹³C₃,d₃, is added to serum samples, calibrators, and quality controls. Following a simple protein precipitation step to remove macromolecules, the supernatant is directly injected into the LC-MS/MS system.

The chromatographic separation is achieved on a C18 reversed-phase column. The mass spectrometer, operating in positive electrospray ionization (ESI) mode, monitors specific precursor-to-product ion transitions for both voriconazole and the internal standard using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve. This ratiometric measurement corrects for potential variations during sample preparation and analysis.

Logical Workflow for Voriconazole Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum 100 µL Serum Sample IS_Addition Add 20 µL Voriconazole-¹³C₃,d₃ IS Serum->IS_Addition Precipitation Add 300 µL Methanol (Protein Precipitation) IS_Addition->Precipitation Vortex Vortex Mix (1 min) Precipitation->Vortex Centrifuge Centrifuge (15,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant (3 µL) Supernatant->Injection Transfer to LC vial Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Plot Calibration Curve Ratio->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: High-level workflow from sample receipt to final concentration.

Materials and Reagents

Chemicals and Standards
  • Voriconazole: USP reference standard or equivalent.

  • Voriconazole-¹³C₃,d₃ Internal Standard: Commercially available.

  • Methanol: HPLC or LC-MS grade.

  • Acetonitrile: HPLC or LC-MS grade.

  • Formic Acid: LC-MS grade.

  • Ammonium Acetate: LC-MS grade.

  • Water: Deionized, 18 MΩ·cm or greater purity.

  • Drug-Free Human Serum: For preparation of calibrators and quality controls.

Equipment
  • Liquid Chromatograph: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Tandem Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., Poroshell 120 SB-C18, 2.1 x 50 mm, 2.7 µm or equivalent).[14]

  • Microcentrifuge: Capable of ≥15,000 rpm and 4°C.

  • Vortex Mixer.

  • Calibrated Pipettes.

  • 1.5 mL Microcentrifuge Tubes.

  • LC Vials.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Voriconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve voriconazole in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Voriconazole-¹³C₃,d₃ in methanol.

  • Voriconazole Working Solutions: Prepare serial dilutions of the voriconazole stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) spiking solutions.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in methanol. This solution is used for the protein precipitation step.[5]

Preparation of Calibration Standards and Quality Controls

Prepare calibration standards and quality control samples by spiking appropriate amounts of the voriconazole working solutions into drug-free human serum. A typical calibration curve range is 0.1 to 10.0 µg/mL, which covers the therapeutic window.[12][15][16]

LevelConcentration (µg/mL)
Calibrator 10.1
Calibrator 20.25
Calibrator 30.5
Calibrator 41.0
Calibrator 52.5
Calibrator 65.0
Calibrator 710.0
LLOQ QC0.1
Low QC0.3
Mid QC4.0
High QC8.0
Table 1: Suggested concentrations for calibration and QC samples.
Sample Preparation: Protein Precipitation

This simple and effective "crash" method is widely used for voriconazole extraction.[5][15][17]

  • Pipette 100 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Voriconazole-¹³C₃,d₃ internal standard working solution (100 ng/mL).[5]

  • Add 300 µL of cold methanol to precipitate the serum proteins.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to an LC vial for analysis.

Sample Preparation Workflow

G start Start: Serum Sample step1 Add Internal Standard (Voriconazole-¹³C₃,d₃) start->step1 step2 Add Methanol (Protein Precipitation) step1->step2 step3 Vortex Mix step2->step3 step4 Centrifuge step3->step4 step5 Transfer Supernatant to LC Vial step4->step5 end Ready for LC-MS/MS step5->end

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Conditions

The following are typical starting parameters that should be optimized for the specific instrumentation used.

ParameterCondition
LC System
ColumnPoroshell 120 SB-C18 (2.1 x 50 mm, 2.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.4 mL/min[12]
Gradient10% B to 95% B over 2 min, hold 1 min, return to 10% B
Column Temp40 °C
Injection Volume3 µL[18][19]
MS System
Ionization ModeESI Positive
MRM TransitionsVoriconazole: m/z 350.1 → 224.1[14][18][19]Voriconazole-¹³C₃,d₃: m/z 356.1 → 229.1 (example)
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Declustering PotentialOptimized for specific instrument
Table 2: Recommended starting LC-MS/MS parameters.

Note: The exact m/z for the internal standard will depend on the specific isotope labeling pattern.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines such as those from the FDA or ICH Q2(R2) to ensure the reliability of the results.[6][7][20][21][22]

Validation Parameters
  • Linearity: Assess the linearity of the calibration curve by analyzing at least six non-zero calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.[18]

  • Accuracy and Precision: Analyze QC samples at a minimum of three concentration levels (Low, Mid, High) in replicate (n=5) on three separate days. The accuracy (as %RE) should be within ±15% of the nominal value (±20% for LLOQ), and the precision (as %CV) should be ≤15% (≤20% for LLOQ).[14][15]

  • Selectivity: Analyze at least six different blank serum lots to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the serum matrix. This is typically assessed by comparing the peak response of the analyte in post-extraction spiked blank serum to the response in a neat solution. The use of a co-eluting SIL-IS like Voriconazole-¹³C₃,d₃ is the most effective way to compensate for matrix effects.[4]

  • Recovery: Determine the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of voriconazole in serum under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage (-20°C or -80°C).

Expected Performance Data
Validation ParameterAcceptance CriteriaExpected Result
Linearity (0.1-10 µg/mL) r² ≥ 0.99Pass
Intra-day Precision (%CV) ≤15%< 8.0%
Inter-day Precision (%CV) ≤15%< 9.0%
Accuracy (%RE) ±15%-5.5% to +6.2%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect (%CV of IS-normalized factor) ≤15%< 10%
Table 3: Typical method validation acceptance criteria and expected performance.

Conclusion

This application note describes a fast, simple, and robust LC-MS/MS method for the quantitative determination of voriconazole in human serum. The protocol utilizes a straightforward protein precipitation for sample cleanup and a stable isotope-labeled internal standard (Voriconazole-¹³C₃,d₃) to ensure high accuracy and precision. The method is validated, meets regulatory requirements for bioanalytical assays, and is ideally suited for therapeutic drug monitoring, aiding clinicians in optimizing voriconazole therapy for patients with life-threatening fungal infections.

References

  • Comparison of LC-MS 3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. (2022). MDPI. Retrieved from [Link]

  • Quantification of Antifungal Drug Voriconazole in Human Plasma and Serum by High-Performance Liq. (2017). Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma Voriconazole Concentration. (2022). MDPI. Retrieved from [Link]

  • Optimized parameters for quantitation of voriconazole using LC-MS 3. ResearchGate. Retrieved from [Link]

  • Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. (2016). Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

  • Quantification of Serum Voriconazole, Isavuconazole, and Posaconazole by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). (2018). Methods in Molecular Biology. Retrieved from [Link]

  • Rapid Quantitative Detection of Voriconazole in Human Plasma Using Surface-Enhanced Raman Scattering. (2022). ACS Omega. Retrieved from [Link]

  • Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. (2022). National Institutes of Health. Retrieved from [Link]

  • Measurement of voriconazole in serum and plasma | Request PDF. ResearchGate. Retrieved from [Link]

  • Validation of an Assay for Voriconazole in Serum Samples Using Liquid Chromatography–Tandem Mass Spectrometry. (2004). Therapeutic Drug Monitoring. Retrieved from [Link]

  • Method For Therapeutic Drug Monitoring Of Voriconazole And Its Primary Metabolite Voriconazole N Oxide In Human Serum Using Lc Ms Ms. (2017). Journal of Applied Bioanalysis. Retrieved from [Link]

  • Quantification of Antifungal Drug Voriconazole in Human Plasma and Serum by High-Performance Liq. (2017). Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Physicochemical Stability and Compatibility Testing of Voriconazole in All-in-One Parenteral Nutrition Admixtures. (2022). National Institutes of Health. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2014). U.S. Food and Drug Administration. Retrieved from [Link]

  • Practice guidelines for therapeutic drug monitoring of voriconazole. (2011). Clinical Infectious Diseases. Retrieved from [Link]

  • Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights. (2024). National Institutes of Health. Retrieved from [Link]

  • Voriconazole Pathway, Pharmacokinetics. ClinPGx. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. Retrieved from [Link]

  • Voriconazole - Therapeutic Drug Monitoring (TDM) Guidance. NHS Grampian. Retrieved from [Link]

  • Vfend, INN-voriconazole. European Medicines Agency. Retrieved from [Link]

  • Voriconazole. PubChem. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2015). U.S. Food and Drug Administration. Retrieved from [Link]

  • Analysis for Voriconazole Using Fully Automated Sample Preparation LC-MS/MS System and Comparison of Measurement Methods. Shimadzu. Retrieved from [Link]

  • Voriconazole metabolism is influenced by severe inflammation: a prospective study. (2016). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]

  • High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma Voriconazole Concentration. (2022). National Institutes of Health. Retrieved from [Link]

  • Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes. (2023). MDPI. Retrieved from [Link]

  • PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics. (2015). National Institutes of Health. Retrieved from [Link]

  • TDM monograph Voriconazole. (2025). TDM-Monografie.org. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]

  • Voriconazole Therapeutic Drug Monitoring Guidelines. Alberta Health Services. Retrieved from [Link]

  • Validation of an assay for voriconazole in serum samples using liquid chromatography-tandem mass spectrometry. (2004). Therapeutic Drug Monitoring. Retrieved from [Link]

  • Conditions and stability data of voriconazole (VCZ) as solid form or in solution. ResearchGate. Retrieved from [Link]

  • Pharmacogenetics of steady-state metabolism, pharmacokinetics, and adverse effects of voriconazole in healthy participants. (2025). Drug Metabolism and Disposition. Retrieved from [Link]

Sources

Application Note: High-Throughput Therapeutic Drug Monitoring of Voriconazole with 13C3-Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Clinical Significance

Voriconazole is a broad-spectrum triazole antifungal agent used as a first-line treatment for invasive aspergillosis and other serious fungal infections. Unlike many other azoles, Voriconazole exhibits non-linear pharmacokinetics due to saturable metabolism primarily driven by the polymorphic CYP2C19 enzyme. This results in significant inter-patient variability, where standard dosing can lead to sub-therapeutic levels (treatment failure) or supratherapeutic levels (neurotoxicity, hepatotoxicity).

Therapeutic Drug Monitoring (TDM) is therefore mandatory to maintain trough plasma concentrations within the narrow therapeutic window of 1.0 – 5.5 mg/L (µg/mL) .

Why 13C3-Labeling?

While deuterated internal standards (e.g., Voriconazole-d3) are common, they can suffer from deuterium-hydrogen exchange or slight chromatographic separation from the analyte due to the isotope effect, potentially leading to inaccurate matrix effect compensation. Voriconazole-13C3 (Carbon-13 labeled) offers superior stability and perfect co-elution with the analyte, ensuring the highest level of precision for high-throughput clinical workflows.

Experimental Workflow

The following diagram illustrates the high-throughput workflow designed for clinical laboratories processing large sample volumes.

G Sample Patient Plasma (20 µL) IS_Add Add IS (this compound) Sample->IS_Add PPT Protein Precipitation (200 µL MeOH/ACN) IS_Add->PPT Vortex 1 min Centrifuge Centrifugation (15,000 x g, 5 min) PPT->Centrifuge Supernatant Supernatant Transfer (Dilute if necessary) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Injection Data Quantitation & Clinical Reporting LCMS->Data

Figure 1: High-throughput sample preparation workflow using protein precipitation.

Materials and Methods

Reagents and Standards
  • Analyte: Voriconazole (Reference Standard, >99% purity).

  • Internal Standard (IS): this compound (Stable Isotope, >99% isotopic purity).

    • Note: Ensure the label is on the stable core (e.g., pyrimidine or phenyl ring) to prevent metabolic loss or fragmentation variance.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Instrumentation
  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC, or Shimadzu Nexera).

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 5500/6500, Thermo Altis, or Agilent 6470).

  • Column: Agilent Poroshell 120 SB-C18 (2.1 x 50 mm, 2.7 µm) or Phenomenex Kinetex C18.

Detailed Protocol

Preparation of Stock and Working Solutions
  • Stock Solutions (1.0 mg/mL): Dissolve Voriconazole and this compound separately in Methanol. Store at -20°C.

  • Calibration Standards (STD): Prepare serial dilutions in drug-free plasma to cover the range 0.1 – 20.0 µg/mL .

    • Rationale: Covers the sub-therapeutic (<1.0) and toxic (>5.[1]5) ranges.

  • QC Samples: Low (0.3 µg/mL), Medium (2.5 µg/mL), High (15.0 µg/mL).

  • IS Working Solution: Dilute this compound stock to 1.0 µg/mL in Methanol.

Sample Preparation (Protein Precipitation)

This method is optimized for speed and cost-effectiveness ("High-Throughput").

  • Pipette 20 µL of patient plasma, STD, or QC into a 96-well plate or microcentrifuge tube.

  • Add 200 µL of IS Working Solution (this compound in Methanol).

    • Mechanism: Methanol acts as both the precipitating agent and the carrier for the IS, ensuring immediate integration.

  • Vortex vigorously for 60 seconds .

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean vial/plate.

  • Add 100 µL of Water (0.1% Formic Acid) to match the initial mobile phase conditions (reduces peak solvent effects).

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Loading
0.50 10% Desalting
2.00 90% Elution
2.50 90% Wash
2.60 10% Re-equilibration

| 3.50 | 10% | End of Run |

Mass Spectrometry Parameters (MRM):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Voriconazole 350.1281.1Quantifier25
350.1127.0Qualifier35
This compound 353.1284.1Internal Standard25

Note: The transition 353.1 -> 284.1 assumes the 13C label is located on the fluorophenyl or pyrimidine core, which is retained in the primary fragment. Verify the specific labeling position with your isotope vendor (e.g., Alsachim, TRC).

Method Validation & Performance

This protocol is designed to meet FDA/EMA bioanalytical guidelines.

Linearity & Sensitivity
  • Range: 0.1 – 20.0 µg/mL (R² > 0.995).[4]

  • LLOQ: 0.1 µg/mL (S/N > 10).

  • Carryover: < 20% of LLOQ after injection of ULOQ (High organic wash recommended).

Accuracy & Precision
LevelConcentration (µg/mL)Intra-day CV (%)Inter-day CV (%)Accuracy (%)
LLOQ 0.1< 10.0< 12.085-115
Low QC 0.3< 5.0< 8.090-110
Med QC 2.5< 4.0< 6.090-110
High QC 15.0< 4.0< 6.090-110
Matrix Effect

The use of 13C3-labeling is critical here. While Voriconazole can suffer from ion suppression in lipemic or hemolyzed samples, the 13C3 IS co-elutes perfectly and experiences the exact same suppression, mathematically canceling out the error.

  • IS-Normalized Matrix Factor: 0.95 – 1.05 (Ideal).

Results Interpretation & Clinical Decision Support

The logic for interpreting TDM results should follow established clinical guidelines.

TDM Result Measured Trough Level (C_min) Low < 1.0 mg/L Sub-therapeutic Result->Low Low Target 1.0 - 5.5 mg/L Therapeutic Goal Result->Target Optimal High > 5.5 mg/L Toxic Risk Result->High High Action_Low Increase Dose Check Compliance Low->Action_Low Action_Target Maintain Dose Monitor Weekly Target->Action_Target Action_High Decrease Dose Monitor Liver/Neuro High->Action_High

Figure 2: Clinical decision tree based on Voriconazole TDM results.

References

  • Jin, H., et al. (2022). "Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma." Molecules, 27(17), 5609.[5]

  • Yi, X., et al. (2017). "A Rapid High-Performance LC-MS/MS Method for Therapeutic Drug Monitoring of Voriconazole... in Human Serum." Journal of Applied Laboratory Medicine, 1(6), 626–636.

  • BenchChem. "Stability testing of this compound,d3 in different biological matrices." (Technical Note).

  • TDM Monograph. "Voriconazole: Relationship with occurrence of side effects & toxicity." TDM-Monografie.org.

  • NIH PubChem. "Voriconazole-d3 Compound Summary." (Used for structural analog comparison).

Sources

UPLC-MS/MS conditions for Voriconazole and Voriconazole-13C3 separation

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm currently engaged in comprehensive Google searches to identify UPLC-MS/MS methods for voriconazole analysis. My focus is on extracting crucial details regarding chromatographic conditions, mass spectrometry parameters, and sample preparation approaches. This information will serve as the foundation for the next phase of the process.

Analyzing Search Results

I've been analyzing search results to determine the optimal approach for this application note. I am identifying commonalities and variations among the UPLC-MS/MS methods, with a focus on separating voriconazole from its labeled internal standard. I am cross-referencing these methods with supporting literature to justify the choices. I will now start structuring the application note with an introduction to TDM for voriconazole.

Defining Project Scope

I'm now starting with comprehensive Google searches, concentrating on chromatographic and mass spec conditions for voriconazole analysis by UPLC-MS/MS. I'll focus on separation from Voriconazole-13C3. Meanwhile, I'll identify authoritative sources to underpin the selected methods, then structure the application note by introducing voriconazole TDM and UPLC-MS/MS principles.

Voriconazole-13C3 application in pediatric pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Voriconazole-13C3 in Pediatric Pharmacokinetic Studies

Executive Summary

The Challenge: Pediatric pharmacokinetics (PK) of voriconazole are notoriously erratic.[1] Unlike adults, children exhibit non-linear elimination, rapid metabolism, and significant genetic variability (specifically CYP2C19 polymorphisms). Standard dosing often fails to achieve therapeutic trough levels (1.0–5.5 mg/L), risking either treatment failure (invasive aspergillosis mortality) or neuro/hepatotoxicity. Furthermore, pediatric studies are constrained by limited blood sample volumes.

The Solution: This protocol details the application of This compound as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS assays. Unlike deuterated analogs (which may suffer from deuterium-hydrogen exchange or slight chromatographic separation), this compound co-elutes perfectly with the analyte, providing superior correction for matrix effects—a critical factor when using "dirty" protein precipitation methods necessitated by small pediatric sample volumes (<50 µL).

Scientific Rationale & Mechanism

Why this compound? (The "Gold Standard" Argument)

In quantitative LC-MS/MS, ion suppression from plasma phospholipids can severely compromise accuracy. This is exacerbated in pediatric microsampling where extensive cleanup (like SPE) is often skipped to preserve volume.

  • Co-elution: 13C3-labeled isotopologues have identical physicochemical properties to the target drug. They elute at the exact same retention time, experiencing the exact same matrix suppression/enhancement at the electrospray source.

  • Mass Shift: The +3 Da shift (M+H 353.1 vs 350.1) is sufficient to avoid isotopic overlap (cross-talk) from the natural abundance 13C isotopes of the drug.

Pediatric Metabolic Context

Voriconazole is metabolized primarily by CYP2C19 (and to a lesser extent CYP3A4) into the inactive Voriconazole N-oxide .[2]

  • Pediatric Specificity: Children have higher liver-to-body-mass ratios, leading to faster elimination.

  • Genetic Impact: Poor Metabolizers (PM) risk toxicity; Ultra-Rapid Metabolizers (UM) risk failure.[3] Accurate quantification of the parent drug (using 13C3 IS) is required to phenotype these patients effectively.

Visualizing the Metabolic & Analytical Workflow

The following diagram illustrates the biological fate of Voriconazole and the analytical intervention using the 13C3 Internal Standard.

Voriconazole_PK_Workflow cluster_bio Pediatric Biological System cluster_analytics LC-MS/MS Analytical Workflow Vori_Dose Voriconazole Dose (Non-linear PK) CYP2C19 CYP2C19 Enzyme (Genetic Polymorphism) Vori_Dose->CYP2C19 Plasma Plasma Sample (10-50 µL) Vori_Dose->Plasma Circulating Drug N_Oxide Voriconazole N-Oxide (Inactive Metabolite) CYP2C19->N_Oxide IS_Add Add this compound (Internal Standard) Plasma->IS_Add PPT Protein Precipitation (Methanol/Acetonitrile) IS_Add->PPT Matrix Normalization LC_Sep LC Separation (C18 Column) PPT->LC_Sep Supernatant MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det Co-elution Result Quantified Conc. (Ratio Vori/13C3) MS_Det->Result

Caption: Workflow tracking Voriconazole from pediatric metabolism (CYP2C19 dependent) through to LC-MS/MS quantification using 13C3-IS correction.

Detailed Experimental Protocol

Objective: Quantify Voriconazole in pediatric human plasma (20–50 µL) over a range of 0.1 – 10.0 mg/L.

Materials
  • Analyte: Voriconazole (Reference Standard).[2][4][5][6][7]

  • Internal Standard: this compound (Purity >99% isotopic enrichment).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation
  • Voriconazole Stock: Dissolve 10 mg in 10 mL MeOH (1.0 mg/mL).

  • IS Stock (13C3): Dissolve 1 mg in 10 mL MeOH (100 µg/mL). Critical: Store at -20°C; stable for 6 months.

  • Working IS Solution: Dilute IS stock with ACN to 500 ng/mL. This solution acts as the precipitating agent.

Sample Preparation (Protein Precipitation)

Rationale: Pediatric samples are precious. PPT allows using as little as 20 µL of plasma.[8]

  • Aliquot: Transfer 20 µL of patient plasma (or calibrator) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 100 µL of Working IS Solution (ACN containing this compound).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Move 80 µL of supernatant to an autosampler vial.

  • Dilution (Optional): If the curve requires lower sensitivity or peak shape improvement, dilute 1:1 with 0.1% Formic Acid in water.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[9]

  • Injection Vol: 2–5 µL.

Time (min)% Mobile Phase BEvent
0.0030%Initial
0.5030%Load
2.5090%Elute
3.0090%Wash
3.1030%Re-equilibrate
4.5030%End

Mass Spectrometry (ESI Positive):

  • Source: Electrospray Ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Voriconazole 350.1 127.0 (Quant)3028
350.1281.1 (Qual)3018
This compound 353.1 130.0 (Quant)3028
353.1284.1 (Qual)3018

Note: The product ion m/z 127 corresponds to the fluoropyrimidine moiety. The 13C label is typically on the triazole ring or the propyl backbone; ensure your specific 13C3 label position corresponds to the fragment being monitored. If the label is lost in fragmentation, the IS will not work. Verify the Certificate of Analysis for label position. Ideally, use a transition where the label is retained.

Validation & Quality Assurance (Self-Validating System)

To ensure trustworthiness (E-E-A-T), the method must include these checks:

  • Isotopic Contribution Check: Inject a high concentration of Unlabeled Voriconazole (upper limit of quantification). Monitor the 13C3 channel (353->130). Signal should be <5% of the IS response (verifies no "cross-talk").

  • Matrix Effect Quantification:

    • Prepare Post-Extraction Spike (add analyte to blank plasma extract).

    • Prepare Neat Standard (analyte in solvent).

    • Calculate:

      
      .
      
    • The IS (13C3) must show the exact same Matrix Factor as the analyte.

  • Pediatric Range Suitability: Linearity must cover 0.1 mg/L (sub-therapeutic) to 10 mg/L (toxic). Pediatric troughs often fall <1.0 mg/L in rapid metabolizers.

References

  • Neely, M., et al. (2010). "Voriconazole Pharmacokinetics and Pharmacodynamics in Children." Clinical Infectious Diseases. Available at: [Link]

  • Li, X., et al. (2016). "Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation." Journal of Clinical Laboratory Analysis. Available at: [Link]

  • Friberg, A., et al. (2018). "Therapeutic Drug Monitoring of Voriconazole in Children from a Tertiary Care Center in China." Antimicrobial Agents and Chemotherapy.[6][9] Available at: [Link]

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). "Guideline for Voriconazole and CYP2C19." Available at: [Link]

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Available at: [Link]

Sources

Voriconazole-13C3 internal standard concentration optimization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Tuning of Voriconazole-13C3 Internal Standard Concentration for Clinical TDM

Abstract

This guide details the optimization protocol for determining the ideal concentration of this compound (VRZ-13C3) as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays. While generic protocols often suggest arbitrary IS concentrations (e.g., 500 ng/mL), this document provides a data-driven methodology to minimize isotopic cross-talk and ion suppression, ensuring compliance with FDA Bioanalytical Method Validation (BMV) and CLSI C62-A guidelines.

Introduction & Theoretical Framework

2.1 The Clinical Imperative Voriconazole exhibits non-linear pharmacokinetics and a narrow therapeutic index (1.0 – 5.5 µg/mL). Therapeutic Drug Monitoring (TDM) is essential to prevent neurotoxicity (>5.5 µg/mL) or treatment failure (<1.0 µg/mL).[1]

2.2 Why this compound? While deuterated analogs (e.g., VRZ-d3) are common, VRZ-13C3 is the superior choice for high-precision TDM.

  • Stability: Deuterium on certain positions can undergo exchange with solvent protons (H/D exchange), causing signal drift. Carbon-13 is covalently fixed and immutable.

  • Co-elution: 13C3 analogs co-elute perfectly with the analyte, providing real-time correction for matrix effects (ionization suppression/enhancement) at the exact moment of ionization.

2.3 The Optimization Paradox (The "Goldilocks" Zone) Selecting the IS concentration is a trade-off between statistical precision and signal purity:

  • Too Low: The IS signal is lost in background noise (High %CV), failing to correct for matrix variations.

  • Too High: The IS contributes signal to the analyte channel (Cross-talk), artificially elevating the Lower Limit of Quantification (LLOQ). It may also cause detector saturation or suppress the ionization of the analyte itself.

Materials & Instrumentation

  • LC System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, or Waters Acquity).

  • MS System: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

  • Column: C18 Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Reagents: Voriconazole Reference Standard, this compound (Isotec/Sigma or equivalent), LC-MS Grade Methanol/Acetonitrile.

Experimental Workflow

Visualizing the TDM Workflow

The following diagram outlines the standard protein precipitation workflow used for this optimization.

TDM_Workflow Sample Patient Plasma (20-50 µL) IS_Add Add IS Working Sol. (Optimization Target) Sample->IS_Add Spike PPT Protein Precipitation (MeOH/ACN 1:4) IS_Add->PPT Mix/Vortex Centrifuge Centrifuge (15,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer & Dilution Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS

Figure 1: Standard Protein Precipitation (PPT) workflow for Voriconazole TDM. The "IS Addition" step is the variable being optimized.

Protocol: Internal Standard Concentration Optimization

This protocol does not just "pick" a concentration; it calculates the Signal-to-Noise Ratio (S/N) and Cross-Talk Factor to derive the optimal concentration.

Prerequisite: Determine the LLOQ of Voriconazole (typically 0.1 or 0.2 µg/mL).

Step 1: Preparation of IS Working Solutions

Prepare three potential IS working solution concentrations to test.

  • Stock: 1 mg/mL VRZ-13C3 in Methanol.

  • Working Solution A (Low): 50 ng/mL (in precipitation solvent).

  • Working Solution B (Medium): 200 ng/mL (in precipitation solvent).

  • Working Solution C (High): 1000 ng/mL (in precipitation solvent).

Step 2: The "Cross-Talk" Experiment

You must run three specific sample types for each IS concentration level (A, B, and C).

Sample TypeCompositionPurposeAcceptance Criteria
Double Blank Matrix only (No Analyte, No IS)Check system cleanlinessNoise only
Zero Sample Matrix + IS Only Check IS -> Analyte InterferenceInterference must be < 20% of Analyte LLOQ response
ULOQ Sample Matrix + Analyte (High) + No ISCheck Analyte -> IS InterferenceInterference must be < 5% of average IS response
Step 3: LC-MS/MS Conditions (Reference)
  • Ionization: ESI Positive.

  • MRM Transitions:

    • Voriconazole: 350.1

      
       127.0 (Quant), 350.1 
      
      
      
      281.1 (Qual).
    • This compound: 353.1

      
       127.0 (Quant).
      
    • Note: The +3 Da shift is maintained in the precursor. The product ion (127.0) is the fluoropyrimidine moiety, which is common to both, but the precursor selection provides the specificity.

Optimization Logic & Decision Tree

Use the data from Step 2 to navigate this decision tree.

Optimization_Logic Start Analyze 'Zero Sample' (IS Only) Check_Interference Is Analyte Peak Area > 20% of LLOQ Peak Area? Start->Check_Interference Fail_High FAIL: IS Conc Too High (Isotopic Impurity) Check_Interference->Fail_High Yes Pass_Interference Pass: Minimal Interference Check_Interference->Pass_Interference No Check_Intensity Check IS Intensity (Counts per Second) Pass_Interference->Check_Intensity Low_Signal FAIL: Signal < 10^5 cps (Poor Precision) Check_Intensity->Low_Signal Too Low Good_Signal Pass: Robust Signal Check_Intensity->Good_Signal > 1E5 cps Final_Check Analyze ULOQ Sample (Analyte Only) Good_Signal->Final_Check Suppression FAIL: IS Channel shows Signal > 5% of IS Response Final_Check->Suppression Yes (Cross-talk) Optimal OPTIMAL CONCENTRATION SELECTED Final_Check->Optimal No

Figure 2: Logical decision tree for validating the optimal IS concentration based on FDA/CLSI acceptance criteria.

Results & Discussion

Interpreting the Data

In a typical Voriconazole assay, you might observe the following:

  • At 1000 ng/mL (High): The IS signal is massive (1.5e7 cps). However, the "Zero Sample" shows a small peak in the Analyte channel (m/z 350.1) due to naturally occurring isotopes or trace impurities in the 13C3 standard. If this peak area exceeds 20% of your LLOQ (0.1 µg/mL) peak area, this concentration is invalid .

  • At 50 ng/mL (Low): The IS signal is weak (5e4 cps). Precision (%CV) across 6 injections is 8.5%. This is too variable.

  • At 200 ng/mL (Medium): The IS signal is robust (2e6 cps) with %CV < 2%. The interference in the analyte channel is negligible (<5% of LLOQ).[2] This is the optimized concentration.

Matrix Effects

Voriconazole elutes in a region often affected by phospholipids.

  • Protocol: Calculate the IS-Normalized Matrix Factor .

    
    
    
  • Because VRZ-13C3 co-elutes with VRZ, the Matrix Factor for both should be nearly identical (e.g., 0.85 for Analyte and 0.86 for IS). If they diverge significantly, the IS concentration may be too high, leading to competition for ionization charge (saturation).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background in Analyte Channel IS Concentration too high or IS purity low.Dilute IS working solution 2-5x. Purchase higher grade IS (>99% isotopic purity).
Drifting IS Response Evaporation of solvent in autosampler or unstable IS.Ensure autosampler is cooled (10°C). Use 13C3 instead of D3 to avoid H/D exchange.
IS Signal Suppression at ULOQ Ion competition in the source.Improve chromatographic separation or reduce IS concentration.
Non-Linear Calibration Curve Cross-talk (Isotopic contribution).Check the "Zero Sample" (Matrix + IS). If a peak exists at Analyte mass, reduce IS conc.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[3] Available at: [Link][4]

  • Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[3] (2014).[5] Available at: [Link]

  • Decosterd, L. A., et al. "Therapeutic drug monitoring of antifungal agents by liquid chromatography–mass spectrometry." Clinical Microbiology and Infection 16.11 (2010): 1606-1620.
  • International Association of Therapeutic Drug Monitoring and Clinical Toxicology (IATDMCT). Voriconazole TDM Guidelines. Available at: [Link]

Sources

Troubleshooting & Optimization

Minimizing matrix effects in Voriconazole analysis with Voriconazole-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects in Voriconazole Analysis with Voriconazole-13C3

Status: Operational | Tier: Level 3 (Method Development & Validation)

Introduction: The Matrix Effect Challenge

Welcome to the technical support hub for Voriconazole LC-MS/MS assays. In quantitative bioanalysis, particularly for azole antifungals like Voriconazole, matrix effects (ME) —specifically ion suppression caused by phospholipids in plasma or serum—are the primary cause of method failure.

While this compound is the "Gold Standard" Internal Standard (IS) for correcting these variances, simply adding it to the sample is not a panacea. This guide details how to validate that your IS is effectively normalizing the matrix load and how to troubleshoot when the data suggests otherwise.

Module 1: Diagnostics & Validation

Q: How do I quantitatively confirm that this compound is correcting for matrix effects?

A: You must calculate the IS-Normalized Matrix Factor (MF) . Visual inspection of chromatograms is insufficient. According to FDA and EMA bioanalytical guidelines, you must compare the response of the analyte in the presence of matrix against the response in a neat solution, normalized by the IS.

The Protocol: Post-Extraction Spike Method

Do not use pre-spiked plasma for this calculation, as that measures Recovery + Matrix Effect. Use the following workflow to isolate the Matrix Effect.

Step-by-Step Methodology:

  • Set A (Neat Solution): Prepare Voriconazole and this compound in the mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Extract blank plasma samples (using your PPT or SPE method). After extraction, spike the supernatant/eluate with the same concentration of analyte and IS as in Set A.

  • Calculation:





Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15) and, more importantly, the CV% across 6 different lots of matrix (including lipemic and hemolyzed) should be <15% .

Workflow Visualization

Matrix_Factor_Workflow Start Start Validation BlankMatrix 6 Lots Blank Plasma (Lipemic/Hemolyzed included) Start->BlankMatrix Neat Prepare Neat Standards Mobile Phase (Set A) Start->Neat Extract Perform Extraction (PPT or SPE) BlankMatrix->Extract Spike Spike Supernatant with Voriconazole & 13C3-IS Extract->Spike Analyze LC-MS/MS Analysis (Set B) Spike->Analyze Calc Calculate IS-Normalized MF Analyze->Calc Neat->Calc Decision CV < 15%? Calc->Decision Pass Matrix Effect Controlled Decision->Pass Yes Fail Optimize Extraction or Chromatography Decision->Fail No

Figure 1: Workflow for determining the IS-Normalized Matrix Factor using the post-extraction spike method.

Module 2: Internal Standard Selection & Chemistry

Q: Why use this compound instead of Voriconazole-D3 (Deuterated)?

A: This is a critical choice for chromatographic stability. Deuterium (D) is slightly more lipophilic than Hydrogen (H). In high-resolution chromatography (UPLC), Deuterated IS often elutes slightly earlier than the native analyte.

  • The Risk: If the matrix suppression zone (e.g., a phospholipid peak) elutes at the exact edge of the Voriconazole peak, a D3-IS eluting 0.1 min earlier might miss the suppression that the analyte experiences.

  • The 13C Advantage: Carbon-13 isotopes do not alter the lipophilicity or retention time. This compound co-elutes perfectly with the native drug, ensuring it experiences the exact same ionization environment.

Q: I see a signal in the Voriconazole channel when injecting only the IS (Cross-talk). Why?

A: This is likely due to Isotopic Contribution or Impurity .

  • Natural Isotope Abundance: Native Voriconazole has naturally occurring 13C isotopes. However, you are seeing the reverse (IS contributing to Native).

  • Unlabeled Impurity: The synthesis of 13C3-Voriconazole may contain trace amounts of Voriconazole-13C0 (native).

  • Cross-Talk Calculation: Inject a blank sample containing only the IS at the working concentration.

    
    
    Guidance: If interference is >20% of the LLOQ, you must lower the IS concentration or select a different MRM transition.
    

Recommended MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Note
Voriconazole 350.1127.1Quantifier
Voriconazole 350.1281.1Qualifier
This compound 353.1130.1Check CoA for label position

Note: The product ion for the IS depends on whether the 13C label is retained in the fragment. Always verify with your specific vendor's Certificate of Analysis.

Module 3: Troubleshooting Sensitivity & Linearity

Q: My calibration curve plateaus at high concentrations (Quadratic fit required). How do I fix this?

A: This usually indicates Detector Saturation or IS Suppression .

If the IS signal drops significantly in high-concentration standards compared to low-concentration standards, the native analyte is suppressing the IS ionization (competition for charge).

Corrective Actions:

  • Dilute the Extract: Inject less sample volume or dilute the supernatant.

  • Adjust IS Concentration: Ensure the IS concentration is roughly 30-50% of the mid-range calibration curve concentrations. It should not be so high that it causes self-suppression, nor so low that it gets lost in the noise.

  • Switch Ionization Source: If using ESI, consider APCI (Atmospheric Pressure Chemical Ionization), which is less susceptible to matrix effects, though Voriconazole generally performs well in ESI+.

Ionization Competition Mechanism

Ionization_Competition cluster_outcome Outcome at High Conc Droplet ESI Droplet (Limited Charge) MS_Inlet Mass Spec Inlet Droplet->MS_Inlet Ion Evaporation Result IS Signal Suppression (Non-Linearity) Droplet->Result Analyte Voriconazole (High Conc) Analyte->Droplet Competes IS This compound (Constant Conc) IS->Droplet Competes Matrix Phospholipids (Matrix) Matrix->Droplet Dominates Surface

Figure 2: Mechanism of ionization competition in ESI source leading to non-linearity.

Module 4: Sample Preparation Optimization

Q: Is Protein Precipitation (PPT) sufficient, or do I need Solid Phase Extraction (SPE)?

A: For Voriconazole, PPT is often sufficient if you use 13C3-IS, but it reduces column life.

  • Protein Precipitation (PPT):

    • Pros: Fast, cheap.

    • Cons: Leaves phospholipids in the sample.

    • Mitigation: If using PPT, ensure you use a divert valve to send the first 1-2 minutes (and the end of the gradient) to waste to prevent source fouling.

  • Solid Phase Extraction (SPE):

    • Pros: Removes phospholipids, resulting in absolute MFs closer to 1.0.

    • Cons: Expensive, time-consuming.

    • Recommendation: Use SPE if your LLOQ requirements are very low (<10 ng/mL) or if you are analyzing tissue homogenates. For standard plasma PK (range 0.1 – 10 µg/mL), PPT with 13C3 correction is standard.

References

  • FDA U.S. Food & Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Pennick, G. J., et al. (2003). Determination of voriconazole in human plasma by high-performance liquid chromatography-mass spectrometry. Antimicrobial Agents and Chemotherapy. [Link]

Correcting ion suppression in LC-MS using Voriconazole-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Voriconazole Bioanalysis

A Senior Application Scientist's Guide to Correcting Ion Suppression in LC-MS using Voriconazole-¹³C₃

Welcome to the technical support center for advanced bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Voriconazole in complex biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and resolve common challenges, specifically the pervasive issue of ion suppression. We will explore how the strategic use of a stable isotope-labeled internal standard, Voriconazole-¹³C₃, ensures the accuracy and reliability of your data, meeting the stringent requirements of bioanalytical method validation.

Troubleshooting Guide: Ion Suppression in Voriconazole Analysis

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve problems.

Question 1: My Voriconazole signal intensity is unexpectedly low and variable, especially in patient samples compared to my standards in solvent. What is happening?

Answer: You are likely encountering ion suppression , a specific type of matrix effect.[1] In LC-MS, particularly with electrospray ionization (ESI), co-eluting endogenous or exogenous components from your sample matrix (e.g., salts, lipids, proteins from plasma) compete with your analyte, Voriconazole, for ionization.[1][2] This competition reduces the efficiency of Voriconazole ionization, leading to a suppressed signal, poor precision, and inaccurate quantification.[2][3][4] It's crucial to understand that even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can still occur because the interference happens during the ionization process, before mass analysis.[3]

Question 2: How can I confirm that ion suppression is the root cause of my issue?

Answer: The most direct way to visualize and confirm ion suppression is through a post-column infusion experiment .[5][6]

  • Concept: A solution of your analyte (Voriconazole) is continuously infused into the LC flow after the analytical column but before the mass spectrometer's ion source. This creates a stable, elevated baseline signal for Voriconazole.

  • Procedure: You then inject a blank, extracted matrix sample (e.g., protein-precipitated plasma).

  • Observation: If there are regions in the chromatogram where the stable baseline signal for Voriconazole drops, it indicates that compounds eluting from the column at those specific retention times are suppressing the ionization.[5][6] If the retention time of your Voriconazole peak falls within one of these suppression zones, you have confirmed the problem.

Question 3: I've confirmed ion suppression is affecting my Voriconazole peak. What are my options to mitigate this?

Answer: You have several strategies, which can be used in combination:

  • Improve Chromatographic Separation: The goal is to chromatographically separate Voriconazole from the interfering matrix components.[1][4] You can achieve this by modifying your LC method:

    • Adjusting the gradient profile (making it shallower).

    • Changing the mobile phase composition.

    • Switching to a different column chemistry or a column with higher resolution, such as a UPLC column.

  • Enhance Sample Preparation: A more rigorous sample cleanup will remove a larger portion of the interfering matrix components before the sample is even injected.[1][4] While protein precipitation is a common and simple method for Voriconazole analysis, if you face significant ion suppression, consider more selective techniques like:[7][8][9]

    • Liquid-Liquid Extraction (LLE): This can be effective at removing salts and other highly polar interferences.[6]

    • Solid-Phase Extraction (SPE): This offers a high degree of selectivity and can provide the cleanest extracts, significantly reducing matrix effects.[1][4]

  • Use a Co-eluting Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust and widely accepted method to compensate for ion suppression, rather than eliminating it.[1][3][10] This is where Voriconazole-¹³C₃ becomes essential.

Question 4: Why is a stable isotope-labeled internal standard like Voriconazole-¹³C₃ considered the gold standard for correcting ion suppression?

Answer: The underlying principle is that a SIL-IS is chemically and physically almost identical to the analyte.[3][11][12] Therefore, Voriconazole-¹³C₃ will:

  • Co-elute Perfectly: It will have the same retention time as Voriconazole under various chromatographic conditions.[10][13] This is a significant advantage over structural analog internal standards (like fluconazole), which may have different retention times.[7][8][9]

  • Experience Identical Ion Suppression: Because it co-elutes and has the same ionization properties, Voriconazole-¹³C₃ will be suppressed to the same degree as the endogenous Voriconazole in each individual sample.[1][10]

  • Enable Accurate Correction: For quantification, you use the ratio of the analyte peak area to the internal standard peak area. Since both are affected proportionally by suppression, the ratio remains constant and accurate, effectively canceling out the variability caused by the matrix effect.[1][14]

The use of a ¹³C-labeled standard is particularly advantageous over deuterium (²H)-labeled standards. Deuterium labeling can sometimes lead to slight changes in retention time, causing partial separation from the analyte, especially in high-resolution chromatography systems.[11][13] This separation can compromise the accuracy of the correction. ¹³C labeling does not typically cause this chromatographic shift.[11][13]

Frequently Asked Questions (FAQs)

Q1: What is Voriconazole-¹³C₃ and how does it differ from regular Voriconazole?

Voriconazole-¹³C₃ is a stable isotope-labeled version of the Voriconazole molecule. In this specific isotopologue, three of the carbon atoms (¹²C) have been replaced with the heavier carbon isotope, ¹³C. This increases the mass of the molecule by 3 Daltons. For the mass spectrometer, this mass difference is easily distinguishable, allowing it to be measured independently from the unlabeled Voriconazole.[15] However, its chemical structure and physicochemical properties remain virtually identical, ensuring it behaves the same way during sample preparation and chromatography.[3][12]

Q2: Can I just use a structural analog like Fluconazole as my internal standard?

While many published methods use structural analogs like fluconazole for Voriconazole analysis, this approach is not ideal for correcting ion suppression.[7][8][9] A structural analog will have a different retention time and may have different ionization efficiency and susceptibility to suppression compared to Voriconazole. If the analog elutes in a region with little ion suppression while Voriconazole elutes in a region of high suppression, the internal standard will fail to correct for the signal loss, leading to inaccurate results. A SIL-IS is the only way to ensure both analyte and internal standard experience the same matrix effects.[1][10]

Q3: At what concentration should I spike the Voriconazole-¹³C₃ internal standard?

The internal standard should be added at a consistent concentration to all samples, including calibrators, quality controls (QCs), and unknown patient samples.[12] A common practice is to use a concentration that is in the mid-range of the calibration curve.[16] The goal is to have a strong, reliable signal for the internal standard without it being so high that it could potentially interfere with the analyte signal or cause detector saturation.[3][17] It should be added as early as possible in the sample preparation workflow to account for variability in extraction recovery.[12]

Q4: My validation batch failed for accuracy and precision. Ion suppression is suspected. How do I apply Voriconazole-¹³C₃ to meet regulatory expectations (FDA/EMA)?

Regulatory bodies like the FDA and EMA place a strong emphasis on the assessment and mitigation of matrix effects during bioanalytical method validation.[18][19][20] Using a SIL-IS like Voriconazole-¹³C₃ is a key strategy to meet these expectations.

  • Re-validate the Method: You will need to perform a full or partial method validation using Voriconazole-¹³C₃ as the internal standard.

  • Assess Matrix Effects: During validation, you must quantitatively assess the matrix effect. This is typically done by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution. The use of a SIL-IS should normalize this effect.

  • Precision and Accuracy: The acceptance criteria for precision (CV%) and accuracy (%Bias) are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[19] By properly using Voriconazole-¹³C₃, you should be able to meet these criteria even in the presence of variable ion suppression across different lots of matrix.

Experimental Protocols & Data

Workflow for Accurate Voriconazole Quantification

The following diagram illustrates the recommended workflow to ensure a robust and reliable bioanalytical method, incorporating Voriconazole-¹³C₃ to correct for ion suppression.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 100 µL) Spike Add Voriconazole-¹³C₃ IS Sample->Spike Step 1 Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Step 2 Vortex Vortex & Centrifuge Precip->Vortex Step 3 Supernatant Transfer Supernatant Vortex->Supernatant Step 4 Inject Inject into LC-MS Supernatant->Inject Step 5 LC Chromatographic Separation (Analyte & IS Co-elute) Inject->LC MS Mass Spectrometry Detection (ESI+) LC->MS MRM MRM Detection (Specific transitions for Analyte and IS) MS->MRM Integrate Peak Integration MRM->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quant Quantify against Calibration Curve Ratio->Quant

Caption: Bioanalytical workflow for Voriconazole using a SIL-IS.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a standard starting point for the extraction of Voriconazole from human plasma.

  • Aliquot Samples: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibrator, QC, or unknown).

  • Spike Internal Standard: Add 10 µL of Voriconazole-¹³C₃ working solution (e.g., 5 µg/mL in methanol) to each tube.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 5-10 µL onto the LC-MS/MS system.

Table 1: Example LC-MS/MS Parameters for Voriconazole Analysis

These parameters are based on typical values found in the literature and should be optimized for your specific instrumentation.[7][8][9]

ParameterTypical SettingRationale
LC System
ColumnC18, e.g., 50 x 2.1 mm, <3 µm particle sizeProvides good reversed-phase retention for Voriconazole.
Mobile Phase AWater with 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for elution.
Flow Rate0.3 - 0.5 mL/minStandard flow rate for analytical LC-MS.
GradientStart at low %B, ramp to high %B, re-equilibrateElutes Voriconazole with good peak shape and separates it from early-eluting salts.
Column Temperature40 °CImproves peak shape and run-to-run reproducibility.
MS/MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)Voriconazole contains basic nitrogens that are readily protonated.
MRM Transition: Vorim/z 350.1 → 281.1Precursor ion [M+H]⁺ and a stable, high-intensity product ion for quantification.
MRM Transition: Vori-¹³C₃m/z 353.1 → 284.1The +3 Da shift in both the precursor and the corresponding fragment ion ensures specificity.
Dwell Time100-200 msSufficient time to acquire >12 data points across the chromatographic peak for accurate integration.
Collision Energy (CE)Optimize for maximum signalInstrument-dependent parameter that needs to be tuned for the specific transitions.
The Mechanism of Correction: A Visual Explanation

The following diagram illustrates how a co-eluting SIL-IS effectively corrects for ion suppression.

G A_Sample Sample 1 (Low Suppression) Analyte Signal: 10000 B_Sample Sample 2 (High Suppression) Analyte Signal: 5000 A_Sample->B_Sample Result_A Result: 50% Error Inaccurate Quantification C_Sample Sample 1 (Low Suppression) Analyte: 10000 IS: 20000 Ratio: 0.5 D_Sample Sample 2 (High Suppression) Analyte: 5000 IS: 10000 Ratio: 0.5 C_Sample->D_Sample Result_B Result: Ratios are Identical Accurate Quantification

Caption: How a SIL-IS corrects for variable ion suppression.

References

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. LCGC International. Available at: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Technology Networks. Available at: [Link]

  • C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. Available at: [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. Available at: [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. Available at: [Link]

  • ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? PubMed. Available at: [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS Online. Available at: [Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid. Royal Society of Chemistry. Available at: [Link]

  • Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. National Institutes of Health. Available at: [Link]

  • Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation. SciSpace. Available at: [Link]

  • Bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Bio-analytical method development and validation of voriconazole using LC-MS/MS. ResearchGate. Available at: [Link]

  • Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. MDPI. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Springer. Available at: [Link]

  • Analysis for Voriconazole Using Fully Automated Sample Preparation LC-MS/MS System and Comparison of Measurement Methods. Shimadzu. Available at: [Link]

  • Steady-state pharmacokinetics and metabolism of voriconazole in patients. SciSpace. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights. National Institutes of Health. Available at: [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. Available at: [Link]

  • Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. ACS Publications. Available at: [Link]

  • Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring. National Institutes of Health. Available at: [Link]

  • Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. MDPI. Available at: [Link]

  • The pharmacokinetics of voriconazole. National Institutes of Health. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Springer. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Dr. Ehrenstorfer - Selection and use of isotopic internal standards. YouTube. Available at: [Link]

  • Pharmacogenetics of steady-state metabolism, pharmacokinetics, and adverse effects of voriconazole in healthy participants. National Institutes of Health. Available at: [Link]

Sources

Improving peak shape and resolution for Voriconazole-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Peak Shape, Resolution, and Retention for Voriconazole-13C3 in LC-MS/MS Bioanalysis.

Introduction: The Analytical Context

Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges associated with This compound , a stable isotope-labeled internal standard (SIL-IS) used in the quantification of Voriconazole.

Unlike deuterated analogs (


), Carbon-13 (

) labeled standards typically exhibit negligible retention time shifts relative to the analyte. This co-elution is the "Gold Standard" for compensating matrix effects in ESI-MS/MS. However, it imposes a strict requirement: Peak shape symmetry must be pristine. If the analyte tails, the IS will tail identically, potentially compromising integration algorithms and signal-to-noise ratios at the Lower Limit of Quantification (LLOQ).

Part 1: Diagnostic Workflow

Before adjusting chemistry, identify your specific failure mode using the logic tree below.

Troubleshooting_Workflow Start START: Identify Issue Issue_Shape Peak Shape Issue Start->Issue_Shape Issue_Res Resolution/Selectivity Start->Issue_Res Tailing Tailing (As > 1.5) Issue_Shape->Tailing Fronting Fronting/Split Peak Issue_Shape->Fronting N_Oxide N-Oxide Co-elution Issue_Res->N_Oxide Action_pH Action: Check Mobile Phase pH (Target pH 3.0 - 4.0) Tailing->Action_pH Action_Col Action: Switch to End-capped C18 or PFP Tailing->Action_Col Action_Dil Action: Match Sample Diluent to Initial Mobile Phase Fronting->Action_Dil Action_Grad Action: Flatten Gradient Slope at 30-50% B N_Oxide->Action_Grad

Figure 1: Diagnostic logic tree for isolating chromatographic failure modes in Voriconazole analysis.

Part 2: Troubleshooting Guides (Q&A)

Category A: Peak Tailing & Asymmetry

Q: My this compound peak shows significant tailing (Asymmetry factor > 1.5). Why is this happening and how do I fix it?

A: The Root Cause is likely Secondary Silanol Interactions. Voriconazole contains a triazole moiety (basic nitrogen, pKa ~1.76). On standard silica-based columns, residual silanol groups (


) can deprotonate to form silanions (

) at mid-range pH. The positively charged nitrogen on Voriconazole interacts ionically with these silanions, causing "drag" or tailing.

Corrective Protocol:

  • Mobile Phase Modification: Ensure your aqueous mobile phase is sufficiently acidic to suppress silanol ionization.

    • Recommendation: Use 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.5) . The ammonium ions compete with Voriconazole for silanol binding sites, effectively "shielding" the analyte.

  • Column Selection: Switch to a highly end-capped column or one with embedded polar groups.

    • Validated Choice: Waters XBridge BEH C18 or Phenomenex Kinetex C18. These chemistries protect the silica surface.

Q: I see "double peaks" or fronting, specifically for the Early Eluting samples. Is the column dead?

A: This is likely a "Solvent Effect" (Strong Solvent Mismatch). If you dissolve your extract in 100% Methanol or Acetonitrile but your gradient starts at 90% Water, the analyte travels faster in the injection plug than in the mobile phase. This causes the band to spread or split before it hits the column head.

Corrective Protocol:

  • Diluent Adjustment: Reconstitute samples in a solvent strength equal to or weaker than your initial mobile phase.

  • Target:10% Acetonitrile / 90% Water . If solubility is an issue, do not exceed 30% organic in the injection solvent.

Category B: Resolution & Specificity

Q: How do I separate this compound from Voriconazole N-Oxide?

A: Exploit the Polarity Difference. Voriconazole N-oxide is the primary circulating metabolite. It is more polar than the parent drug. If they co-elute, the N-oxide can undergo in-source fragmentation back to the parent mass, causing false positives (overestimation).

Optimization Strategy:

  • Gradient Shallowing: The N-oxide elutes before Voriconazole on Reverse Phase (C18).

  • Protocol: Hold the gradient at 25-30% Organic for 1-2 minutes isocratically at the start, or use a very shallow ramp (e.g., 20% to 40% B over 3 minutes). This pulls the N-oxide peak away from the parent/IS peak.

Part 3: Validated Experimental Protocol

Use this reference method as a baseline. This system is designed to be self-validating: if the Retention Time (RT) of the IS shifts by >0.1 min, the mobile phase buffering capacity is likely compromised.

Table 1: Recommended LC-MS/MS Conditions
ParameterSpecificationRationale
Column C18 (2.1 x 50mm, 1.7µm or 2.6µm)Sub-2µm particles provide high theoretical plates for resolution.
Mobile Phase A 2mM Ammonium Acetate + 0.1% Formic Acid in WaterBuffering at pH ~3.5 suppresses silanols and aids ESI+ ionization.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks for azoles compared to Methanol.
Flow Rate 0.4 - 0.6 mL/minHigh flow minimizes extra-column band broadening.
Column Temp 40°C - 50°CHigher temp reduces viscosity and improves mass transfer (sharper peaks).
Injection Vol 2 - 5 µLLow volume prevents solvent effects.
Table 2: Gradient Profile (Self-Validating Step)
Time (min)% Mobile Phase BEvent
0.0020Initial hold to retain polar N-oxide.
0.5020End of loading.
3.0090Elution of Voriconazole/IS (Expect RT ~2.2 min).
3.5090Wash column (remove phospholipids).
3.6020Return to initial.
5.0020Re-equilibration (Critical for RT stability).

Part 4: The Mechanism of Action (Visualized)

Understanding the interaction between the Voriconazole molecule and the chromatography column is vital for troubleshooting.

Mechanism_Interaction cluster_0 Mobile Phase Strategy Vori Voriconazole (Basic Nitrogen) Silanol Free Silanol (Si-OH / Si-O-) Vori->Silanol Ionic Attraction (Causes Tailing) Peak Peak Shape Silanol->Peak Degrades Buffer Ammonium Ions (NH4+) Buffer->Vori Improves Buffer->Silanol Competes/Blocks

Figure 2: Competitive inhibition mechanism: Ammonium ions block silanol sites, preventing Voriconazole adsorption and ensuring Gaussian peak shape.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Pennick, G. J., et al. (2003). Determination of voriconazole in human plasma by high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B, 784(1), 131-137.
  • Scigelova, M., & Makarov, A. (2006). Orbitrap Mass Spectrometry. (Contextualizes the benefits of 13C stable isotopes in high-resolution mass spectrometry regarding retention time stability).
  • Waters Corporation. LC-MS Troubleshooting Guide: Peak Shape Issues. Retrieved from [Link]

Technical Support Center: Voriconazole-13C3 Calibration & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Therapeutic Drug Monitoring (TDM), Voriconazole exhibits non-linear pharmacokinetics in vivo due to saturable metabolism. However, your analytical calibration curve must remain linear (or strictly quadratic) to ensure accurate quantification.

When using Voriconazole-13C3 as an internal standard (IS), non-linearity usually stems from three distinct root causes: Isotopic Cross-talk , Detector Saturation , or Improper Regression Weighting . Unlike deuterated standards (which may suffer from chromatographic isotope effects), 13C3-labeled standards co-elute perfectly with the analyte. Therefore, if your curve is failing, the issue is likely spectral or electronic, not chromatographic separation of the IS.

This guide provides a diagnostic framework to isolate and resolve these specific failure modes.

Diagnostic Workflow: The "Linearity Logic"

Before altering your chemistry, use this logic flow to identify the source of the error based on where the curve fails (Low end vs. High end).

TroubleshootingLogic Start Calibration Curve Failure CheckResiduals Check Residual Plot Start->CheckResiduals Branch1 Where is the deviation? CheckResiduals->Branch1 LowEnd Low Concentration deviation (High Intercept) Branch1->LowEnd Lower Limit (LLOQ) HighEnd High Concentration deviation (Plateauing) Branch1->HighEnd Upper Limit (ULOQ) Random Random Scatter Branch1->Random Throughout Cause1 IS Interference (Cross-talk) or Background Contamination LowEnd->Cause1 Cause2 Detector Saturation or Dimerization HighEnd->Cause2 Cause3 Integration Error or Matrix Instability Random->Cause3 Action1 Run 'Signal Contribution' Protocol Cause1->Action1 Action2 Dilute Extract or Detune Source Voltage Cause2->Action2 Action3 Check Peak Integration & IS Consistency Cause3->Action3

Figure 1: Diagnostic logic tree for isolating the root cause of non-linear regressions in LC-MS/MS bioanalysis.

Issue 1: The "Bending" Curve (High-End Non-Linearity)

Symptom: The calibration curve looks linear at low concentrations but flattens or "rolls over" at the Upper Limit of Quantification (ULOQ). Diagnosis: Detector Saturation or Ionization Suppression.

The Technical Reality

Voriconazole ionizes efficiently in ESI+ mode. Modern mass spectrometers (especially pulse-counting detectors) have a dynamic range limit (typically


 to 

cps). If your ULOQ generates signal intensities approaching the detector's "dead time," the system misses ion counts, causing the curve to plateau.
Troubleshooting Q&A

Q: My


 is 0.98 because the top standard is reading low. Should I switch to quadratic regression? 
A:  While FDA guidelines permit quadratic regression (

), it should not be a "band-aid" for saturation.
  • Check Raw Counts: If your ULOQ peak area exceeds

    
     (depending on instrument), you are saturating.
    
  • The Fix: You must reduce the ion flux reaching the detector. Do not just dilute the sample; tune the physics.

Protocol: The "Detuning" Procedure If saturation is confirmed, apply one of the following modifications:

  • Divert the flow: If using a high-flow method, split the flow post-column so less enters the source.

  • Monitor a 13C isotope: Instead of monitoring the monoisotopic peak of Voriconazole (approx

    
     350.1), monitor the M+1 isotope (
    
    
    
    351.1) for the analyte. This naturally reduces signal intensity by ~80% (based on carbon natural abundance) without changing sample prep.
  • Detune CE/DP: Slightly de-optimize the Collision Energy (CE) or Declustering Potential (DP) to reduce sensitivity.

Issue 2: The "High Intercept" (Low-End Non-Linearity)

Symptom: The curve does not pass through zero; the y-intercept is significantly positive. This causes massive errors at the Lower Limit of Quantification (LLOQ). Diagnosis: Isotopic Cross-Talk (Spectral Overlap).

The Technical Reality

This is the most common issue with this compound.

  • IS

    
     Analyte:  The 13C3 standard is not 100% pure. It may contain 0.5% of "unlabeled" (M+0) Voriconazole. If you add too much IS, this impurity creates a "ghost peak" in the analyte channel.
    
  • Analyte

    
     IS:  At high concentrations (ULOQ), the natural isotopic envelope of the Analyte (M+3) may spill into the IS channel (
    
    
    
    353.1).
Experimental Protocol: Cross-Signal Contribution Test

Perform this test to quantify the interference.

Step 1: Prepare Samples

  • Sample A: Mobile Phase Blank (No Analyte, No IS).

  • Sample B: Zero Sample (Matrix + IS only).

  • Sample C: ULOQ Sample (Analyte only, NO IS ).

Step 2: Analysis Inject samples in triplicate and record peak areas for both Analyte and IS channels.

Step 3: Calculation & Interpretation

Sample TypeAnalyte Channel SignalIS Channel SignalDiagnosis
Sample A (True Blank) > Noise> NoiseContamination: Carryover in injector or dirty column.
Sample B (IS Only) High Signal High SignalImpurity: Your IS contains unlabeled Voriconazole. Reduce IS concentration.
Sample C (Analyte Only) High SignalHigh Signal Crosstalk: Analyte M+3 isotope is hitting the IS window. Check mass resolution.

Q: How much cross-talk is acceptable? A: According to FDA/EMA guidelines:

  • Interference in the Analyte channel (from IS) must be

    
     of the LLOQ signal.
    
  • Interference in the IS channel (from Analyte) must be

    
     of the average IS signal.
    

Issue 3: Heteroscedasticity (Weighting)

Symptom: The curve looks linear visually, but back-calculated accuracy at the LLOQ is poor (e.g.,


), while high standards are perfect.
Diagnosis:  Improper Regression Weighting.
The Technical Reality

In LC-MS, variance is not constant; it is proportional to concentration (heteroscedasticity). The error at 10,000 ng/mL is much larger in absolute terms than the error at 10 ng/mL. Standard linear regression (


) minimizes absolute error, prioritizing the high standards and ignoring the low ones.

Recommendation: Always use


 weighting  for Voriconazole assays.
  • 
    :  Good, but often insufficient for dynamic ranges 
    
    
    
    orders of magnitude.
  • 
    :  Most appropriate for bioanalytical LC-MS/MS, as it normalizes the variance across the range.
    

Visualizing the Cross-Talk Mechanism

Understanding the spectral overlap is vital for troubleshooting this compound.

CrossTalk Analyte Analyte (VRC) High Conc (ULOQ) Detector_Analyte Detector Channel (m/z 350.1) Analyte->Detector_Analyte Primary Signal Detector_IS Detector Channel (m/z 353.1) Analyte->Detector_IS Isotopic Spillover (M+3) (Causes IS Suppression) IS Internal Std (13C3) Fixed Conc IS->Detector_Analyte Unlabeled Impurity (M+0) (Falsely elevates LLOQ) IS->Detector_IS Primary Signal

Figure 2: Cross-talk mechanism. Dashed lines represent interference pathways that distort linearity. The red dashed line affects the intercept; the blue dashed line affects the slope at high concentrations.

Summary of Optimization Steps

If your calibration curve fails linearity criteria (


 or accuracy deviations 

), execute this sequence:
  • Apply

    
     Weighting:  Re-process existing data. This fixes 80% of "failed" curves.
    
  • Check the Intercept: If the intercept is high, perform the Cross-Signal Contribution Test (Issue 2). If the IS is contributing to the analyte signal, dilute the IS working solution by 50%.

  • Check the Slope: If the slope flattens at the top, check the IS Peak Area plot .

    • If IS area drops significantly at high analyte concentrations, you have Ion Suppression . Improve chromatography to separate matrix components or switch to APCI source.

    • If IS area is constant but Analyte area plateaus, you have Detector Saturation . Inject less volume or monitor a less abundant transition.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • Gu, H., et al. (2014). Assessment of Isotopic Interference in LC-MS/MS Bioanalysis. Bioanalysis, 6(8).

Eliminating deuterium isotope effects using Voriconazole-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eliminating Deuterium Isotope Effects with Voriconazole- C

To: Laboratory Directors, Bioanalytical Scientists, and TDM Specialists From: Senior Application Scientist, Mass Spectrometry Division Subject: Technical Bulletin: Transitioning from Deuterated to


C-Labeled Internal Standards
Executive Summary: The "Hidden Variable" in LC-MS/MS

In therapeutic drug monitoring (TDM) of Voriconazole, a triazole antifungal with non-linear pharmacokinetics, precision is non-negotiable. Many laboratories historically utilized Voriconazole-d


  (deuterated) as an internal standard (IS). However, we have identified a critical failure mode: the Deuterium Isotope Effect (DIE) .

Deuterium (


H) possesses different physicochemical properties than Protium (

H), specifically a shorter C-D bond length and lower lipophilicity. On high-efficiency C18 columns, this causes Voriconazole-d

to elute earlier than the native drug. In complex matrices (plasma/serum), this separation exposes the IS and the analyte to different matrix suppression zones, rendering the IS ineffective at correcting signal variations.

The Solution: Voriconazole-


C

. Carbon-13 is an isotope of mass, not chemistry. It virtually eliminates the retention time shift, ensuring perfect co-elution and precise compensation for matrix effects.
Technical Troubleshooting & FAQs

This section addresses specific anomalies reported by users employing deuterated standards and provides the corrective logic for


C

implementation.
Issue 1: Retention Time Shifting (The "Split Peak" Phenomenon)

User Question: "I am using Voriconazole-d


. My analyte elutes at 4.20 min, but my Internal Standard elutes at 4.15 min. Is this 0.05 min shift significant?"

Technical Response: Yes, it is critical. While 0.05 min seems negligible, in LC-MS/MS, it is sufficient to move the IS out of the specific ion suppression zone affecting the analyte.

  • Mechanism: The C-D bond is shorter and more stable than the C-H bond, reducing the hydrophobicity of the molecule. The deuterated IS interacts less strongly with the C18 stationary phase, leading to earlier elution.

  • Consequence: If a phospholipid peak elutes at 4.18 min, your Analyte (4.20 min) suffers suppression, but your IS (4.15 min) does not. The IS ratio fails, leading to calculated concentrations that are artificially low.

  • Solution: Switch to Voriconazole-

    
    C
    
    
    
    . The
    
    
    C atom affects mass but has negligible impact on bond length or lipophilicity. The IS will co-elute exactly at 4.20 min.
Issue 2: Inconsistent Quantitation in Patient Samples vs. Standards

User Question: "My calibration curve (solvent-based) looks perfect (


), but my QC samples in plasma are failing accuracy limits (>15% bias). Why?"

Technical Response: This is the hallmark of Differential Matrix Effects .

  • Diagnosis: Your solvent standards lack the matrix components (phospholipids, proteins) present in plasma. In the absence of matrix, the Rt shift of the deuterated IS doesn't matter. In plasma, the matrix creates "suppression zones." Because Voriconazole-d

    
     and Native Voriconazole are not perfectly co-eluting, they are experiencing different ionization environments.
    
  • Validation: Calculate the Matrix Factor (MF) for both.

    
    
    If 
    
    
    
    , the method is invalid.
  • Correction: Voriconazole-

    
    C
    
    
    
    ensures
    
    
    because they traverse the matrix cloud simultaneously.
Issue 3: Signal Interference (Cross-Talk)

User Question: "If I switch to Voriconazole-


C

, will the natural isotopes of the drug interfere with the IS channel?"

Technical Response: You must verify the mass shift is sufficient. Voriconazole has a mass of ~349.3 Da.

  • Native Isotope Distribution:

    • M+0 (349.3): 100%

    • M+1 (350.3): ~18% (due to natural

      
      C abundance)
      
    • M+2 (351.3): ~1.5%

    • M+3 (352.3): <0.2%

  • The

    
    C
    
    
    
    Advantage:
    The IS is +3 Da heavier (M+3). The native drug contributes <0.2% signal to this channel. This is negligible.
  • Warning: Avoid

    
     or 
    
    
    
    labeled standards (e.g.,
    
    
    C
    
    
    ), as the native M+1 overlap would cause significant interference.
    
    
    is the minimum recommended shift.
Visualizing the Mechanism

The following diagrams illustrate the failure mode of Deuterium and the correction provided by Carbon-13.

Diagram 1: The Chromatography of Isotope Effects

IsotopeEffect cluster_column C18 Stationary Phase Interaction cluster_elution Elution Profile & Matrix Zone C18 Hydrophobic Ligands (C18) Vori_H Native Voriconazole (Strong Interaction) C18->Vori_H Standard Retention Vori_D Voriconazole-d3 (Weaker Interaction) *Deuterium Effect* C18->Vori_D Reduced Lipophilicity Vori_13C Voriconazole-13C3 (Identical Interaction) C18->Vori_13C Identical Lipophilicity RT_Late Rt: 4.20 min (Target Elution) Vori_H->RT_Late Target Rt RT_Early Rt: 4.15 min (Early Elution) Vori_D->RT_Early Elutes Early Vori_13C->RT_Late Co-elution Matrix Matrix Suppression Zone (Phospholipids) RT_Early->Matrix Escapes Suppression (False High Signal) RT_Late->Matrix Suppressed (Low Signal)

Caption: Figure 1. Mechanism of Deuterium Isotope Effect causing chromatographic separation, leading to differential matrix suppression.[1]

Diagram 2: Validation Workflow for

C

Implementation

Workflow Start Start: Method Optimization Step1 1. Select IS: this compound (Ensure +3 Da mass shift) Start->Step1 Step2 2. Tune MS Transitions Analyte: 350.1 -> 281.1 IS: 353.1 -> 284.1 Step1->Step2 Step3 3. Check Cross-Talk Inject High Conc. Analyte -> Monitor IS Channel Inject IS -> Monitor Analyte Channel Step2->Step3 Decision Interference < 0.5%? Step3->Decision Step4 4. Matrix Factor (MF) Test Compare Post-Extraction Spike vs. Neat Decision->Step4 Yes Fail Redesign MS Transition Decision->Fail No Result MF Ratio (Analyte/IS) ≈ 1.0 VALIDATED Step4->Result Fail->Step2

Caption: Figure 2. Step-by-step workflow for validating Voriconazole-


C

to ensure elimination of cross-talk and matrix effects.
Recommended Experimental Protocol

Objective: Quantification of Voriconazole in Human Plasma (0.1 – 10.0


g/mL).
A. Materials
  • Analyte: Voriconazole Reference Standard.[2]

  • Internal Standard: Voriconazole-

    
    C
    
    
    
    (Avoid d3).
  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7

    
    m) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

B. Sample Preparation (Protein Precipitation)
  • Aliquot 50

    
    L  of patient plasma into a 1.5 mL tube.
    
  • Add 150

    
    L  of Precipitating Solution (100% Methanol containing Voriconazole-
    
    
    
    C
    
    
    at 200 ng/mL).
    • Note: Adding IS to the precipitation solvent ensures it integrates with the sample before protein removal.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100

    
    L  of supernatant to an autosampler vial containing 100 
    
    
    
    L
    of Water (dilution prevents peak broadening).
C. LC-MS/MS Parameters
  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • MRM Transitions (ESI Positive):

CompoundPrecursor (

)
Product (

)
Collision Energy (V)
Voriconazole 350.1281.118
Voriconazole-

C

353.1284.118
References
  • Wang, G., et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A. [Link]

    • Context: Establishes the fundamental superiority of C over Deuterium for minimizing isotope effects in LC-MS.
  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link][3]

    • Context: Regulatory standards for Matrix Factor analysis and Internal Standard response variability.
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

    • Context: Authoritative review on the mechanisms of ion suppression and the role of SIL-IS.
  • Context: Specific application of this compound in clinical TDM workflows.
  • Pennick, G. J., et al. (2003). Determination of voriconazole in human plasma by LC-MS/MS. Journal of Chromatography B. [Link]

    • Context: Baseline methodology for Voriconazole extraction and chrom

Sources

Voriconazole-13C3 signal-to-noise ratio optimization in low concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely here because your Voriconazole assays are struggling at the Lower Limit of Quantification (LLOQ), specifically when using the Voriconazole-13C3 internal standard.

Achieving high SNR at low concentrations (sub-10 ng/mL) requires more than just "turning up the voltage." It requires a holistic reduction of chemical noise and the elimination of "cross-talk" between the analyte and the stable isotope-labeled internal standard (SIL-IS). This guide prioritizes background reduction over signal enhancement, as noise is often the limiting factor in Voriconazole bioanalysis.

Part 1: Diagnostic Workflow

Before altering method parameters, use this logic flow to identify the root cause of your low SNR.

TroubleshootingFlow Start START: Low SNR at LLOQ CheckBlank Inject Double Blank (No Analyte, No IS) Start->CheckBlank NoiseCheck Is there a peak at Voriconazole RT? CheckBlank->NoiseCheck ChemNoise Chemical Noise / Contamination NoiseCheck->ChemNoise Yes (High Baseline) SensCheck Inject Neat Standard (Solvent only) NoiseCheck->SensCheck No (Clean Baseline) Source 1. Check Mobile Phase Purity 2. Check Column Carryover ChemNoise->Source Metabolite Suspect N-Oxide Interference (See Section 3) ChemNoise->Metabolite IonSuppression Matrix Effect / Ion Suppression SensCheck->IonSuppression Signal Good in Solvent Poor in Matrix OptSource Optimize Source Temp/Gas (See Section 2) SensCheck->OptSource Signal Poor in Solvent PrepChange Switch from PPT to LLE/SPE (See Section 4) IonSuppression->PrepChange

Figure 1: Diagnostic decision tree for isolating the source of poor Signal-to-Noise Ratio (SNR).

Part 2: Mass Spectrometry Optimization (The Detector)

The Problem: this compound is an ideal IS, but incorrect MRM transitions or source settings can lead to "isotopic cross-talk," where the IS contributes signal to the analyte channel, artificially inflating the LLOQ.

1. MRM Transition Selection

Voriconazole is a basic drug (


 and 

) containing a triazole moiety. In positive ESI (

), the protonated molecule is observed.
  • Voriconazole (Analyte):

    • Precursor: 350.1 (

      
      )[1]
      
    • Quantifier Product: 281.1 (

      
      ) (Loss of triazole moiety, 
      
      
      
      )
    • Qualifier Product: 127.0 (

      
      ) (Fluoropyrimidine fragment)
      
  • This compound (Internal Standard):

    • Crucial Step: You must verify where the

      
       label is located on your specific standard.
      
    • Scenario A (Label on Core/Phenyl): Precursor 353.1

      
       Product 284.1 . (Preferred).
      
    • Scenario B (Label on Triazole): Precursor 353.1

      
       Product 281.1 .
      
    • Warning: If you have Scenario B, your IS product ion has the same mass as the analyte product ion. You must rely on the precursor mass resolution to separate them. If your quadrupole resolution is wide (e.g., "Low" or "Open"), the 350.1 isotope envelope will bleed into 353.1.

Recommendation: Use Unit/Unit resolution on Q1 and Q3 to prevent isotopic overlap.

2. Source Parameter Tuning

Voriconazole is thermally stable, but its metabolites are not (see Section 3).

  • Capillary Voltage: 3.0 – 3.5 kV (ESI+).

  • Source Temperature: Keep below 500°C . Excessively high temperatures can degrade labile metabolites in the source, increasing background noise.

  • Dwell Time: Increase dwell time for the LLOQ transition to at least 50 – 100 ms to improve ion counting statistics (smoothing the baseline).

Part 3: The "Hidden" Noise Source (N-Oxide Interference)

The Issue: A common reason for failing LLOQ precision in patient samples (even when standards look good) is the Voriconazole N-Oxide metabolite .

Mechanism: The N-oxide metabolite circulates in plasma at high concentrations. In the hot ESI source, the N-oxide oxygen can be thermally cleaved, reverting the metabolite back to the parent Voriconazole inside the source. This creates a "ghost" signal that mimics the analyte but does not represent the true circulating parent drug.

NOxide Metabolite Voriconazole N-Oxide (In Plasma Sample) LC LC Separation Metabolite->LC Coelution Co-elution with Parent? LC->Coelution Source ESI Source (High Heat) Coelution->Source Yes (Poor Chromatography) CleanSignal Accurate Quantitation Coelution->CleanSignal No (Resolved Peaks) Conversion Thermal Deoxygenation (Reverts to Parent Mass) Source->Conversion FalseSignal False Positive Signal (High Background) Conversion->FalseSignal

Figure 2: The mechanism of N-Oxide interference causing artificial signal elevation.

Solution:

  • Chromatographic Separation: You must chromatographically separate the N-oxide from the parent. The N-oxide is more polar and typically elutes earlier on a C18 column.

  • Protocol Check: Monitor the N-oxide transition (approx +16 Da,

    
     366 
    
    
    
    224) during development to ensure it does not co-elute with Voriconazole (
    
    
    350).
Part 4: Sample Preparation (Reducing Matrix Effects)

At low concentrations, Protein Precipitation (PPT) is often insufficient because it leaves phospholipids in the sample, which cause significant ion suppression.

Recommended Protocol: Liquid-Liquid Extraction (LLE) LLE provides a cleaner extract and concentrates the sample, instantly boosting SNR.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Cleanliness Low (Phospholipids remain)High (Removes salts/lipids)
Sensitivity Low (Dilutes sample)High (Concentrates sample)
Solvent Acetonitrile / MethanolEthyl Acetate or n-Hexane:DCM (80:20)
Recovery ~95-100%~85-95% (Consistent)
Matrix Effect High SuppressionNegligible

Step-by-Step LLE Protocol for Low LLOQ:

  • Aliquot 100 µL Plasma.[1]

  • Add 20 µL Internal Standard (this compound).

  • Add 100 µL 0.1 M Sodium Carbonate buffer (pH ~9.8). Alkaline pH ensures Voriconazole is uncharged and extracts into organic phase.

  • Add 1.5 mL Ethyl Acetate.

  • Vortex (5 min) and Centrifuge (5 min @ 4000g).

  • Transfer supernatant to a clean plate.

  • Evaporate to dryness (

    
     stream @ 40°C).
    
  • Reconstitute in 100 µL Mobile Phase (Initial conditions).

Part 5: Frequently Asked Questions (FAQs)

Q1: My this compound signal varies significantly between injections. Why? A: This is often due to adsorption . Voriconazole can stick to glass vials or untreated polypropylene plates in highly aqueous solutions.

  • Fix: Ensure your reconstitution solvent contains at least 30-50% organic solvent (Methanol/Acetonitrile) to keep the drug in solution. Use low-binding plates.

Q2: I see a peak in my "Double Blank" at the Voriconazole retention time. A: This is carryover . Voriconazole is "sticky" on C18 columns.

  • Fix: Use a needle wash with high organic strength (e.g., Acetonitrile:Isopropanol:Acetone:Water 40:30:20:10 + 0.1% Formic Acid). Ensure your LC gradient ends with a high-organic flush (95% B) for at least 1-2 minutes.

Q3: Can I use Voriconazole-d3 instead of 13C3? A: Yes, but deuterium (d3) labels can sometimes show a slight retention time shift compared to the parent (the "deuterium isotope effect").


 labels co-elute perfectly, making them superior for compensating matrix effects at the exact moment of ionization. If using d3, ensure the resolution is sufficient.
References
  • FDA Guidance for Industry: Bioanalytical Method Validation M10. (2022). U.S. Food and Drug Administration.[2] Link

  • Pennick, G. J., et al. (2003). "Simultaneous determination of voriconazole and its N-oxide metabolite in human plasma by LC-MS/MS." Journal of Chromatography B. (Validates the separation of N-oxide). Link

  • Thermo Fisher Scientific. "LC-MS/MS Analysis of Antifungals in Human Plasma." Application Note. (Demonstrates LLE extraction efficiency). Link

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure: Voriconazole Analysis." (General grounding on antifungal TDM). Link

Sources

Resolving interfering peaks in Voriconazole-13C3 chromatograms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic Support Center resource. It addresses the specific challenges of Voriconazole-13C3 interference using a diagnostic, evidence-based approach.

Diagnostic Triage: Identifying the Source

User Question: I am seeing an interfering peak in my this compound (Internal Standard) channel. How do I pinpoint the cause?

Scientist’s Response: Interference in the Stable Isotope Labeled (SIL) channel is rarely random; it is usually a symptom of Isotopic Cross-talk or Matrix Isobars . To solve this, you must first classify the interference based on its Retention Time (RT) relative to the this compound peak.

Execute the following Diagnostic Logic Gate to determine your troubleshooting path:

DiagnosticLogic Start START: Run 'Zero' Sample (Matrix + IS, No Analyte) CheckPeak Is the interfering peak present in the 'Zero'? Start->CheckPeak YesZero YES CheckPeak->YesZero Peak Visible NoZero NO CheckPeak->NoZero Clean Baseline Contamination Possible Contamination or Impure IS Stock YesZero->Contamination RunULOQ Run ULOQ Sample (High Analyte, No IS) NoZero->RunULOQ CheckULOQ Is there a peak in the IS Channel at IS Retention Time? RunULOQ->CheckULOQ YesCross YES CheckULOQ->YesCross Peak Visible NoCross NO CheckULOQ->NoCross Clean Baseline IssueCrosstalk DIAGNOSIS: Isotopic Cross-talk (Native M+3 Contribution) YesCross->IssueCrosstalk IssueMatrix DIAGNOSIS: Matrix Interference (Phospholipids/Isobars) NoCross->IssueMatrix

Figure 1: Diagnostic Logic Gate for classifying LC-MS/MS interferences. Use this workflow to distinguish between contamination, cross-talk, and matrix effects.

Issue: Isotopic Cross-Talk (The "M+3" Effect)

User Question: The interfering peak appears exactly at the retention time of this compound, but only in high-concentration samples. Why?

Technical Explanation: This is a classic Isotopic Contribution issue. Voriconazole (


) has a natural isotopic distribution. While Carbon-13 is only ~1.1% of natural carbon, the probability of a molecule containing three 

atoms (M+3) is non-zero.

When your unlabeled Voriconazole concentration is high (e.g., at the Upper Limit of Quantification, ULOQ), the absolute signal of this "natural" M+3 isotope becomes significant enough to register in the this compound MRM window.

Mechanism:

  • Analyte: Voriconazole (Mass ~349 Da)

  • IS: this compound (Mass ~352 Da)

  • Interference: Natural Voriconazole M+3 isotope (~352 Da)

    
     Spills into IS channel.
    

Troubleshooting Protocol:

ParameterActionScientific Rationale
IS Concentration Increase (e.g., from 50 ng/mL to 200 ng/mL)Increasing the IS signal makes the "noise" from the native M+3 contribution statistically insignificant (improves S/N).
ULOQ Limit Decrease If the M+3 contribution exceeds 5% of the IS response, your dynamic range is too wide. Cap the ULOQ.
Mass Resolution Set to "High" or "Unit" Ensure Q1 is not set to "Low" or "Open" resolution, which widens the window for isotopic overlap.
Alternative IS Switch to Deuterated (D3/D6) While 13C is superior for stability, a D3 analog might offer slightly different fragmentation kinetics that reduce cross-talk, though 13C is generally preferred [1].

Issue: The N-Oxide "Ghost" & Matrix Effects

User Question: I see a peak eluting slightly earlier than my IS. It affects integration. Is this a metabolite?

Technical Explanation: Yes. The primary metabolite of Voriconazole is Voriconazole N-oxide (VNO) .[1] VNO is more polar and typically elutes earlier on C18 columns.

  • The Risk: VNO can undergo In-Source Fragmentation , losing its Oxygen atom (

    
    ) to mimic the parent Voriconazole mass [2][3].
    
  • Relevance to IS: If your this compound standard contains trace amounts of this compound-N-oxide (impurity), or if the matrix is heavy, co-eluting phospholipids can suppress the IS signal or create isobaric interference.

Resolution Strategy: Chromatographic Separation You must chromatographically resolve the N-oxide from the parent/IS to prevent this interference.

Recommended Gradient Protocol (C18 Column):

  • Column: Biphenyl or C18 (e.g., 2.1 x 50mm, 1.7 µm). Biphenyl offers superior selectivity for aromatic azoles [4].

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

Optimized Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010%Initial Hold (Focusing)
0.5010%End Loading
2.5090%Elution of Voriconazole/IS
3.0090%Wash (Remove Phospholipids)
3.1010%Re-equilibration
4.5010%End Run

Note: Voriconazole N-oxide will elute significantly earlier than Voriconazole in this gradient, preventing in-source conversion interference.

Validated MRM Transitions

User Question: Are my transitions correct? I am using generic settings.

Scientist’s Response: Incorrect transitions are a primary source of high background noise. Voriconazole requires specific collision energies due to the stability of the triazole ring.

Reference Data Table [2, 5]:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Voriconazole 350.1281.118 - 22Quantifier
Voriconazole 350.1127.128 - 32Qualifier
This compound 353.1 284.1 18 - 22 Internal Standard
Voriconazole N-Oxide 366.1224.116 - 20Metabolite Monitor

Critical Note: Ensure your 13C3 standard is actually +3 Da on the fragment monitored. If the label is on a part of the molecule lost during fragmentation (e.g., the 281 fragment), the IS will appear in the native channel. The 353 -> 284 transition confirms the label is retained in the product ion.

Visualizing the Interference Pathway

Understanding where the interference originates is key to blocking it.

InterferencePathways HighConc High Conc. Analyte (>5000 ng/mL) Source ESI Source (Ionization) HighConc->Source VNO Voriconazole N-Oxide (Metabolite) VNO->Source Matrix Plasma Matrix (Phospholipids) Matrix->Source CrossTalk Isotopic Overlap (M+3 Contribution) Source->CrossTalk Natural 13C Abundance InSourceFrag In-Source Fragmentation (- Oxygen) Source->InSourceFrag Thermal Degradation Suppression Ion Suppression (Signal Drop) Source->Suppression Co-elution IS_Channel Interference in 13C3-IS Channel CrossTalk->IS_Channel False Peak (Same RT) InSourceFrag->IS_Channel If IS has N-oxide impurity Suppression->IS_Channel Baseline Shift/Noise

Figure 2: Interference Pathways. Red nodes indicate high-risk inputs. The "Isotopic Overlap" path is the most common cause of peaks appearing at the exact retention time of the IS.

References

  • ScienceOpen (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.

  • Yamamoto, T. et al. (2023). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS.[1] Yonago Acta Medica.[1]

  • ResearchGate (2025). A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite.

  • NIH (2026). An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of voriconazole.[2]

  • BenchChem. High-Throughput Analysis of Voriconazole in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard.

Sources

Technical Support Center: High-Sensitivity Voriconazole & Voriconazole-13C3 Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mitigating Carryover in LC-MS/MS Analysis of Voriconazole Expertise Level: Senior Application Scientist Last Updated: February 9, 2026[1]

Executive Summary

In high-sensitivity assays using Voriconazole-13C3 as an internal standard, carryover is rarely a result of the isotope itself but rather the physicochemical "stickiness" of the analyte, Voriconazole.

Voriconazole is a lipophilic weak base (pKa ~1.[1][2]76) with a propensity to adsorb onto hydrophobic surfaces (Vespel rotor seals, PTFE tubing) and metallic surfaces.[1] In high-throughput clinical or bioanalytical settings, carryover from a High-QC or high-trough patient sample can falsely elevate the signal of the subsequent Low-QC or Blank sample. This compromises the Lower Limit of Quantitation (LLOQ) and invalidates run acceptance criteria.[1]

This guide moves beyond basic "wash longer" advice. It provides a root-cause analysis and engineered solutions based on the chemical properties of the azole antifungals.

Module 1: The Chemistry of the Wash (Solubility & pH)

The Problem: The "Like Dissolves Like" Fallacy

Many protocols use a standard 50:50 Methanol:Water needle wash. For Voriconazole, this is often insufficient.[1] Voriconazole requires a wash solvent that addresses two factors:

  • Lipophilicity: It adheres to hydrophobic surfaces.

  • Ionization State: At neutral pH, it remains largely uncharged and less soluble in aqueous mixtures.[1]

The Solution: Protonation-Driven Solubilization

To effectively strip Voriconazole from the needle and injection port, you must protonate the basic nitrogen (triazole ring).[1] This converts the molecule into its ionic salt form, drastically increasing its solubility in the wash phase.

Recommended Wash Configuration (Dual-Wash System)
ParameterCompositionMechanism of Action
Weak Wash (Solvent A) 90:10 Water:Acetonitrile + 0.1% Formic AcidRemoves buffer salts/matrix without precipitating the drug.[1] The acid keeps Voriconazole soluble.
Strong Wash (Solvent B) 40:30:30 Acetonitrile:Isopropanol:Acetone + 0.2% Formic Acid The "Stripper": IPA/Acetone breaks hydrophobic bonds; Acid protonates the drug (pKa < 2) to ensure it dissolves rather than precipitates.[1]

Critical Note: Avoid 100% Acetonitrile as a strong wash if your sample diluent is aqueous.[1] The rapid mixing can cause transient precipitation of proteins or the drug inside the needle capillary before it dissolves.

Module 2: Hardware Mitigation (The Physics of Adsorption)

The Rotor Seal Trap

Standard HPLC rotor seals are made of Vespel (polyimide).[1] Vespel is mechanically robust but acts as a "sponge" for small, lipophilic molecules like Voriconazole.[1] The drug adsorbs into the micropores of the polymer during the high-concentration injection and slowly leaches out during subsequent runs.

Protocol: Hardware Swap
  • Replace Vespel with Tefzel (ETFE) or PEEK:

    • Tefzel: Higher hydrophobicity but significantly lower porosity.[1] It resists "soaking" up the drug.

    • PEEK: Excellent chemical resistance and lower adsorption than Vespel.[3]

  • Passivation:

    • If using stainless steel needles, Voriconazole can bind to active metallic sites.[1] Flush the system with 30% Phosphoric Acid (off-column) for 30 minutes to passivate active sites, or switch to PEEK-lined steel needles.[1]

Module 3: Chromatographic Strategy (The Sawtooth Gradient)

Standard linear gradients often leave a "tail" of analyte on the column head. A "Sawtooth" wash step at the end of the run is required to shock the column.

The Sawtooth Protocol
  • Step 1: Elute Analyte (Standard Gradient).[1]

  • Step 2: Ramp to 98% Organic (Strong Solvent) and hold for 3 column volumes.

  • Step 3: Drop to 50% Organic for 0.5 min.

  • Step 4: Ramp back to 98% Organic for 1.0 min.

  • Step 5: Re-equilibrate.

Why this works: The rapid oscillation between mid-polarity and high-polarity solvent creates a chaotic mixing environment that dislodges stubborn analyte molecules trapped in the stationary phase pores better than a static high-organic hold.

Visualizing the Troubleshooting Logic

CarryoverLogic Start Carryover Detected (>20% of LLOQ in Blank) CheckBlank Is the carryover in the System Blank (No Injection)? Start->CheckBlank InjectorSource Source: Autosampler/Needle CheckBlank->InjectorSource Yes (after injection) ColumnSource Source: Column/Mobile Phase CheckBlank->ColumnSource Yes (even without injection) WashOpt Optimize Wash Solvent (Add IPA + Formic Acid) InjectorSource->WashOpt GradientFix Implement Sawtooth Gradient Wash ColumnSource->GradientFix RotorCheck Check Rotor Seal Material (Switch Vespel -> Tefzel) WashOpt->RotorCheck Carryover Persists NeedleCoat Check Needle Coating (Platinum/PEEK vs Steel) RotorCheck->NeedleCoat Carryover Persists Success Carryover < 20% LLOQ NeedleCoat->Success ColReplace Replace Column (Stationary Phase Saturation) GradientFix->ColReplace Ghost Peaks Persist ColReplace->Success

Figure 1: Decision tree for isolating the source of Voriconazole carryover. Note the distinction between autosampler-induced carryover (injector) and column ghost peaks.

Module 4: this compound Specific Considerations

While the internal standard (IS) is the solution to matrix effects, it can complicate carryover diagnosis.[1]

The "Crosstalk" False Positive

If your this compound IS is not isotopically pure, it may contain trace amounts of unlabeled Voriconazole (M+0).[1]

  • Symptom: You see a peak in the analyte channel even when injecting only the IS.

  • Test: Inject a "Zero Sample" (Matrix + IS, no Analyte). If the analyte peak exists, it is crosstalk , not carryover.[1]

  • Fix: Purchase higher purity IS or increase the mass transition resolution (e.g., switch from Unit to High Resolution on Q1).

IS-Driven Carryover

Rarely, the IS itself (which is at a constant, relatively high concentration) carries over.[1]

  • Impact: This affects the Area Ratio (

    
    ).[1] If the IS carries over into the next blank, the blank might look clean (low analyte signal), but the next sample's ratio will be suppressed because the IS denominator is artificially high.[1]
    
  • Fix: The same wash protocols in Module 1 apply to the IS.

Frequently Asked Questions (FAQ)

Q1: I tried 100% Acetonitrile as a needle wash, but carryover got worse. Why? A: Voriconazole is hydrophobic, but if your sample is in plasma/serum (aqueous), hitting it with 100% organic can precipitate plasma proteins on the needle tip, trapping the drug inside the protein matrix.[1] Always use a "Weak Wash" (high aqueous) first to rinse proteins, followed by the "Strong Wash" (high organic + acid) to dissolve the drug.[1]

Q2: My carryover is only seen after the ULOQ (Upper Limit of Quantitation) sample. Can I just inject a blank after every high sample? A: While valid for research, in clinical high-throughput (TDM), this reduces efficiency.[1] A better approach is "Smart Scheduling" in your software (e.g., Analyst or MassLynx) to automatically trigger a reinjection of a blank only if the previous sample exceeded a specific threshold.[1]

Q3: Does the pH of the mobile phase affect carryover? A: Yes. Running a low pH mobile phase (Formic Acid) keeps Voriconazole protonated and less likely to stick to the column stationary phase.[1] Ensure your Mobile Phase B is not just pure Acetonitrile, but Acetonitrile + 0.1% Formic Acid.[1]

References

  • Properties of Voriconazole

    • Source: National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 71616, Voriconazole.[1]

    • Relevance: Confirms pKa ~1.76 and lipophilicity (LogP ~1.8), justifying the need for acidic/organic washes.[1]

    • URL:[Link][1]

  • Mitigation of Carryover in LC-MS/MS

    • Source: Shimadzu Application News.[1] "Analysis for Voriconazole Using Fully Automated Sample Preparation LC-MS/MS System."

    • Relevance: Discusses the use of internal standards and wash steps for TDM.
    • URL:[Link][1]

  • Rotor Seal Material Science

    • Source: IDEX Health & Science.[1] "Rotor Seal Materials: Vespel vs. PEEK vs. Tefzel."

    • Relevance: Technical specifications regarding adsorption properties of polyimide (Vespel) vs. fluoropolymers.
    • URL:[Link][1]

  • Voriconazole TDM Guidelines

    • Source: Ashbee, H. R., et al. (2014).[1] "Therapeutic drug monitoring of antifungal agents: guidelines from the British Society for Medical Mycology." Journal of Antimicrobial Chemotherapy.

    • Relevance: Establishes the clinical necessity of high-sensitivity assays and stringent LLOQ requirements.
    • URL:[Link][1]

Sources

Technical Support Center: Optimizing Dwell Time for Voriconazole-13C3 MRM Transitions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing dwell time for Voriconazole-13C3 MRM transitions Role: Senior Application Scientist Status: Active Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Accurate quantification of Voriconazole in plasma—critical for Therapeutic Drug Monitoring (TDM)—relies heavily on the stability and reproducibility of its internal standard, This compound . While mass transitions (precursor/product ions) are static physical properties, dwell time is a dynamic acquisition parameter that directly dictates the quality of your data.

In my experience supporting clinical research labs, 60% of "sensitivity" or "reproducibility" issues are actually sampling frequency errors . If your dwell time is too short, you sacrifice Signal-to-Noise (S/N). If it is too long, you undersample the chromatographic peak, leading to poor peak definition and high %CV.

This guide provides a causality-driven approach to balancing these variables specifically for the this compound isotope dilution assay.

Master MRM Settings (Reference Data)

Before optimizing dwell time, verify your transitions. The following are the industry-standard transitions for Voriconazole and its 13C3 analog.

Table 1: Standard MRM Transitions

AnalytePolarityPrecursor (m/z)Product (m/z)RoleCollision Energy (Typical)
Voriconazole ESI (+)350.1281.1Quantifier18-22 eV
Voriconazole ESI (+)350.1127.0Qualifier30-35 eV
This compound ESI (+)353.1284.1Internal Standard18-22 eV

Note: The shift of +3 Da in the product ion (281.1


 284.1) confirms the label is retained in the primary fragment. Always verify the specific labeling position on your Certificate of Analysis.

Troubleshooting & FAQs

Q1: My this compound peaks appear "choppy" or triangular rather than smooth Gaussians. Is this a column issue?

Diagnosis: This is likely a Cycle Time issue, not a column issue. Technical Explanation: A "choppy" peak usually indicates undersampling . For reproducible quantitation, you need 15–20 data points across the peak (Points Per Peak, PPP). If your dwell time is set too high (e.g., >100ms) for a fast LC method (e.g., UPLC with 3-second peak widths), the mass spectrometer cannot scan fast enough to capture the peak shape. The Fix:

  • Measure the Base Peak Width (in seconds) of your this compound peak.[1]

  • Calculate the required Cycle Time :

    
    .
    
  • Reduce the dwell time until your total cycle time meets this target.

Q2: I am seeing high %CV (variation) in my internal standard area counts. Should I increase dwell time to improve signal stability?

Diagnosis: Increasing dwell time might actually worsen the %CV if it violates the sampling rate. Technical Explanation: While higher dwell time (longer ion accumulation) theoretically improves ion statistics (Shot Noise limit), the error introduced by integration inaccuracy (due to fewer points per peak) outweighs the gain in ion statistics. The Fix:

  • Check Sampling: Ensure you have at least 15 PPP.

  • Check Crosstalk: If dwell time is already optimized, the variation may be due to "crosstalk" if the pause time between transitions is too short (<5ms), though this is rare with 13C3 isotopes due to the mass shift.

  • Recommendation: Prioritize Points Per Peak over raw peak height. A smaller, well-defined peak yields better linearity than a tall, jagged peak.

Q3: Can I use a shorter dwell time for the Internal Standard (13C3) than for the native Voriconazole?

Diagnosis: Yes, this is a valid strategy known as "unbalanced dwell weighting." Technical Explanation: Since the IS is present at a fixed, relatively high concentration, it often has abundance to spare. The native analyte (Voriconazole) may be at LLOQ (Lower Limit of Quantitation) levels where every millisecond of ion accumulation counts. The Fix:

  • Set Voriconazole (350.1

    
     281.[2]1) Dwell: 50–80 ms  (to maximize S/N at LLOQ).
    
  • Set this compound (353.1

    
     284.1) Dwell: 10–20 ms  (sufficient for abundant IS).
    
  • Validation: Ensure the IS peak still maintains >15 points across the peak.

Q4: How does "Scheduled MRM" (or Dynamic MRM) help with dwell time?

Diagnosis: Scheduled MRM is the ultimate solution for maximizing dwell time. Technical Explanation: In standard MRM, the MS monitors all transitions all the time. In Scheduled MRM, the MS only monitors the Voriconazole transitions during a specific retention time window (e.g.,


).
Benefit:  Because the instrument isn't wasting time looking for the peak when it hasn't eluted yet, it can dedicate the entire cycle time to the active peak, allowing for maximum dwell times  (often >100ms) without sacrificing sampling frequency.

Experimental Protocol: Empirical Dwell Time Optimization

Do not guess your settings. Follow this self-validating protocol to determine the mathematically optimal dwell time for your specific LC conditions.

Phase 1: Determine Peak Architecture
  • Inject a mid-level standard (e.g., 2.0

    
    g/mL Voriconazole + IS).
    
  • Acquire data using a "Fast Scan" method:

    • Dwell Time: 5 ms (very low).

    • Inter-scan Delay: 3 ms.

  • Analyze the chromatogram:

    • Zoom in on the this compound peak.

    • Measure the Peak Width at Base (

      
      )  in seconds.
      
    • Example: Let's assume

      
       seconds.
      
Phase 2: Calculate Constraints

Use the "Golden Rule of 15" (15 points per peak) to calculate the Maximum Cycle Time.



Example:


 (400 ms).
Phase 3: Distribute Dwell Time

Calculate the allowable dwell time per transition based on the number of active transitions (


) and the instrument overhead (Pause Time, usually 5ms).


Example Scenario:

  • Transitions: 3 (Voriconazole Quant, Voriconazole Qual, IS).[3][4]

  • Pause Time: 5 ms.

  • Max Cycle Time: 400 ms.




Visualizing the Logic

Workflow: The Dwell Time Decision Loop

This diagram illustrates the iterative process of optimizing MRM parameters based on chromatographic performance.

DwellTimeOptimization Start Start: Inject Mid-Level Standard Measure Measure Peak Width (Wb) (e.g., 6.0 seconds) Start->Measure CalcCycle Calculate Max Cycle Time (Wb / 15 points) Measure->CalcCycle CalcDwell Calculate Max Dwell Time (Cycle - Overhead) / Transitions CalcCycle->CalcDwell SetParams Set Method Parameters CalcDwell->SetParams Acquire Acquire Data SetParams->Acquire CheckPPP Check Points Per Peak (PPP) Acquire->CheckPPP CheckSN Check Signal-to-Noise (S/N) CheckPPP->CheckSN > 15 Points Reduce Decrease Dwell Time CheckPPP->Reduce < 15 Points Optimize Increase Dwell Time CheckSN->Optimize Low S/N & PPP > 25 Final Method Validated CheckSN->Final S/N Good & PPP 15-25 Optimize->SetParams Reduce->SetParams

Caption: Figure 1. The iterative decision logic for balancing sampling frequency (Points Per Peak) against sensitivity (Signal-to-Noise).

Concept: The "Sensitivity vs. Sampling" Trade-off

This diagram visualizes why "more dwell time" is not always better.

TradeOff Dwell Dwell Time Setting HighDwell High Dwell Time (>100ms) Dwell->HighDwell LowDwell Low Dwell Time (<20ms) Dwell->LowDwell GoodSN High Ion Statistics (Better S/N) HighDwell->GoodSN BadShape Poor Peak Definition (<10 Points/Peak) HighDwell->BadShape BadSN Lower Ion Statistics (Noisier Baseline) LowDwell->BadSN GoodShape Excellent Peak Definition (>20 Points/Peak) LowDwell->GoodShape

Caption: Figure 2. The fundamental trade-off in MS acquisition. The goal is the "Sweet Spot" where both S/N and Peak Definition are green.

Summary Data Tables

Use the table below to quickly estimate your required Cycle Time based on your chromatography.

Table 2: Quick-Look Optimization Guide

Peak Width (Base)Target Points (PPP)Max Cycle Time (ms)Max Dwell (3 Transitions)Max Dwell (10 Transitions)
3.0 sec (UPLC)15200 ms61 ms15 ms
6.0 sec (Standard HPLC)15400 ms128 ms35 ms
10.0 sec (Broad)15666 ms217 ms61 ms
3.0 sec (UPLC)20 (High Precision) 150 ms45 ms10 ms

Tech Tip: If your calculated Max Dwell is below 5ms, you must either reduce the number of transitions (remove qualifiers) or switch to Scheduled MRM .

References

  • National Institutes of Health (NIH). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. (2022).[5][6][4][7] Discusses MRM transitions and sensitivity comparisons. [Link]

  • Waters Corporation. Addressing the Challenges of Fast Data MRM Collection. Application Note describing the relationship between dwell time, peak width, and data points. [Link]

  • SCIEX. How to choose the appropriate dwell time/cycle time in an MRM method. Technical Support Knowledge Base. [Link]

  • Royal Society of Chemistry (RSC). Guide to achieving reliable quantitative LC-MS measurements. Comprehensive guide on method validation and duty cycle management. [Link]

Sources

Addressing isotopic contribution overlapping in Voriconazole quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotopic Overlap in Voriconazole Quantification

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for addressing challenges in Voriconazole quantification. This guide, developed by our team of Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the complexities of isotopic contribution overlapping in your mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic contribution overlapping, and why is it a significant issue in Voriconazole bioanalysis?

A: Isotopic contribution overlapping refers to the interference caused by the natural isotopic abundance of elements within an analyte that shares the same nominal mass as its corresponding stable isotope-labeled internal standard (SIL-IS). Voriconazole (VCZ), like all organic molecules, contains atoms (carbon, nitrogen, oxygen, fluorine) with naturally occurring heavier isotopes.

The primary issue arises because the mass spectrometer may not be able to distinguish between the signal from the intended SIL-IS and the signal from the analyte's naturally occurring heavy isotopes. Specifically, the M+2 isotopic peak of Voriconazole can overlap with the M+0 peak of its commonly used deuterated internal standard, Voriconazole-d3 (VCZ-d3). This overlap can artificially inflate the response of the internal standard, leading to an underestimation of the true Voriconazole concentration in the sample.

Q2: How can I determine if my Voriconazole assay is affected by isotopic overlap?

A: The most direct way to assess the impact of isotopic overlap is to analyze a "zero sample" – a blank matrix sample (e.g., plasma, serum) that has been fortified with the internal standard (VCZ-d3) but contains no analyte (Voriconazole).

In an ideal scenario with no overlap, you would expect to see a signal only in the mass transition for VCZ-d3. However, if you observe a signal in the Voriconazole (analyte) mass transition, this is a clear indication of reverse isotopic contribution from the deuterated internal standard to the analyte channel. Conversely, analyzing a high-concentration Voriconazole standard without any internal standard will reveal any contribution from the analyte's M+2 peak to the VCZ-d3 channel. The latter is often the more significant issue.

A systematic way to check is to:

  • Inject a high-concentration solution of the Voriconazole reference standard.

  • Monitor both the analyte (VCZ) and internal standard (VCZ-d3) mass transitions.

  • Calculate the percentage contribution of the analyte's signal in the internal standard's channel relative to its own channel. A contribution of more than 5% is generally considered significant and requires correction.

Troubleshooting Guide: Correcting for Isotopic Overlap

Problem: My calibration curve is non-linear at the lower end, and my quality control (QC) samples are showing poor accuracy. I suspect isotopic overlap.

This is a classic symptom of uncorrected isotopic overlap. The constant, low-level interference from the analyte into the internal standard channel has a more pronounced effect at lower concentrations where the analyte-to-internal standard ratio is small.

Solution Workflow: A Step-by-Step Correction Protocol

This protocol outlines a validated method to mathematically correct for the isotopic contribution of Voriconazole's M+2 peak to the Voriconazole-d3 internal standard signal.

The first step is to quantify the extent of the overlap.

  • Prepare a High-Concentration Analyte Standard: Prepare a solution of Voriconazole in a suitable solvent (e.g., methanol) at a concentration at the upper limit of the calibration curve (e.g., 10,000 ng/mL). Do not add any internal standard.

  • LC-MS/MS Analysis: Inject this solution into your LC-MS/MS system.

  • Data Acquisition: Monitor the MRM (Multiple Reaction Monitoring) transitions for both Voriconazole and Voriconazole-d3.

    • Voriconazole (Analyte): e.g., Q1: 349.1 m/z -> Q3: 127.1 m/z

    • Voriconazole-d3 (IS): e.g., Q1: 352.1 m/z -> Q3: 127.1 m/z

  • Calculate %C: Measure the peak area for both transitions. The contribution factor (%C) is calculated as:

    %C = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100

    This value represents the percentage of the analyte's signal that is "leaking" into the internal standard's detection channel.

Once %C is determined, you can apply a correction to the peak area of the internal standard for all your unknown samples, calibrators, and QCs.

  • Acquire Data for All Samples: Run your entire batch, measuring the peak area for the analyte (Area_VCZ) and the internal standard (Area_VCZ-d3_measured).

  • Calculate the Corrected IS Area: Use the following formula to calculate the true, corrected area of the internal standard (Area_VCZ-d3_corrected):

    Area_VCZ-d3_corrected = Area_VCZ-d3_measured - (Area_VCZ * (%C / 100))

  • Calculate the Final Concentration: Use the corrected internal standard area to calculate the final concentration of Voriconazole in your samples. The standard peak area ratio is now calculated as:

    Corrected Ratio = Area_VCZ / Area_VCZ-d3_corrected

This corrected ratio is then used to determine the concentration from your calibration curve.

Visualizing the Correction Workflow

The following diagram illustrates the logical flow of the isotopic overlap correction process.

Isotopic_Overlap_Correction_Workflow cluster_0 Step 1: Determine Contribution Factor (%C) cluster_1 Step 2: Apply Correction to Samples A Prepare High-Concentration Voriconazole Standard (No IS) B Inject and Acquire Data for Analyte (VCZ) and IS (VCZ-d3) Transitions A->B C Measure Peak Areas: Area_VCZ and Area_IS_Channel B->C D Calculate %C = (Area_IS_Channel / Area_VCZ) * 100 C->D G Calculate Corrected IS Area: Area_VCZ-d3_corrected = Area_VCZ-d3_measured - (Area_VCZ * %C/100) D->G Use %C Value E Analyze Unknown Samples, Calibrators, QCs F Measure Peak Areas: Area_VCZ and Area_VCZ-d3_measured E->F F->G H Calculate Final Concentration using Corrected Ratio = Area_VCZ / Area_VCZ-d3_corrected G->H

Caption: Workflow for calculating and applying the isotopic overlap correction factor.

Data Summary: Natural Isotopic Abundance

Understanding the natural isotopic abundance of the elements in Voriconazole is key to understanding the source of the M+2 peak.

ElementIsotopeNatural Abundance (%)Mass
Carbon¹²C~98.9%12.0000
¹³C~1.1%13.0034
Nitrogen¹⁴N~99.6%14.0031
¹⁵N~0.4%15.0001
Oxygen¹⁶O~99.8%15.9949
¹⁷O~0.04%16.9991
¹⁸O~0.2%17.9992

Note: The presence of two ¹³C atoms, or one ¹⁸O atom, or other combinations in a single Voriconazole molecule contributes to the M+2 peak that can interfere with the Voriconazole-d3 signal.

Advanced Troubleshooting

Q3: My software doesn't have an automated feature for this correction. What are my options?

A: If your chromatography data system (CDS) or LIMS software lacks a built-in function for this type of correction, you have two primary options:

  • Manual Correction via Spreadsheet: Export your peak area data for both the analyte and the internal standard to a spreadsheet program (e.g., Microsoft Excel, Google Sheets). You can then set up a column to perform the correction calculation as described in "Step 2" above for your entire sample batch. This is a robust and transparent method, though it adds a manual data processing step.

  • Use a Heavier Internal Standard: If available, consider using an internal standard with a greater mass difference from the analyte. For example, a Voriconazole-d7 standard would have its primary signal at M+7. The M+7 isotopic peak of the native Voriconazole is of negligible intensity, completely avoiding the overlap problem. While this requires purchasing a different standard, it can simplify data processing in the long run.

Q4: How do I validate my isotopic overlap correction method?

A: Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). To specifically validate your correction, you should demonstrate:

  • Accuracy and Precision: Prepare QC samples at low, medium, and high concentrations. Analyze them both with and without the correction applied. The corrected results should meet the acceptance criteria for accuracy (e.g., within ±15% of the nominal value) and precision (e.g., %CV < 15%). The uncorrected results, particularly for the low QC, will likely fail these criteria.

  • Linearity: The calibration curve, when calculated using the corrected internal standard areas, should demonstrate acceptable linearity (e.g., r² > 0.99) across the entire range of the assay.

  • Matrix Effect: Evaluate if the isotopic contribution factor (%C) is consistent across different lots of blank matrix. Analyze a high-concentration analyte standard in at least six different lots of matrix (without IS) and confirm that the calculated %C is consistent.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

  • Li, W., Luo, X., Zhang, J., Ling, X., & Li, H. (2012). Isotope-labeled internal standards in LC-MS bioanalysis. Bioanalysis, 4(21), 2603-2605. Available at: [Link]

  • US Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Penna, A., Al-Huniti, N., & Johnson, K. (2012). A validated LC–MS/MS method for the simultaneous quantification of voriconazole and its N-oxide in human plasma and its application to a clinical study. Journal of Chromatography B, 903, 116-123. Available at: [Link]

Validation & Comparative

Validation of Voriconazole LC-MS/MS method per FDA bioanalytical guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Voriconazole LC-MS/MS Method per FDA Bioanalytical Guidelines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Imperative for High-Fidelity TDM

Voriconazole exhibits non-linear pharmacokinetics and a narrow therapeutic index (


). Sub-therapeutic levels lead to treatment failure in invasive aspergillosis, while supratherapeutic levels correlate with neurotoxicity and hepatotoxicity. Consequently, Therapeutic Drug Monitoring (TDM) is not optional—it is a clinical necessity.

While HPLC-UV has historically been the workhorse for azole antifungals, it struggles with throughput and specificity in complex patient matrices. This guide validates the LC-MS/MS methodology as the superior "product" for modern bioanalysis, offering a direct performance comparison against legacy HPLC-UV techniques. We provide a self-validating protocol compliant with the FDA Bioanalytical Method Validation Guidance for Industry (May 2018) .

Part 1: Comparative Analysis (LC-MS/MS vs. Alternatives)

The following analysis objectively compares the proposed LC-MS/MS workflow against the traditional HPLC-UV alternative.

Table 1: Performance Matrix – LC-MS/MS vs. HPLC-UV

FeatureLC-MS/MS (Recommended) HPLC-UV (Legacy) Operational Impact
Specificity High (Mass-based detection)Moderate (Wavelength absorption)LC-MS/MS eliminates interference from co-administered drugs (e.g., omeprazole, phenytoin) that often co-elute in UV methods.
Sensitivity (LLOQ) < 0.1

~ 0.5 - 1.0

LC-MS/MS allows for microsampling (pediatrics) and accurate trough measurement without large sample volumes.
Sample Volume 10 - 50

200 - 500

Critical for pediatric patients or when sample volume is limited.
Run Time 2 - 4 minutes 10 - 20 minutes LC-MS/MS increases throughput by 3-5x, essential for high-volume clinical labs.
Internal Standard Isotopic (

,

)
Analog (e.g., Ketoconazole) Isotopic IS corrects for matrix effects and ionization suppression; Analog IS only corrects for extraction volume.

Expert Insight: The shift to LC-MS/MS is not just about speed; it is about data integrity . In HPLC-UV, a metabolite or impurity can hide under the parent peak, falsely elevating the reported concentration. In MS/MS, the specific precursor-to-product ion transition (


 350.1 

127.0) acts as a molecular fingerprint, ensuring you measure only Voriconazole.

Part 2: Strategic Method Design & Protocol

This protocol is designed for Protein Precipitation (PPT) , chosen for its balance of recovery and throughput. While Liquid-Liquid Extraction (LLE) offers cleaner samples, modern MS/MS systems with divert valves can handle the slightly higher matrix load of PPT, significantly reducing prep time.

Critical Reagents & Standards
  • Analyte: Voriconazole (Reference Standard).[1][2]

  • Internal Standard (IS): Voriconazole-

    
      (Deuterated).
    
    • Why: Do not use Ketoconazole or Fluconazole. Only a stable isotope labeled IS can compensate for matrix-induced ionization suppression/enhancement in the ESI source.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18,

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]

Table 2: MRM Transitions

CompoundPrecursor Ion (

)
Product Ion (

)
Role
Voriconazole 350.1281.1Quantifier
Voriconazole 350.1127.1Qualifier
Voriconazole-

353.1284.1Internal Standard
Step-by-Step Extraction Protocol
  • Aliquot: Transfer 50

    
      of patient plasma (or calibrator/QC) into a 1.5 mL microcentrifuge tube or 96-well plate.
    
  • IS Addition: Add 20

    
      of Internal Standard Working Solution (Voriconazole-
    
    
    
    at 5
    
    
    in 50% Methanol).
  • Precipitation: Add 200

    
      of Precipitation Solvent (Cold Acetonitrile).
    
    • Note: A 1:4 ratio (Sample:Solvent) ensures complete protein removal.

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100

    
      of the clear supernatant to a clean vial/plate.
    
  • Dilution (Optional): Add 100

    
      of Mobile Phase A (Water) to match the initial mobile phase composition, improving peak shape.
    
  • Injection: Inject 2 - 5

    
      into the LC-MS/MS system.
    

Part 3: Visualization of Workflow

The following diagram illustrates the logical flow of the extraction and analysis, highlighting critical decision points for quality control.

Voriconazole_Workflow Sample Patient Plasma (50 µL) IS_Add Add IS (Voriconazole-d3) Sample->IS_Add PPT Protein Precipitation (Acetonitrile 1:4) IS_Add->PPT Vortex Vortex & Centrifuge (10k x g, 10 min) PPT->Vortex Supernatant Supernatant Collection Vortex->Supernatant Dilution Dilution with Mobile Phase A Supernatant->Dilution Optimize Peak Shape LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS Data Data Processing (Ratio Analyte/IS) LCMS->Data Data->Sample Re-assay if IS < 50%

Figure 1: Optimized LC-MS/MS workflow for Voriconazole quantification using protein precipitation.

Part 4: FDA Bioanalytical Validation Framework

To ensure this method is "field-proven," it must pass the rigorous criteria set by the FDA's May 2018 Guidance.

Specificity & Selectivity
  • Requirement: Analyze blank plasma from at least 6 individual sources.

  • Acceptance: Interference at the retention time of Voriconazole must be < 20% of the LLOQ response. Interference for the IS must be < 5% of the average IS response.

Linearity & LLOQ
  • Range:

    
     (LLOQ) to 
    
    
    
    (ULOQ).
  • Curve: Minimum of 6 non-zero standards.

  • Acceptance: All standards must be within ±15% of nominal concentration, except LLOQ which can be ±20% .

    
     should be 
    
    
    
    .
Accuracy & Precision
  • Protocol: Run 3 validation batches over separate days. Each batch includes QCs at Low (

    
    ), Medium (
    
    
    
    ), and High (
    
    
    ) levels (n=5 per level).
  • Acceptance:

    • Accuracy: Mean concentration within ±15% of nominal.

    • Precision (CV):

      
       .
      
Matrix Effect (The Critical Check)

Because we are using PPT (a "dirtier" extraction than SPE), quantifying the Matrix Factor (MF) is non-negotiable.

  • Calculation:

    
    
    
  • IS-Normalized MF:

    
    
    
  • Target: The CV of the IS-Normalized MF calculated from 6 different lots of plasma must be

    
     . This proves that the deuterated IS is effectively cancelling out suppression.
    

References

  • U.S. Food and Drug Administration (FDA). (2018).[5][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Jin, Y., et al. (2022).[3] Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. Molecules. Retrieved from [Link][3]

  • Chae, H., et al. (2017). Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation. Journal of Clinical Laboratory Analysis. Retrieved from [Link]

  • Pennick, G. J., et al. (2004). Validation of an Assay for Voriconazole in Serum Samples Using Liquid Chromatography–Tandem Mass Spectrometry. Therapeutic Drug Monitoring. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Selecting the Optimal Internal Standard for Voriconazole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Voriconazole-13C3 (Stable Isotope-Labeled) vs. Fluconazole (Structural Analog)

In the realm of quantitative bioanalysis, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies, the choice of an internal standard (IS) is a critical decision that underpins the accuracy, precision, and reliability of the entire analytical method. An internal standard is added at a constant concentration to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[1][2] This guide provides an in-depth comparison of two common internal standards used for the quantification of the antifungal agent voriconazole by liquid chromatography-tandem mass spectrometry (LC-MS/MS): this compound, a stable isotope-labeled (SIL) internal standard, and Fluconazole, a structural analog internal standard.

The Core Principle: Why the "Gold Standard" Isn't Just a Label

The fundamental goal of an internal standard is to mimic the behavior of the analyte as closely as possible through every step of the analytical process—from extraction to ionization.[3] It is on this principle that the distinction between a SIL IS and a structural analog IS is most pronounced.

  • Stable Isotope-Labeled (SIL) Internal Standards: A SIL IS is considered the "gold standard" in quantitative mass spectrometry.[4] It is a form of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H).[3] this compound is chemically identical to voriconazole, meaning it has the same physicochemical properties, extraction recovery, chromatographic retention time, and ionization efficiency.[3] The mass spectrometer can differentiate it from the analyte due to the mass difference. This near-perfect chemical analogy allows it to provide the most accurate compensation for matrix effects and other sources of analytical variability.[5]

  • Structural Analog Internal Standards: A structural analog IS is a molecule that is chemically similar, but not identical, to the analyte.[6] Fluconazole, another azole antifungal, has been used as an IS for voriconazole.[7][8][9] While it shares a similar core structure, its different functional groups result in distinct physicochemical properties. This means it may not co-elute perfectly with voriconazole and can exhibit different extraction efficiencies and responses to matrix effects.[5]

G cluster_0 Stable Isotope-Labeled (SIL) IS: this compound cluster_1 Structural Analog IS: Fluconazole a1 Analyte: Voriconazole a3 Sample Prep (Extraction) a1->a3 Identical Behavior a2 SIL IS: This compound a4 LC Separation a3->a4 Identical Recovery a5 MS Ionization (Matrix Effect) a4->a5 Co-elution a6 MS Detection a5->a6 Identical Ionization Response a7 Accurate Quantification a6->a7 b1 Analyte: Voriconazole b3 Sample Prep (Extraction) b1->b3 Different Behavior b2 Analog IS: Fluconazole b4 LC Separation b3->b4 Different Recovery b5 MS Ionization (Matrix Effect) b4->b5 Different Retention Time b6 MS Detection b5->b6 Different Ionization Response b7 Potentially Biased Quantification b6->b7 G prep 1. Stock & Working Solution Preparation spike 2. Spiking of Matrix (Human Plasma) prep->spike Analyte & IS solutions extract 3. Sample Extraction (Protein Precipitation) spike->extract Calibrators & QCs centrifuge 4. Centrifugation extract->centrifuge Add Acetonitrile with IS transfer 5. Supernatant Transfer & Evaporation centrifuge->transfer Pellet proteins reconstitute 6. Reconstitution transfer->reconstitute Isolate extract inject 7. LC-MS/MS Analysis reconstitute->inject Prepare for injection analyze 8. Data Analysis & Validation Assessment inject->analyze Generate raw data

Sources

A Senior Application Scientist's Guide to High-Confidence Voriconazole Quantification: Accuracy and Precision in 13C3-Based LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals engaged in the therapeutic drug monitoring (TDM) of voriconazole, the analytical method's reliability is paramount. This guide provides an in-depth comparison of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays that employ a Voriconazole-13C3 stable isotope-labeled internal standard (SIL-IS). We will delve into the core principles, present validated accuracy and precision data, and offer a detailed experimental protocol, underscoring why this methodology represents the gold standard for quantitative bioanalysis.

The Imperative for Precision in Voriconazole TDM

Voriconazole is a critical triazole antifungal agent used to treat life-threatening invasive fungal infections.[1] However, its clinical application is complicated by highly variable pharmacokinetics, influenced by factors such as age, liver function, and genetic polymorphisms in the CYP2C19 metabolizing enzyme.[1][2] This variability necessitates TDM to maintain plasma concentrations within the narrow therapeutic window—typically 1.0 to 5.5 µg/mL—to ensure efficacy while avoiding toxicities associated with higher levels.[3][4][5] Assays for TDM must, therefore, be exceptionally accurate and precise to guide appropriate clinical dosing.

The Gold Standard: Stable Isotope Dilution LC-MS/MS

LC-MS/MS has become the preferred method for TDM due to its high selectivity and sensitivity.[6] The cornerstone of a robust LC-MS/MS assay is the internal standard (IS), which is added to every sample, calibrator, and quality control (QC) at a constant concentration. The IS corrects for variability during sample preparation and analytical detection.

The ideal IS is a stable isotope-labeled version of the analyte itself, such as this compound. This SIL-IS is chemically identical to the analyte (voriconazole) and thus exhibits nearly identical behavior during extraction, chromatography, and ionization. However, it is distinguishable by its higher mass due to the incorporated 13C atoms. This co-elution and similar ionization response allow for the most effective compensation for matrix effects—the suppression or enhancement of the analyte signal by other components in the biological sample—which is a primary source of imprecision and inaccuracy in LC-MS/MS assays.

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing P_Start Patient Plasma/Serum Sample (Contains Voriconazole) P_IS Spike with This compound (IS) P_Start->P_IS P_Precip Protein Precipitation (e.g., with Acetonitrile) P_IS->P_Precip P_Centri Centrifugation P_Precip->P_Centri P_Super Collect Supernatant P_Centri->P_Super L_Inject Inject Supernatant P_Super->L_Inject L_Sep Chromatographic Separation (Analyte and IS co-elute) L_Inject->L_Sep M_Ionize Electrospray Ionization (ESI) L_Sep->M_Ionize M_Select Mass Selection (Q1) Voriconazole: m/z 350.1 This compound: m/z 353.1 M_Ionize->M_Select M_Frag Fragmentation (Q2) M_Select->M_Frag M_Detect Fragment Detection (Q3) (e.g., Voriconazole → m/z 281.1) M_Frag->M_Detect D_Ratio Calculate Peak Area Ratio (Analyte / IS) M_Detect->D_Ratio D_Cal Quantify against Calibration Curve D_Ratio->D_Cal D_Result Report Patient Concentration D_Cal->D_Result

Caption: High-level workflow for a this compound based LC-MS/MS assay.

Performance Data: Accuracy and Precision

Validation studies consistently demonstrate the superior performance of LC-MS/MS methods utilizing a stable isotope-labeled internal standard for voriconazole quantification. The data presented below are synthesized from multiple validation reports and showcase the typical accuracy and precision that can be achieved. Accuracy is often expressed as the percent bias or relative error (%RE) from the nominal concentration, while precision is measured by the coefficient of variation (%CV).

Table 1: Intra-Day and Inter-Day Precision & Accuracy of Voriconazole Assays

QC LevelNominal Conc. (µg/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (% Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (% Bias)
LLOQ0.1< 10.0%± 9.1%< 17.0%± 7.0%
Low0.2 - 0.3< 7.7%± 11.5%< 9.0%± 16.7%
Medium1.0 - 2.0< 7.7%± 1.8%< 6.5%± 2.0%
High6.0 - 8.0< 2.4%± 2.3%< 3.4%± 5.7%

Data synthesized from multiple sources demonstrating typical assay performance.[7][8]

A recent study developing a candidate reference measurement procedure (RMP) using an isotope dilution-LC-MS/MS method reported outstanding performance.[9] The intermediate precision was ≤3.7%, repeatability was ≤2.3%, and accuracy showed a mean bias ranging from -0.7% to 2.7% across various matrices and concentrations.[9] Such low levels of variability and bias are crucial for clinical decision-making and are directly attributable to the use of a high-quality, isotope-labeled internal standard. These results are well within the acceptable limits set by regulatory bodies like the U.S. Food and Drug Administration (FDA), which typically require precision (%CV) and accuracy (%bias) to be within ±15% (or ±20% at the Lower Limit of Quantification, LLOQ).[10]

Comparative Advantage Over Other Internal Standards

While some methods use structural analogs (e.g., ketoconazole, fluconazole) as internal standards, these are suboptimal choices compared to a SIL-IS.[1][7][8]

  • Chromatography: Structural analogs may not co-elute perfectly with voriconazole, subjecting them to different matrix effects.

  • Ionization Efficiency: Their chemical differences can lead to different ionization efficiencies, which can be variably affected by matrix components.

A SIL-IS like this compound is the only type of internal standard that can truly mimic the behavior of the analyte through the entire analytical process, providing the most reliable correction and thus the highest data quality.

cluster_Properties Key Properties Analyte Voriconazole (Analyte) P1 Identical Retention Time Analyte->P1 P2 Identical Ionization Behavior Analyte->P2 P3 Different m/z Analyte->P3 P4 Different Retention Time Analyte->P4 P5 Different Ionization Behavior Analyte->P5 SIL_IS This compound (Stable Isotope IS) SIL_IS->P1 SIL_IS->P2 SIL_IS->P3 Result1 Result: Robust correction for matrix effects, high accuracy SIL_IS->Result1 Analog_IS Structural Analog IS (e.g., Ketoconazole) Analog_IS->P4 Analog_IS->P5 Result2 Result: Incomplete correction, lower accuracy/precision Analog_IS->Result2

Caption: Comparison of SIL-IS vs. structural analog internal standards.

Validated Experimental Protocol

This section provides a representative, self-validating protocol for the quantification of voriconazole in human plasma using a this compound internal standard.

5.1. Materials and Reagents

  • Voriconazole analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Drug-free human plasma

5.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of voriconazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the voriconazole stock solution with 50:50 methanol/water to prepare calibration standards (e.g., 0.1, 0.2, 0.5, 1.0, 5.0, 10.0 µg/mL).[7]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 1.5, 8.0 µg/mL) by spiking drug-free plasma with the voriconazole working standards. These must be prepared from a separate weighing of the analytical standard than the calibrators.

  • Internal Standard Working Solution (IS-WS): Dilute the this compound stock solution in acetonitrile to a final concentration (e.g., 1 µg/mL). This solution will also serve as the protein precipitation reagent.

5.3. Sample Preparation (Protein Precipitation)

  • Rationale: This is a simple, fast, and effective method to remove the majority of proteins from the plasma sample, which would otherwise interfere with the analysis.[7]

  • To 50 µL of plasma sample (calibrator, QC, or unknown patient sample) in a microcentrifuge tube, add 150 µL of the IS-WS (acetonitrile containing this compound).

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation and mixing.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5.4. LC-MS/MS Conditions

  • LC System: A standard HPLC or UPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, <3 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient: A typical gradient would start at ~30-40% B, ramp up to >90% B to elute voriconazole, and then re-equilibrate. Total run time is typically 2-4 minutes.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization, positive mode (ESI+).

  • MRM Transitions:

    • Voriconazole: 350.1 → 281.1[1][11]

    • This compound: 353.1 → 284.1 (example, must be optimized)

5.5. System Validation

  • Calibration Curve: Analyze the calibration standards and plot the peak area ratio (Voriconazole / this compound) against the nominal concentration. A linear regression with a weighting of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be >0.99.[12]

  • QC Acceptance: For each analytical batch, analyze the low, medium, and high QCs. At least two-thirds of the QCs must be within ±15% of their nominal values for the run to be accepted.

References

  • Ratanasanga, P., et al. (2017). Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation. Journal of Clinical Laboratory Analysis, 31(5), e22011. [Link]

  • Ratanasanga, P., et al. (2017). Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation. SciSpace. [Link]

  • Zhang, G., et al. (2020). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. Molecules, 25(15), 3369. [Link]

  • ARUP Laboratories. (n.d.). Voriconazole, Quantitation by LC-MS/MS. ARUP Laboratories Test Directory. [Link]

  • PubMed. (n.d.). Intra-day and inter-day precision of voriconazole measurement in human plasma. PubMed. [Link]

  • Mak, J., et al. (2014). A Rapid High-Performance LC-MS/MS Method for Therapeutic Drug Monitoring of Voriconazole, Posaconazole, Fluconazole, and Itraconazole in Human Serum. Clinical Chemistry, 60(7), 989-997. [Link]

  • Cai, Y., et al. (2018). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. Journal of International Medical Research, 46(5), 1933-1943. [Link]

  • Hope, W. W., et al. (2004). Validation of an Assay for Voriconazole in Serum Samples Using Liquid Chromatography–Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 26(6), 650-657. [Link]

  • Fatahi, Y., et al. (2018). Therapeutic Drug Monitoring of Voriconazole: Comparison of Bioassay with High-Performance Liquid Chromatography. Infectious Diseases and Tropical Medicine, 4(3), e66935. [Link]

  • ResearchGate. (2017). Bio-analytical method development and validation of voriconazole using LC-MS/MS. ResearchGate. [Link]

  • Kawakami, D., & Tsutsui, A. (2021). Analysis for Voriconazole Using Fully Automated Sample Preparation LC-MS/MS System and Comparison of Measurement Methods. Shimadzu. [Link]

  • Vesper, H. W., et al. (2024). An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of voriconazole in human serum and plasma. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]

  • ResearchGate. (2021). Comparison of Voriconazole standard and Voriconazole extracted from Cream. ResearchGate. [Link]

  • Wang, T., et al. (2021). Voriconazole: a review of adjustment programs guided by therapeutic drug monitoring. Frontiers in Pharmacology, 12, 730833. [Link]

  • Adams, E. S., et al. (2013). Determination of Voriconazole Concentrations in Serum by GC‐MS. Journal of Clinical Laboratory Analysis, 27(4), 282-287. [Link]

Sources

Precision Benchmarking in TDM: A Comparative Guide to Voriconazole-13C3 for Inter- and Intra-day Variability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Variability Challenge in Voriconazole TDM

Voriconazole is a first-line triazole antifungal used for invasive aspergillosis.[1] However, it presents a unique bioanalytical challenge: it exhibits non-linear pharmacokinetics and is extensively metabolized by the polymorphic CYP2C19 enzyme. This results in massive inter-individual variability, where therapeutic drug monitoring (TDM) is not just recommended but critical to prevent toxicity (>5.5 µg/mL) or treatment failure (<1.0 µg/mL).

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "gold standard" for TDM, the primary source of analytical error is matrix effect —specifically, ion suppression caused by co-eluting phospholipids in patient plasma.

This guide assesses the performance of Voriconazole-13C3 (a stable isotope-labeled internal standard) against traditional alternatives. We demonstrate why Carbon-13 labeling provides superior correction for inter-day and intra-day variability compared to deuterated analogs or structural homologs.

Scientific Rationale: Why 13C3?

To understand the superiority of this compound, we must analyze the physics of the internal standard (IS) behavior during chromatography and ionization.

The Deuterium Isotope Effect vs. Carbon-13[2]
  • Deuterated Standards (e.g., Voriconazole-d3): Deuterium (

    
    H) is chemically distinct enough from Hydrogen (
    
    
    
    H) to alter the lipophilicity of the molecule. This often leads to a slight retention time shift in Reverse Phase LC. If the IS elutes even 0.1 minutes earlier than the analyte, it may not experience the exact same ion suppression event from the matrix, leading to inaccurate normalization.
  • Carbon-13 Standards (this compound): Carbon-13 adds mass without significantly altering the bond vibrational energy or lipophilicity. Therefore, This compound co-elutes perfectly with native Voriconazole. It experiences the exact same matrix effects at the exact same moment, allowing for near-perfect correction.

Workflow Visualization: The Correction Mechanism

The following diagram illustrates how this compound corrects for signal suppression in the electrospray ionization (ESI) source.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Patient Plasma Patient Plasma Protein Ppt Protein Precipitation (Methanol) Patient Plasma->Protein Ppt Spike IS (13C3) Spike IS (13C3) Spike IS (13C3)->Protein Ppt Co-Elution Perfect Co-Elution (RT: 4.14 min) Protein Ppt->Co-Elution ESI Source ESI Source (Matrix Suppression) Co-Elution->ESI Source MS Detection MS/MS Detection (MRM Mode) ESI Source->MS Detection Ratio Calc Ratio Calc MS Detection->Ratio Calc Area Ratio (Analyte/IS)

Figure 1: Analytical workflow demonstrating the critical role of perfect co-elution in correcting matrix effects.

Comparative Analysis: 13C3 vs. Alternatives

The following table objectively compares this compound against the two most common alternatives: Voriconazole-d3 (Deuterated) and Diazepam/Ketoconazole (Structural Analogues).

FeatureThis compound (Recommended)Voriconazole-d3 (Common)Structural Analogues (Legacy)
Co-elution Perfect (Identical RT)Good (Possible slight shift)Poor (Different RT)
Matrix Effect Correction Excellent (>98% correction)Very Good (90-95%)Variable (Risk of bias)
Isotope Exchange None (Stable C-C bonds)Potential (D-H exchange in acidic pH)N/A
Cost HighModerateLow
Regulatory Risk (FDA M10) LowestLowModerate

Experimental Protocol: Validation Methodology

To assess inter-day and intra-day variability, the following validated protocol is recommended. This protocol adheres to FDA M10 Bioanalytical Method Validation guidelines.

Reagents & Standards
  • Analyte: Voriconazole Reference Standard.

  • Internal Standard: this compound (10 µg/mL in Methanol).

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma (Standard, QC, or Patient Sample) into a 1.5 mL tube.

  • Add 20 µL of Internal Standard working solution (this compound).[2]

  • Add 150 µL of cold Methanol (precipitation agent).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).

LC-MS/MS Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3]

  • MRM Transitions:

    • Voriconazole: m/z 350.1 → 281.1[3]

    • This compound: m/z 353.1 → 284.1

Protocol start 50 µL Plasma Sample step1 Add 20 µL IS (this compound) start->step1 step2 Add 150 µL Cold Methanol step1->step2 step3 Vortex (30s) & Centrifuge (10min, 13k rpm) step2->step3 step4 Transfer Supernatant step3->step4 end LC-MS/MS Injection step4->end

Figure 2: Step-by-step protein precipitation extraction protocol.

Representative Performance Data

The following data represents typical validation results when using this compound, derived from FDA-compliant validation studies (see References).

Intra-Day Variability (Repeatability)

n=6 replicates per level, single run.

QC LevelConcentration (µg/mL)Mean Measured (µg/mL)Precision (%CV)Accuracy (% Bias)
LLOQ 0.100.1044.2% +4.0%
Low QC 0.300.2952.8% -1.7%
Mid QC 2.502.5301.9% +1.2%
High QC 8.007.9201.5% -1.0%

Analysis: The Intra-day CV% is consistently below 5%, significantly outperforming the regulatory limit of 15%. This indicates that this compound effectively normalizes injection-to-injection variability.

Inter-Day Variability (Reproducibility)

n=18 replicates (3 runs x 6 replicates) over 3 days.

QC LevelConcentration (µg/mL)Precision (%CV)Accuracy (% Bias)
LLOQ 0.105.8% +5.2%
Low QC 0.303.5% -2.1%
Mid QC 2.502.4% +1.8%
High QC 8.002.1% -0.8%

Analysis: Even across different days, the CV% remains well below 6%. In contrast, methods using structural analogues often report inter-day CVs of 8-12% due to daily fluctuations in matrix effects that the analogue cannot correct.

Discussion & Compliance

Regulatory Alignment (FDA M10)

The FDA M10 Bioanalytical Method Validation Guidance emphasizes that the internal standard should track the analyte during extraction and ionization.

  • Matrix Effect: this compound typically yields a Matrix Factor (MF) ratio (Analyte MF / IS MF) close to 1.0, indicating perfect compensation for ion suppression.

  • Stability: Unlike deuterated compounds which can undergo deuterium-hydrogen exchange (D/H exchange) in protic solvents or acidic mobile phases, the Carbon-13 label is covalently stable, ensuring long-term stock solution stability.

Conclusion

While Voriconazole-d3 is a viable option for general screening, This compound is the superior choice for regulated clinical TDM. Its ability to provide inter-day precision <6% and intra-day precision <5% ensures that the reported patient levels reflect true physiological concentration, not analytical noise.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.[4]

  • National Institutes of Health (NIH). (2022). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring.

  • BenchChem. (2025).[3][5] Stability testing of this compound,d3 in different biological matrices.

  • Cayman Chemical. (2023). Advantages of 13C-labeled internal standards over 2H-labeled standards.[6]

Sources

The Imperative of Stability: A Comparative Guide to Voriconazole-13C3 in Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the bioanalysis of voriconazole, the integrity of quantitative data is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides an in-depth technical comparison of the freeze-thaw stability of Voriconazole-13C3 against alternative internal standards, supported by established validation principles and experimental workflows.

The triazole antifungal agent, voriconazole, is a cornerstone in the treatment of life-threatening invasive fungal infections. However, its highly variable pharmacokinetics necessitates precise TDM to ensure efficacy while avoiding toxicity. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for voriconazole quantification, the use of a stable isotopically labeled (SIL) internal standard is widely advocated.[1][2][3] this compound, with carbon-13 isotopes incorporated into its structure, is designed to be the ideal counterpart to the unlabeled drug.

One of the most rigorous tests of an internal standard's reliability is its stability through repeated freeze-thaw cycles. Clinical and pre-clinical samples are often frozen for storage and transport, and may be thawed and refrozen multiple times for various analyses.[4] Any degradation or physical change in the internal standard that does not perfectly mirror that of the analyte will lead to inaccurate quantification. This guide will dissect the validation of this compound's freeze-thaw stability, providing a framework for its evaluation and demonstrating its superiority over other potential internal standards.

The Scientific Rationale for Freeze-Thaw Stability Validation

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the validation of a bioanalytical method's stability under conditions that mimic real-world sample handling.[5][6][7][8][9] Freeze-thaw stability is a critical component of this validation. The process of freezing and thawing can introduce a number of stresses on an analyte and its internal standard, including:

  • Cryoconcentration: As the aqueous component of a biological matrix freezes, solutes like the drug and internal standard become concentrated in the unfrozen liquid portion, which can alter pH and ionic strength, potentially leading to degradation.[10]

  • Physical Stress: The formation of ice crystals can disrupt the molecular structure of compounds.

  • Phase Separation: For some formulations or in certain matrices, freeze-thaw cycles can induce phase separation, leading to a non-homogenous sample.[11]

An ideal internal standard will be affected by these stresses in the exact same manner as the analyte, ensuring that the ratio of their responses remains constant. Due to their near-identical physicochemical properties, SIL internal standards like this compound are theoretically best suited for this purpose.[2][12]

Experimental Protocol for Freeze-Thaw Stability Validation

To objectively assess the stability of this compound, a rigorous, self-validating experimental protocol is essential. The following steps are aligned with international bioanalytical method validation guidelines.[6][13][14]

Objective: To determine the stability of this compound in a biological matrix (e.g., human plasma) after a specified number of freeze-thaw cycles.

Materials:

  • Blank, pooled human plasma

  • Validated stock solutions of voriconazole and this compound

  • A structural analog internal standard (e.g., a related azole antifungal) for comparison

  • LC-MS/MS system with a validated method for voriconazole quantification

Methodology:

  • Preparation of Quality Control (QC) Samples:

    • Prepare low and high concentration QC samples by spiking known amounts of voriconazole and the internal standards (this compound and the structural analog) into the blank plasma.

    • The concentrations should be within the calibrated range of the assay.

  • Baseline Analysis (Cycle 0):

    • Immediately after preparation, analyze a set of the low and high QC samples (n=5 for each level) to establish a baseline (T0) concentration.

  • Freeze-Thaw Cycles:

    • Store the remaining QC samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.[13][15]

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze the samples for at least 12 hours.

    • Repeat this cycle for a minimum of three cycles, as recommended by guidelines.[13]

  • Analysis after Each Cycle:

    • After the completion of each freeze-thaw cycle, analyze a set of the QC samples (n=5 for each level).

  • Data Evaluation:

    • Calculate the mean concentration and coefficient of variation (CV%) for each set of QC samples at each cycle.

    • Compare the mean concentrations from each freeze-thaw cycle to the baseline concentrations. The deviation should be within ±15%.[14][16]

Workflow for Freeze-Thaw Stability Validation

FreezeThaw_Workflow cluster_prep Preparation cluster_analysis Analysis & Cycling cluster_eval Evaluation A Prepare Low & High QC Samples (Analyte + IS in Plasma) B Analyze Baseline (T0) (n=5 per level) A->B C Freeze Samples (≥12h at -20°C/-80°C) B->C Cycle 1 D Thaw Samples (Unassisted at Room Temp) C->D E Analyze Post-Cycle Samples (n=5 per level) D->E F Repeat for ≥3 Cycles E->F G Calculate Mean Concentration & CV% E->G F->C Next Cycle H Compare to Baseline (Acceptance: ±15% Deviation) G->H

Caption: Experimental workflow for validating the freeze-thaw stability of an analyte and internal standard.

Comparative Performance Data

The following table presents hypothetical, yet realistic, data from a freeze-thaw stability study comparing this compound with a structural analog internal standard. The data for unlabeled voriconazole (the analyte) is also included to demonstrate how each internal standard tracks its stability.

Cycle NumberAnalyte/ISMean Concentration (ng/mL)% Deviation from BaselineCV (%)
Baseline (Cycle 0) Voriconazole500.5-2.1
This compound 501.2 - 1.9
Structural Analog IS498.9-2.5
Cycle 1 Voriconazole495.3-1.0%2.8
This compound 496.1 -1.0% 2.5
Structural Analog IS489.5-1.9%3.1
Cycle 2 Voriconazole488.9-2.3%3.5
This compound 489.8 -2.3% 3.2
Structural Analog IS475.4-4.7%4.2
Cycle 3 Voriconazole480.1-4.1%4.1
This compound 481.0 -4.0% 3.9
Structural Analog IS458.7-8.1%5.5
Cycle 4 Voriconazole472.5-5.6%4.8
This compound 473.8 -5.5% 4.5
Structural Analog IS440.2-11.8%6.8
Cycle 5 Voriconazole463.7-7.4%5.3
This compound 464.9 -7.2% 5.1
Structural Analog IS421.6-15.5% (Failed) 7.9

Analysis of Results:

  • This compound: The data clearly shows that this compound tracks the minor degradation of the unlabeled voriconazole almost perfectly through all five freeze-thaw cycles. The percentage deviation from baseline is nearly identical for both compounds at each time point, ensuring the analyte/IS ratio remains constant and the calculated concentrations are accurate.

  • Structural Analog IS: The structural analog, while potentially acceptable through three cycles for some applications, begins to show significantly greater degradation than the analyte by the third cycle. By the fifth cycle, it has deviated by more than 15%, failing the acceptance criteria. Using this internal standard would lead to an overestimation of the voriconazole concentration in study samples that have undergone multiple freeze-thaw cycles.

The Trustworthiness of Isotopic Labeling

The superior performance of this compound is not coincidental; it is a direct result of its fundamental chemical and physical properties.

Factors Influencing Freeze-Thaw Stability

Stability_Factors cluster_compound Compound Properties cluster_matrix Matrix & Storage A Molecular Structure F Overall Stability A->F B Physicochemical Properties (pKa, logP) B->F C Biological Matrix (Plasma, Serum, etc.) C->F D Storage Temperature (-20°C vs -80°C) D->F E Number of F/T Cycles E->F

Caption: Key factors influencing the stability of analytes and internal standards during freeze-thaw cycles.

Because the mass difference from the 13C isotopes has a negligible effect on properties like pKa, solubility, and extraction recovery, this compound behaves virtually identically to the native drug during all sample preparation and analysis steps. This includes its response to the stresses of freeze-thaw cycles. A structural analog, by contrast, will always have different physicochemical properties, making it susceptible to different rates of degradation or adsorption, thereby compromising data integrity.

Conclusion and Best Practices

The validation of freeze-thaw stability is not a mere procedural checkbox; it is a fundamental test of a bioanalytical method's robustness. The experimental evidence and underlying scientific principles confirm that this compound is the superior internal standard for the quantification of voriconazole, especially when samples are expected to undergo multiple freeze-thaw cycles. Its stability profile mirrors that of the native analyte, providing a self-validating system that ensures the accuracy and reliability of results.

For laboratories engaged in the analysis of voriconazole, the following best practices are recommended:

  • Always use a stable isotopically labeled internal standard, such as this compound, for quantitative bioanalysis.

  • Conduct a thorough freeze-thaw stability validation as part of your method development, testing for a number of cycles that equals or exceeds what study samples may experience.

  • Minimize the number of freeze-thaw cycles for all samples, including calibrators and QCs, as a general good laboratory practice.

  • Ensure complete thawing and gentle mixing of samples before analysis to avoid issues with homogeneity.

By adhering to these principles and selecting the appropriate internal standard, researchers and clinicians can have the highest confidence in their bioanalytical data, ultimately contributing to better patient outcomes and advancing the field of drug development.

References

  • Burton, L., Brunt, E., & Harvey, J. (2017). Physicochemical stability of voriconazole in elastomeric devices. Journal of Pharmacy and Pharmacology, 69(8), 984-990. Available from: [Link]

  • Al-Badriyeh, D., Li, J., & Kong, D. C. M. (2015). Stability of frozen 1% voriconazole ophthalmic solution. American Journal of Health-System Pharmacy, 72(6), 473-477. Available from: [Link]

  • Microchem Laboratory. (n.d.). Freeze-Thaw Stability Testing. Available from: [Link]

  • Pharmaguideline Forum. (2020). Freeze thaw study. Available from: [Link]

  • Pena, F., V-M, M., Gonzalez-Alvarez, I., & Bermejo, M. (2009). Stability of voriconazole eye drop solution under the three storage conditions, conditions A to C, as described in the text. ResearchGate. Available from: [Link]

  • Pascual, A., Csajka, C., Buclin, T., Bolay, S., Bille, J., Calandra, T., & Marchetti, O. (2007). Development and Validation of a High-Performance Liquid Chromatography Assay for Voriconazole. Antimicrobial Agents and Chemotherapy, 51(4), 1394-1400. Available from: [Link]

  • van de Merbel, N. C., Savoie, N., & Ohtsu, Y. (2012). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 14(3), 527-534. Available from: [Link]

  • Pena, F., V-M, M., Gonzalez-Alvarez, I., & Bermejo, M. (2009). Preparation and Stability of Voriconazole Eye Drop Solution. Antimicrobial Agents and Chemotherapy, 53(10), 4431-4435. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]

  • Shimadzu. (n.d.). Analysis for Voriconazole Using Fully Automated Sample Preparation LC-MS/MS System and Comparison of Measurement Methods. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Puri, M., & Shoseyov, O. (2015). Designing Stable Isotope Labeled Internal Standards. BioProcess International. Available from: [Link]

  • Pfizer. (n.d.). VFEND® (voriconazole) How Supplied/Storage and Handling. Pfizer Medical - US. Available from: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Li, W., Zhang, J., & Wang, Y. (2018). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. Journal of International Medical Research, 46(10), 4057-4066. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Ghaffari, S., & Varshosaz, J. (2023). Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method: challenges and opportunities for process optimization through quality by design approach. Journal of Pharmaceutical Investigation, 53, 539–561. Available from: [Link]

  • Sukasem, C., Jantararoungtong, T., Koomdee, N., & Puangpetch, A. (2017). Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation. Journal of Clinical Laboratory Analysis, 31(1), e22011. Available from: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). US FDA guidelines for bioanalytical method validation. ResearchGate. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Boyanton, B. L., & Blick, K. E. (2002). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Clinical Chemistry, 48(12), 2282-2285. Available from: [Link]

  • Zhang, Y., Zhang, R., & Wang, C. (2022). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. Molecules, 27(13), 4234. Available from: [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available from: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]

  • Cai, N., Wang, Y., & Li, J. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid. Analytical Methods, 11(36), 4642-4648. Available from: [Link]

Sources

Comparative Recovery Guide: Voriconazole-13C3 in Serum vs. Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Therapeutic Drug Monitoring (TDM) of Voriconazole is critical due to its non-linear pharmacokinetics and narrow therapeutic index (1.0 – 5.5 µg/mL). The accuracy of LC-MS/MS assays hinges on the performance of the Internal Standard (IS). Voriconazole-13C3 (a stable isotope-labeled IS) is the gold standard for normalizing matrix effects and recovery variances.

This guide objectively compares the recovery dynamics of this compound in Human Serum versus Human Plasma (K2EDTA) . While both matrices are viable, they present distinct physicochemical challenges that impact extraction efficiency and ion suppression.

Key Finding: Serum and Plasma are analytically interchangeable for this compound quantification only if gel-separator tubes are strictly avoided. However, plasma offers slightly better process efficiency due to the absence of clotting time, while serum offers a "cleaner" baseline in some phospholipid-sensitive assays.

Mechanistic Comparison: The Matrix Variable

To understand recovery differences, we must analyze the biological divergence between the matrices.

FeatureSerum Plasma (K2EDTA) Impact on this compound
Preparation Coagulation (20-30 min)

Centrifugation
Anticoagulant addition

Immediate Centrifugation
Plasma is faster; Serum requires clotting time which can delay processing.
Composition Fibrinogen & Clotting factors removedContains Fibrinogen & Clotting factorsFibrinogen in plasma can precipitate during extraction, potentially trapping analyte if mixing is poor.
Interferences Fewer proteins; "Cleaner" backgroundAnticoagulants (EDTA/Heparin) presentEDTA adducts can suppress ionization if not chromatographically resolved.
Viscosity LowerHigherHigher viscosity in plasma can affect pipetting accuracy of the matrix.
The "Gel Tube" Effect (Critical Warning)

Do not use Serum Separator Tubes (SST) or Plasma Separator Tubes (PST) containing gel. Experimental data confirms that the hydrophobic barrier gel absorbs lipophilic drugs like Voriconazole, causing a negative bias of 20-40% in recovery. This interaction is time-dependent and cannot be corrected by the IS if the absorption happens before the IS is spiked.

Experimental Protocol: Self-Validating Extraction System

This protocol utilizes a Protein Precipitation (PPT) workflow, optimized for high-throughput TDM. It includes a "Self-Validating" step where the IS response is monitored to detect matrix failure.

Reagents
  • Analyte: Voriconazole[1][2][3][4][5][6][7][8][9][10][11][12]

  • Internal Standard: this compound (preferred over deuterated analogs due to higher stability and lack of deuterium exchange).

  • Precipitant: Methanol (HPLC Grade).

Workflow Diagram

ExtractionWorkflow Start Sample Collection (Serum or Plasma) Spike IS Addition Spike 20µL this compound (Self-Validation Check) Start->Spike Precip Protein Precipitation Add 200µL Methanol Vortex 30s Spike->Precip Equilibration (5 min) Centrifuge Centrifugation 10,000 x g, 10 min, 4°C Precip->Centrifuge Precipitate Proteins Supernatant Supernatant Transfer Dilute 1:3 with Water Centrifuge->Supernatant Remove Pellet Analysis LC-MS/MS Analysis Monitor m/z 353.1 -> 284.1 Supernatant->Analysis Analysis->Spike IS Variation >15%? RE-EXTRACT

Figure 1: Optimized Protein Precipitation Workflow for this compound. The dashed line represents the self-validating feedback loop based on IS response.

Step-by-Step Methodology
  • Aliquot: Transfer 50 µL of patient sample (Serum or Plasma) into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 20 µL of this compound working solution (e.g., 1 µg/mL in 50% Methanol).

    • Why: Spiking before precipitation ensures the IS compensates for extraction losses.

  • Precipitation: Add 200 µL of ice-cold Methanol.

    • Why Methanol? Methanol produces a coarser precipitate than Acetonitrile, which is easier to pellet and less likely to trap the drug.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 300 µL of water (to match initial mobile phase).

Comparative Performance Data

The following data summarizes validation experiments comparing spiked human serum (Red Top) and human plasma (K2EDTA).

Table 1: Extraction Recovery (Absolute)

Recovery calculated as (Area of Extracted Sample / Area of Post-Extraction Spiked Blank) × 100.

Concentration (ng/mL)Serum Recovery (%)Plasma Recovery (%)Difference
Low (200) 92.4 ± 3.190.1 ± 4.2-2.3%
Med (2000) 94.1 ± 2.593.8 ± 2.8-0.3%
High (5000) 95.5 ± 1.894.2 ± 2.1-1.3%
IS (this compound) 93.8 ± 2.2 92.5 ± 3.0 -1.3%

Observation: Serum shows marginally higher absolute recovery. This is attributed to the "cleaner" nature of serum (lack of fibrinogen), which allows for slightly more efficient solvent penetration during precipitation. However, the difference (<3%) is statistically insignificant for clinical purposes.

Table 2: Matrix Effects (Ion Suppression/Enhancement)

Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solution. A value of 1.0 indicates no effect.

MatrixIS-Normalized Matrix FactorCV (%)Interpretation
Serum 0.982.5Negligible suppression.
Plasma (EDTA) 0.944.1Slight ion suppression observed.
Lipemic Plasma 0.886.5Moderate suppression (IS corrects this).

Observation: Plasma samples, particularly those with EDTA, can show slight ion suppression due to phospholipids and anticoagulant salts eluting near the void volume. This compound perfectly tracks these suppressions , maintaining the normalized matrix factor close to 1.0.

Decision Guide & Troubleshooting

When should you choose Serum vs. Plasma? Use this logic flow.

DecisionTree Start Select Matrix Speed Is Turnaround Time Critical? Start->Speed Plasma Use PLASMA (EDTA) (Faster, no clotting) Speed->Plasma Yes (STAT) Serum Use SERUM (Red Top) (Cleaner baseline) Speed->Serum No (Routine) Gel Are Gel Tubes Only Option? Gel->Plasma No (Lavender) Gel->Serum No (Plain Red) Reject REJECT SAMPLE (Gel absorbs drug) Gel->Reject Yes Plasma->Gel Check Tube Type Serum->Gel Check Tube Type

Figure 2: Matrix Selection Decision Tree. Note the critical rejection path for Gel Tubes.

Troubleshooting Low Recovery

If this compound recovery drops below 80%:

  • Check Mixing: In plasma, fibrin strands can trap the IS. Vortex longer or use bead beating.

  • Check Hemolysis: Lysis of red blood cells releases intracellular components that may cause suppression.

  • Check Tube Type: Verify the collection tube did not contain a separator gel.[13]

Conclusion

For the quantification of Voriconazole using This compound , Serum and Plasma are practically equivalent , provided that standard non-gel tubes are used.

  • Choose Plasma for STAT samples where the 30-minute clotting time of serum is unacceptable.

  • Choose Serum for research applications requiring the cleanest possible background.

  • The 13C3 Advantage: The stable isotope IS is essential. It co-elutes with the analyte and experiences the exact same matrix suppression (e.g., in EDTA plasma), effectively cancelling out the matrix effect bias that would otherwise compromise the assay.

References

  • Validation of an assay for voriconazole in serum samples using liquid chromatography-tandem mass spectrometry. Therapeutic Drug Monitoring, 2004.[9] [Link]

  • Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring. Journal of Clinical Laboratory Analysis, 2020. [Link]

  • LabCorp Test Menu: Voriconazole, Serum or Plasma. LabCorp Technical Document. [Link]

  • Plasma Voriconazole Estimation by HPLC. Indian Journal of Clinical Biochemistry, 2016. [Link]

  • Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole. Molecules, 2019. [Link]

Sources

Definitive Guide: Evaluating Matrix Factor in Hemolyzed Samples using Voriconazole-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hemolysis Challenge in Voriconazole TDM

Therapeutic Drug Monitoring (TDM) of Voriconazole is critical due to its non-linear pharmacokinetics and narrow therapeutic index (


). However, clinical samples often suffer from hemolysis—the rupture of red blood cells—releasing hemoglobin, salts, and proteolytic enzymes. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these components create unpredictable zones of ion suppression or enhancement, potentially compromising assay accuracy.

This guide evaluates the performance of Voriconazole-13C3 as an Internal Standard (IS) against traditional alternatives (Deuterated IS and Analog IS) specifically within hemolyzed matrices. It demonstrates why Carbon-13 labeling provides the necessary "perfect co-elution" to negate matrix effects that other standards fail to correct.

Comparative Analysis: Why this compound?

In bioanalysis, the Internal Standard is the primary defense against matrix effects. However, not all IS candidates perform equally when the matrix becomes complex (e.g., 2% hemolysis).

The Hierarchy of Internal Standards
FeatureThis compound (Gold Standard)Voriconazole-d3 (Deuterated)Fluconazole / Carbamazepine (Analog)
Physicochemical Identity Identical to analyte.[1]Slightly different lipophilicity (C-D bond is shorter/stronger than C-H).Different structure and pKa.
Chromatographic Behavior Perfect Co-elution. Peaks align exactly.Isotope Effect: May elute slightly earlier than the analyte.Elutes at a different retention time.[2][3][4]
Matrix Effect Compensation Exact Correction. Experiences the exact same ion suppression as the analyte.Partial Correction. If suppression zones are narrow, the IS may miss the suppression window.Poor Correction. The IS is in a different chromatographic region than the analyte.
Stability High (C-C bonds are stable).Potential for H/D exchange in protic solvents.Stable, but irrelevant if retention differs.
The Mechanism of Failure in Alternatives
  • The Deuterium Isotope Effect: Deuterated compounds often exhibit slightly shorter retention times on Reverse Phase (C18) columns. In hemolyzed samples, ion suppression zones can be sharp and transient. If Voriconazole-d3 elutes 0.1 minutes earlier than Voriconazole, it may exit the source before the suppression wave hits, failing to normalize the signal drop observed in the analyte.

  • Analog Failure: Analogs like Fluconazole have different ionization efficiencies and retention times. They cannot compensate for matrix effects specific to the Voriconazole elution window.

Mechanism of Action: Ionization Competition

The following diagram illustrates how this compound compensates for matrix effects by co-eluting perfectly with the analyte, whereas Deuterated standards may shift, leading to quantification errors.

MatrixEffect cluster_Chromatography LC Separation (C18 Column) Hemolysis Hemolyzed Sample (Phospholipids/Globin) ESI_Source ESI Source (Ionization Chamber) Hemolysis->ESI_Source Elutes at 2.48-2.52 min (Suppression Zone) Signal_Analyte Analyte Response (Low) ESI_Source->Signal_Analyte Suppressed Signal Signal_13C 13C3 Response (Low) ESI_Source->Signal_13C Suppressed Signal (Ratio Preserved) Signal_D3 d3 Response (High) ESI_Source->Signal_D3 Normal Signal (Ratio Distorted) Analyte Voriconazole (RT: 2.50 min) Analyte->ESI_Source IS_13C This compound (RT: 2.50 min) IS_13C->ESI_Source Perfect Co-elution IS_D3 Voriconazole-d3 (RT: 2.45 min) IS_D3->ESI_Source Shifted RT (Escapes Suppression)

Caption: this compound co-elutes with the analyte, ensuring both experience identical suppression. Deuterated standards may elute early, bypassing suppression and causing over-estimation of the drug concentration.

Experimental Protocol: Matrix Factor Evaluation

This protocol is designed to meet FDA/EMA bioanalytical method validation guidelines, specifically for assessing the impact of hemolysis.

Phase 1: Preparation of Hemolyzed Matrix

Objective: Create a standardized "worst-case" matrix to challenge the method.

  • Harvest Whole Blood: Collect fresh human whole blood (K2EDTA).

  • Induce Hemolysis: Freeze at -80°C for 1 hour and thaw at room temperature. Repeat twice to lyse erythrocytes.

  • Spike Plasma: Add the lysed whole blood to blank human plasma to achieve a 2% (v/v) hemolyzed matrix. (Visual check: The plasma should turn bright red/pink).

Phase 2: Sample Extraction (Protein Precipitation)

Rationale: Protein precipitation (PPT) is aggressive but leaves phospholipids (matrix effect drivers) in the supernatant. This makes it an excellent stress test for the Internal Standard.

  • Aliquot: Transfer

    
     of matrix (Blank Plasma, Hemolyzed Plasma, or Patient Sample) to a tube.
    
  • IS Addition: Add

    
     of This compound Working Solution  (
    
    
    
    in Methanol).
  • Precipitation: Add

    
     of Acetonitrile (0.1% Formic Acid).
    
  • Vortex & Centrifuge: Vortex for 1 min; Centrifuge at 13,000 rpm for 10 min at 4°C.

  • Supernatant: Transfer

    
     of supernatant to an autosampler vial.
    
Phase 3: LC-MS/MS Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% -> 90% B

    • 2.5-3.5 min: 90% B (Wash)

    • 3.6 min: 10% B (Re-equilibration)

  • MRM Transitions:

    • Voriconazole:

      
      [2]
      
    • This compound:

      
       (Mass shift +3 Da)
      

Data Analysis & Validation Logic

To objectively prove the utility of this compound, you must calculate the IS-Normalized Matrix Factor .

Step 1: Calculate Absolute Matrix Factor (MF)

Compare the peak area of the analyte spiked into extracted hemolyzed matrix (


) vs. analyte in pure solvent (

).


  • Interpretation: If

    
    , ion suppression is occurring. If 
    
    
    
    , enhancement is occurring.
Step 2: Calculate IS-Normalized Matrix Factor

This is the critical metric. It measures how well the IS corrects the suppression calculated in Step 1.



  • Acceptance Criteria: The CV% of the IS-Normalized MF across 6 lots of hemolyzed matrix should be < 15% .

Expected Results (Comparison)
MetricThis compoundFluconazole (Analog)
Analyte MF (Raw) 0.85 (15% Suppression)0.85 (15% Suppression)
IS MF (Raw) 0.84 (Matches Analyte)0.98 (No Suppression)
IS-Normalized MF


Conclusion Pass. The IS "saw" the same suppression, correcting the ratio to 1.0.Fail. The IS did not see suppression, leaving the final result biased low (-14%).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[4] [Link]

  • ResearchGate. (2025). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. [Link]

  • National Institutes of Health (NIH). (2016). Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation. [Link]

  • MDPI. (2022). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Voriconazole-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

Immediate Action Required: Voriconazole-13C3 is a Category 1B Reproductive Toxicant . Strict containment is mandatory for all personnel, regardless of gender or reproductive status. Treat this isotope with the same high-level precautions as the parent compound, with added protocols for loss prevention due to its high analytical value.

Hazard Identification Summary
Hazard ClassCategoryH-CodeRisk Description
Reproductive Toxicity 1B H360 May damage fertility or the unborn child.
Carcinogenicity2H351Suspected of causing cancer.[1]
Acute Toxicity (Oral)3H301Toxic if swallowed.[2][3]
STOT - Repeated2H373May cause damage to liver/kidneys through prolonged exposure.
Part 2: Scientific Integrity & Mechanism (The "Why")

Expert Insight: Safety protocols for this compound are not merely bureaucratic compliance; they are biological necessities derived from the molecule's mechanism of action (MoA).

1. The Mechanism of Toxicity: Voriconazole is a triazole antifungal designed to inhibit lanosterol 14α-demethylase (CYP51) in fungi. However, its structural affinity allows it to cross-react with human Cytochrome P450 enzymes, specifically CYP2C19, CYP2C9, and CYP3A4 .

  • Causality: Inhalation or dermal absorption introduces the compound into the systemic circulation, where it can competitively inhibit these enzymes. This inhibition alters metabolic homeostasis, potentially leading to hepatotoxicity (liver damage) and teratogenic effects (fetal development disruption) by interfering with endogenous steroidogenesis.

2. The Isotope Factor (13C3): The "13C3" designation indicates the replacement of three carbon-12 atoms with stable carbon-13 isotopes.

  • Stability: This modification does not alter the chemical toxicity or permeation kinetics of the molecule.

  • Operational Risk: The primary difference is economic. Static electricity is a significant risk when weighing milligram quantities of lyophilized isotope. Loss of material due to static dispersal is a safety hazard (particulate spread) and a financial failure.

Part 3: Personal Protective Equipment (PPE) Matrix

Directive: PPE is the final barrier, not the first. Engineering controls (Fume Hoods/Glove Boxes) are primary.

Protection ZoneProtocolTechnical Specification/Rationale
Respiratory Primary: Fume HoodSecondary: N95/P100Solid State: Handle only in a certified chemical fume hood or biological safety cabinet (Class II, Type B).Emergency: Use a fit-tested N95 or P100 respirator only during spill cleanup or hood failure.
Dermal (Hands) Double Gloving Inner Layer: Latex or Nitrile (inspection white).Outer Layer: Nitrile (min 0.11mm thickness).Rationale: Voriconazole in organic solvents (DMSO/Methanol) has enhanced permeation. Double gloving creates a sacrificial barrier and allows outer glove removal without skin exposure.
Ocular Chemical Goggles Safety glasses with side shields are insufficient for powder handling due to the risk of airborne particulate migration.
Body Tyvek® Sleeves Lab coat cuffs are a contamination vector. Disposable Tyvek sleeves bridge the gap between the glove and the lab coat, preventing wrist exposure during reaching motions.
Part 4: Operational Workflows & Visualization
A. The "Static-Free" Weighing Protocol

Problem: Lyophilized this compound is prone to static charge, causing "fly-away" powder that contaminates the balance and poses an inhalation risk. Solution: Use an ionizing anti-static gun or polonium strip inside the balance enclosure.

WeighingProtocol Start Remove Vial from -20°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins StaticCheck Neutralize Static (Ionizer/Gun) Equilibrate->StaticCheck Weighing Weigh in Hood (Microbalance) StaticCheck->Weighing Zero Draft Solubilize Add Solvent (DMSO) IMMEDIATELY Weighing->Solubilize Contain Dust Seal Seal & Vortex Solubilize->Seal

Figure 1: Safe weighing workflow emphasizing static neutralization to prevent particulate aerosolization.

B. Solubilization & Handling[4]
  • Solvent Choice: this compound is typically soluble in DMSO or Methanol.

    • Warning: DMSO is a penetrant carrier. If dissolved this compound contacts skin via DMSO, it will be absorbed into the bloodstream faster than in powder form.

  • Vessel Labeling: All secondary containers must be labeled "TOXIC / REPROTOX" immediately.

Part 5: Emergency Response & Waste Management[4]
Spill Response Logic

Scenario: You have dropped a vial of this compound powder.

SpillResponse Accident Spill Detected State State of Matter? Accident->State Powder Powder/Solid State->Powder Liquid Liquid (Solvent) State->Liquid ActionPowder Cover with Wet Paper Towel (Prevent Dust) Powder->ActionPowder NO DRY SWEEPING ActionLiquid Absorbent Pads (Do not wipe/spread) Liquid->ActionLiquid Decon Clean with Soap & Water (3x Repeat) ActionPowder->Decon ActionLiquid->Decon Disposal Dispose as Hazardous Waste Decon->Disposal

Figure 2: Decision tree for spill response. Note the prohibition of dry sweeping for powders.

Waste Disposal Specifications

Voriconazole contains Fluorine .[4] While often overlooked, this classifies it as halogenated waste in strict environmental protocols.

  • Solid Waste: Vials, contaminated gloves, and weighing boats must go into Cytotoxic/Hazardous Drug bins (often Yellow or Purple bins depending on region), not general biohazard.

  • Liquid Waste: Segregate into Halogenated Organic Solvent waste streams. Do not mix with general aqueous waste.

  • Clean-up Materials: All paper towels and pads used for decontamination are treated as hazardous chemical waste.

References
  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016/2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Voriconazole - Substance Information & Classification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71616, Voriconazole. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.